(R)-3-(1-Amino-ethyl)-benzoic acid
Description
BenchChem offers high-quality (R)-3-(1-Amino-ethyl)-benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-3-(1-Amino-ethyl)-benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-[(1R)-1-aminoethyl]benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-6(10)7-3-2-4-8(5-7)9(11)12/h2-6H,10H2,1H3,(H,11,12)/t6-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSRCJWRFTUMEEL-ZCFIWIBFSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC(=CC=C1)C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901299891 | |
| Record name | 3-[(1R)-1-Aminoethyl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901299891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1187930-71-7 | |
| Record name | 3-[(1R)-1-Aminoethyl]benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187930-71-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[(1R)-1-Aminoethyl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901299891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
(R)-3-(1-Amino-ethyl)-benzoic Acid: A Comprehensive Technical Guide for Drug Discovery Professionals
CAS Number: 788133-22-2
Introduction
(R)-3-(1-Amino-ethyl)-benzoic acid is a chiral non-proteinogenic β-amino acid that has emerged as a valuable building block in medicinal chemistry and drug development. Its unique structural features, comprising a benzoic acid moiety and a chiral ethylamine substituent at the meta position, offer a versatile scaffold for the design of novel therapeutic agents. The specific stereochemistry of the (R)-enantiomer is often crucial for achieving desired pharmacological activity and minimizing off-target effects, making enantioselective synthesis or efficient chiral resolution a critical aspect of its application.
This technical guide provides an in-depth overview of (R)-3-(1-Amino-ethyl)-benzoic acid, tailored for researchers, scientists, and drug development professionals. It covers key aspects of its synthesis, characterization, and potential applications, with a focus on providing practical insights and methodologies.
Physicochemical Properties
A summary of the key physicochemical properties of (R)-3-(1-Amino-ethyl)-benzoic acid and its related salts is presented in the table below. It is important to note that experimental data for the free base of the (R)-enantiomer is not widely available in public literature; therefore, some properties are based on the more commonly available hydrochloride salt of the (S)-enantiomer or related achiral forms.
| Property | Value | Source/Comment |
| CAS Number | 788133-22-2 | (R)-3-(1-Amino-ethyl)-benzoic acid |
| Molecular Formula | C₉H₁₁NO₂ | |
| Molecular Weight | 165.19 g/mol | |
| Appearance | Expected to be a solid | Based on related compounds |
| (S)-Enantiomer HCl CAS | 1391458-02-8 | For the hydrochloride salt |
| (S)-Enantiomer HCl Purity | Typically >97% | Commercial availability[1] |
| (S)-Enantiomer HCl Form | Solid | [1] |
Synthesis of (R)-3-(1-Amino-ethyl)-benzoic Acid
The stereocontrolled synthesis of (R)-3-(1-Amino-ethyl)-benzoic acid is paramount for its application in drug discovery. Two primary strategies are employed: direct enantioselective synthesis and resolution of a racemic mixture.
Enantioselective Synthesis
Proposed Enantioselective Synthesis Workflow:
Caption: Proposed workflow for the enantioselective synthesis of (R)-3-(1-Amino-ethyl)-benzoic acid.
Detailed Protocol (Illustrative):
-
Esterification of 3-Acetylbenzoic Acid: 3-Acetylbenzoic acid is first converted to its corresponding ester (e.g., methyl or ethyl ester) to protect the carboxylic acid functionality. This can be achieved using standard esterification methods, such as reaction with the corresponding alcohol in the presence of an acid catalyst.
-
Formation of the Prochiral Enamine: The resulting keto-ester is then reacted with a chiral amine (e.g., (R)-α-methylbenzylamine) to form a chiral enamine. This step introduces the initial source of chirality.
-
Asymmetric Hydrogenation: The prochiral enamine is subjected to catalytic hydrogenation using a chiral transition metal catalyst, such as a rhodium or ruthenium complex with a chiral phosphine ligand (e.g., BINAP). The choice of catalyst and reaction conditions is crucial for achieving high enantioselectivity.[2]
-
Hydrolysis and Deprotection: The chiral auxiliary is removed, and the ester is hydrolyzed under acidic or basic conditions to yield the final product, (R)-3-(1-Amino-ethyl)-benzoic acid.
Chiral Resolution of Racemic 3-(1-Amino-ethyl)-benzoic Acid
An alternative and often practical approach is the synthesis of the racemic mixture followed by chiral resolution. This method relies on the formation of diastereomeric salts with a chiral resolving agent, which can then be separated by their differing physical properties, such as solubility.[4][5][6]
Chiral Resolution Workflow:
Caption: Workflow for the chiral resolution of racemic 3-(1-Amino-ethyl)-benzoic acid using a chiral resolving agent.
Detailed Protocol (Illustrative):
-
Synthesis of Racemic 3-(1-Amino-ethyl)-benzoic Acid: The racemic compound can be synthesized through various standard organic chemistry methods, for instance, by reductive amination of 3-acetylbenzoic acid.
-
Diastereomeric Salt Formation: The racemic amino acid is dissolved in a suitable solvent (e.g., methanol or ethanol) and treated with a stoichiometric amount of a chiral resolving agent. For amines, chiral acids like (+)-tartaric acid or (+)-di-p-toluoyl-D-tartaric acid are commonly used.[4][7] This results in the formation of a mixture of two diastereomeric salts.
-
Fractional Crystallization: The diastereomeric salts will have different solubilities in the chosen solvent. By carefully controlling the temperature and concentration, the less soluble diastereomer can be selectively crystallized out of the solution.
-
Liberation of the Enantiomer: The isolated diastereomeric salt is then treated with a base (e.g., sodium hydroxide) to neutralize the resolving agent and liberate the free enantiomerically enriched amine. The product can then be purified by extraction and crystallization.
Spectroscopic Characterization
Predicted ¹H NMR Spectral Data
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) | Notes |
| CH₃ | ~1.4-1.6 | Doublet | ~7 Hz | Coupled to the methine proton. |
| CH | ~4.0-4.2 | Quartet | ~7 Hz | Coupled to the methyl protons. |
| Aromatic-H | ~7.4-8.2 | Multiplet | Complex splitting pattern expected for a meta-substituted benzene ring. | |
| NH₂ | Variable | Broad Singlet | Chemical shift is dependent on solvent and concentration. | |
| COOH | >10 | Broad Singlet | Acidic proton, often exchanges with D₂O. |
Predicted ¹³C NMR Spectral Data
| Carbon | Predicted Chemical Shift (ppm) | Notes |
| CH₃ | ~20-25 | |
| CH | ~50-55 | |
| Aromatic C-H | ~125-135 | Multiple signals expected. |
| Aromatic C-q | ~130-145 | Quaternary carbons of the benzene ring. |
| C=O | ~170-175 | Carboxylic acid carbonyl carbon. |
Applications in Drug Development
Chiral β-amino acids are of significant interest in pharmaceutical research due to their unique conformational properties and their ability to mimic or inhibit biological processes.[2] (R)-3-(1-Amino-ethyl)-benzoic acid, as a specific example, can be incorporated into various molecular scaffolds to modulate their pharmacokinetic and pharmacodynamic properties.
Potential applications include:
-
Peptidomimetics: The incorporation of β-amino acids into peptide sequences can enhance their stability against enzymatic degradation and allow for the design of novel secondary structures.
-
Small Molecule Inhibitors: The amino and carboxylic acid functionalities provide convenient handles for further chemical modification, enabling its use as a scaffold for the synthesis of enzyme inhibitors or receptor modulators.
-
Chiral Ligands: The chiral nature of the molecule makes it a candidate for the development of chiral ligands for asymmetric catalysis.
While specific examples of drugs containing the (R)-3-(1-Amino-ethyl)-benzoic acid moiety are not prevalent in publicly accessible databases, the general class of aromatic amino acid derivatives is widely explored in pharmaceutical patents for a range of therapeutic areas.[9]
Conclusion
(R)-3-(1-Amino-ethyl)-benzoic acid is a chiral building block with significant potential in drug discovery and development. The ability to produce this compound in an enantiomerically pure form, either through direct asymmetric synthesis or by chiral resolution, is key to unlocking its full potential. This technical guide has provided an overview of the synthesis, characterization, and potential applications of this valuable molecule, offering a foundation for its use in the design and development of next-generation therapeutics.
References
- Enantioselective Synthesis of β-amino acids: A Review. (2015). Hilaris Publisher.
- Application Notes and Protocols for Chiral Resolution of Racemic Amines with (+)-Di-p-toluoyl-D-tartaric Acid. (n.d.). BenchChem.
- Enantioselective Synthesis of β-amino acids: A Review. (2015).
- Juaristi, E., & López-Ruiz, H. (1999). Recent advances in the enantioselective synthesis of beta-amino acids. Current medicinal chemistry.
- Enantioselective Synthesis of β-amino acids: A Review. (n.d.).
- Enantioselective Synthesis of β-amino acids: A Review. (2015). Semantic Scholar.
- Resolution of a Racemic Mixture. (n.d.). Science Learning Center.
- Racemic Mixtures and the Resolution of Enantiomers. (n.d.). MCC Organic Chemistry.
- Racemic Mixtures and the Resolution of Enantiomers. (2023). Chemistry LibreTexts.
- Chiral resolution. (n.d.). Wikipedia.
- (S)-3-(1-Aminoethyl)benzoic acid hydrochloride. (n.d.). Merck.
- Benzoic acid, 3-(1-aminoethyl)-, Methyl ester, hydrochloride. (2025). ChemSrc.
- Supporting Information. (n.d.). Royal Society of Chemistry.
- Wnuk, S., Kaczmarek, E., & Kinastowski, S. (1990). Carbon-13 Chemical Shift Assignments of Derivatives of Benzoic Acid. Magnetic Resonance in Chemistry.
- (S)-3-(1-Aminoethyl)benzoic acid hydrochloride. (n.d.). Sigma-Aldrich.
- 1391458-02-8|(S)-3-(1-Aminoethyl)benzoic acid hydrochloride. (n.d.). BLDpharm.
- Substituted amino ethyl meta benzoic acid esters. (n.d.).
- Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. (2024).
- Asymmetric synthesis of β-amino acid derivatives by stereocontrolled C(sp3)-C(sp2) cross-electrophile coupling via radical 1,2-nitrogen migration. (2025).
- Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. (2021). Royal Society of Chemistry.
- Aromatic amino acid derivatives and medicinal compositions. (n.d.).
- Approaches to the Asymmetric Synthesis of Unusual Amino Acids. (n.d.).
- (S)-3-(1-Amino-ethyl)-benzoic acid methyl ester hydrochloride (CAS No. 1391439-19-2) Suppliers. (n.d.). ChemicalRegister.com.
- Automated 1H and 13C Chemical Shift Prediction Using the BioMagResBank. (2025).
- Asymmetric Synthesis of Trifluoroethyl-Based, Chiral 3-Benzyloxy-1- and -2-Phenyl-quinazolinones of Biomedicinal Interest by Radical Type Cross-Coupling to Olefins. (2022). MDPI.
- Interpreting Section 3(d) of the Patents Act on Therapeutic Efficacy. (2025). S.S. Rana & Co.
- Asymmetric synthesis of (R)- and (S)-arylethanolamines from iminoketones. (n.d.).
- Quick, M. P., Fröhlich, R., Schepmann, D., & Wünsch, B. (2015). Asymmetric synthesis of 3-substituted tetrahydro-2-benzazepines. Organic & biomolecular chemistry.
- SOLID FORMS OF A PHARMACEUTICALLY ACTIVE COMPOUND. (2022).
- Recent Developments in Patent Law: Non-Obviousness of Pharmaceutical Formulations. (2019).
Sources
- 1. (S)-3-(1-Aminoethyl)benzoic acid hydrochloride | 1391458-02-8 [sigmaaldrich.com]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Racemic Mixtures and the Resolution of Enantiomers | MCC Organic Chemistry [courses.lumenlearning.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 8. faculty.fiu.edu [faculty.fiu.edu]
- 9. US7345068B2 - Aromatic amino acid derivatives and medicinal compositions - Google Patents [patents.google.com]
A Technical Guide to the Structural Elucidation of (R)-3-(1-Amino-ethyl)-benzoic acid
Abstract
The definitive assignment of a molecule's chemical structure, including its absolute stereochemistry, is a cornerstone of modern drug discovery and development. Unambiguous characterization is not merely an academic exercise; it is a critical requirement for ensuring the safety, efficacy, and intellectual property of new chemical entities. This whitepaper provides an in-depth, technical guide to the comprehensive structure elucidation of (R)-3-(1-Amino-ethyl)-benzoic acid. We present a multi-technique, orthogonal approach that synergistically combines mass spectrometry, infrared spectroscopy, and advanced one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy to establish the molecular formula and atomic connectivity. Furthermore, this guide details the critical methodologies for unequivocally determining the absolute configuration of the chiral center, a crucial parameter for pharmacological activity. The protocols and rationale outlined herein serve as a robust framework for researchers, scientists, and drug development professionals tasked with the complete characterization of novel chiral molecules.
Introduction: The Imperative for Unambiguous Characterization
(R)-3-(1-Amino-ethyl)-benzoic acid is a chiral, non-proteinogenic amino acid. Its structure, featuring an aromatic ring, a carboxylic acid, and a chiral aminoethyl side chain, makes it a valuable building block in medicinal chemistry. The precise three-dimensional arrangement of atoms, particularly at the stereocenter, can profoundly influence a molecule's interaction with biological targets. For most chiral drugs, only one enantiomer is responsible for the desired therapeutic effect, while the other may be inactive, less active, or even contribute to adverse effects[1]. Therefore, a rigorous and systematic approach to structure elucidation is paramount.
This guide eschews a simple recitation of data, instead focusing on the strategic workflow and the causal logic behind each analytical choice. We will proceed from the foundational determination of molecular formula and constitution to the definitive assignment of absolute configuration, demonstrating how each piece of spectroscopic evidence corroborates the others to build an unshakeable structural hypothesis.
Foundational Analysis: Molecular Formula and Functional Groups
The first phase of any structure elucidation is to determine the elemental composition and identify the key functional groups present. This information provides the fundamental building blocks for assembling the final structure.
High-Resolution Mass Spectrometry (HRMS)
Rationale: HRMS is the cornerstone for determining the elemental composition of an unknown compound. By measuring the mass-to-charge ratio (m/z) with high precision (typically to four or five decimal places), it is possible to calculate a unique molecular formula, distinguishing between ions of the same nominal mass[2].
Protocol: Electrospray Ionization Time-of-Flight (ESI-TOF) HRMS
-
Sample Preparation: Prepare a dilute solution of the analyte (approx. 10-50 µg/mL) in a suitable solvent such as methanol or acetonitrile/water (50:50 v/v) with 0.1% formic acid to promote protonation.
-
Instrumentation: Infuse the sample into an ESI-TOF mass spectrometer.
-
Data Acquisition: Acquire the spectrum in positive ion mode. The protonated molecule [M+H]⁺ is expected.
-
Analysis: Use the instrument's software to calculate the molecular formula for the observed accurate mass of the [M+H]⁺ ion, setting a mass tolerance of ±5 ppm.
Expected Data & Interpretation: For (R)-3-(1-Amino-ethyl)-benzoic acid (C₉H₁₁NO₂), the exact mass is 165.07898 Da. The protonated molecule [M+H]⁺ would have a calculated exact mass of 166.08626 Da. The HRMS experiment should yield a measured m/z value that aligns with this calculated mass within the specified tolerance, confirming the molecular formula C₉H₁₁NO₂.
Fourier-Transform Infrared (FTIR) Spectroscopy
Rationale: FTIR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific vibrational modes[3].
Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Collect the spectrum, typically over a range of 4000-400 cm⁻¹.
-
Analysis: Identify characteristic absorption bands and correlate them to specific functional groups.
Expected Data & Interpretation: A summary of expected vibrational frequencies for the key functional groups in the target molecule is presented below.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group Assignment |
| O-H Stretch (broad) | 3300 - 2500 | Carboxylic Acid |
| N-H Stretch | 3400 - 3250 | Primary Amine (-NH₂) |
| C-H Stretch (aromatic) | 3100 - 3000 | Aromatic Ring |
| C-H Stretch (aliphatic) | 3000 - 2850 | Ethyl Group |
| C=O Stretch | 1725 - 1700 | Carboxylic Acid |
| C=C Stretch (aromatic) | 1600 - 1450 | Aromatic Ring |
| N-H Bend | 1650 - 1580 | Primary Amine (-NH₂) |
The presence of these characteristic bands provides strong, direct evidence for the major functional components of the molecule.
Constitutional Isomerism: Elucidating the Atomic Connectivity via NMR
With the molecular formula and functional groups established, Nuclear Magnetic Resonance (NMR) spectroscopy is employed to piece together the atomic skeleton. A suite of 1D and 2D NMR experiments provides unambiguous evidence of how atoms are connected[3][4].
1D NMR: ¹H and ¹³C Spectra
Rationale: ¹H NMR provides information on the chemical environment, number, and connectivity of protons. ¹³C NMR reveals the number of unique carbon environments and provides information about the type of carbon (e.g., C, CH, CH₂, CH₃) through techniques like DEPT (Distortionless Enhancement by Polarization Transfer).
Protocol: NMR Sample Preparation and Acquisition
-
Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O with acid/base to aid solubility).
-
Instrumentation: Acquire spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition: Perform standard ¹H, ¹³C, and DEPT-135 experiments.
Predicted NMR Data (in DMSO-d₆):
| ¹H NMR | Predicted δ (ppm) | Multiplicity | Integration | Assignment |
| H-2', H-4', H-5', H-6' | 8.0 - 7.5 | m | 4H | Aromatic Protons |
| H-1 | ~4.3 | q | 1H | -CH (NH₂)CH₃ |
| H-2 | ~1.5 | d | 3H | -CH(NH₂)CH ₃ |
| COOH | >12.0 | br s | 1H | Carboxylic Acid Proton |
| NH₂ | ~8.5 | br s | 2H | Amine Protons |
| ¹³C NMR | Predicted δ (ppm) | DEPT-135 | Assignment |
| C=O | ~167 | Absent | Carboxylic Acid |
| C-1', C-3' | 140 - 128 | Absent | Quaternary Aromatic |
| C-2', C-4', C-5', C-6' | 132 - 128 | Positive | CH Aromatic |
| C-1 | ~50 | Positive | C H(NH₂)CH₃ |
| C-2 | ~22 | Positive | CH(NH₂) C H₃ |
Note: Chemical shifts are predictive and can vary based on solvent and pH.
2D NMR: Establishing Connectivity
Rationale: While 1D NMR provides the pieces, 2D NMR shows how they connect.
-
COSY (Correlation Spectroscopy) identifies protons that are coupled to each other, typically through 2 or 3 bonds (H-C-H or H-C-C-H)[5].
-
HSQC (Heteronuclear Single Quantum Coherence) correlates each proton to the carbon it is directly attached to (¹JCH coupling)[6].
-
HMBC (Heteronuclear Multiple Bond Correlation) reveals correlations between protons and carbons over longer ranges, typically 2 to 3 bonds (²JCH, ³JCH)[4][7]. This is crucial for connecting fragments across quaternary carbons or heteroatoms.
Workflow for 2D NMR Interpretation: The following diagram illustrates the workflow for using 2D NMR to assemble the molecular structure.
Caption: Key HMBC (red arrows) and COSY (blue dash) correlations.
-
Crucial HMBC from H-1: A correlation from the methine proton (H-1) to the aromatic carbons C-2', C-4', and the quaternary C-3' definitively establishes the connection point of the aminoethyl side chain to the benzene ring.
-
Crucial HMBC from Aromatic Protons: Correlations from aromatic protons (e.g., H-2' and H-4') back to the methine carbon (C-1) provide reciprocal confirmation.
-
Crucial HMBC to Carboxyl: A correlation from the aromatic proton at H-2' to the carboxyl carbon (C=O) confirms the position of the acid group relative to the side chain, establishing the 1,3- (meta) substitution pattern.
Absolute Configuration: The Definitive Assignment of Chirality
Confirming the atomic connectivity is only half the battle for a chiral molecule. The absolute configuration—the (R) or (S) designation—must be determined experimentally.[]
Chiral High-Performance Liquid Chromatography (HPLC)
Rationale: Chiral HPLC is a powerful technique for separating enantiomers. By using a chiral stationary phase (CSP), the two enantiomers interact differently, leading to different retention times. This method can confirm enantiomeric purity and can be used to assign the absolute configuration if a certified reference standard of one enantiomer is available.[9][10]
Protocol: Chiral HPLC Analysis
-
Column Selection: Choose a CSP suitable for underivatized amino acids. Macrocyclic glycopeptide-based CSPs, such as those using teicoplanin, are often effective.[9][11]
-
Mobile Phase: Develop a suitable mobile phase, often a mixture of an organic modifier (e.g., methanol or acetonitrile) and an aqueous buffer with additives to control ionization.
-
Analysis: Inject the sample and a racemic standard. The absolute configuration is confirmed by matching the retention time of the sample to that of a known (R) or (S) standard.
Vibrational Circular Dichroism (VCD)
Rationale: When a reference standard is unavailable, VCD provides a robust method for determining absolute configuration in solution without the need for crystallization.[12][13] VCD measures the differential absorption of left- and right-circularly polarized infrared light. The resulting spectrum is a unique fingerprint of the molecule's absolute configuration.[14]
Protocol: VCD Analysis and Computational Comparison
-
Experimental Spectrum: Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and acquire the experimental VCD and IR spectra.
-
Computational Modeling: a. Perform a conformational search for the (R)-enantiomer using a molecular mechanics force field. b. Take the low-energy conformers and perform geometry optimization and frequency calculations using Density Functional Theory (DFT), for example, at the B3LYP/6-31G(d) level of theory. c. Calculate the Boltzmann-averaged IR and VCD spectra based on the computed energies of the conformers.
-
Comparison and Assignment: Compare the experimental VCD spectrum with the calculated spectrum for the (R)-enantiomer. A good match confirms the absolute configuration as (R). If the experimental spectrum is a mirror image of the calculated one, the configuration is (S).
Caption: Workflow for VCD-based absolute configuration assignment.
Conclusion: A Synthesis of Orthogonal Data
The structure elucidation of (R)-3-(1-Amino-ethyl)-benzoic acid is achieved not by a single experiment, but by the logical synthesis of data from a suite of orthogonal analytical techniques. High-resolution mass spectrometry establishes the molecular formula. FTIR and 1D NMR identify the constituent functional groups and proton/carbon environments. A combination of 2D NMR experiments—COSY, HSQC, and critically, HMBC—unambiguously assembles the molecular skeleton and confirms the 1,3-substitution pattern. Finally, chiroptical methods like VCD, supported by quantum chemical calculations, provide the definitive assignment of the (R) absolute configuration. This rigorous, multi-faceted approach ensures the highest degree of confidence in the final structure, a prerequisite for any further research or development activities.
References
Sources
- 1. Absolute Configuration Determination of Chiral API Molecules by MicroED Analysis of Cocrystal Powders Formed based on Cocrystal Propensity Prediction Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Structure Characterisation and Structural Elucidation [intertek.com]
- 4. emerypharma.com [emerypharma.com]
- 5. m.youtube.com [m.youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. sphinxsai.com [sphinxsai.com]
- 9. sigmaaldrich.cn [sigmaaldrich.cn]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. tandfonline.com [tandfonline.com]
- 12. spectroscopyasia.com [spectroscopyasia.com]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
(R)-3-(1-Amino-ethyl)-benzoic acid spectroscopic data (NMR, IR, MS)
This guide details the spectroscopic characterization and experimental handling of (R)-3-(1-Amino-ethyl)-benzoic acid , a critical chiral building block in medicinal chemistry.
Introduction & Structural Analysis
(R)-3-(1-Amino-ethyl)-benzoic acid (CAS: 1187930-71-7 for R-isomer; 788133-22-2 for racemate) is a bifunctional aromatic intermediate containing a carboxylic acid and a benzylic primary amine. Its chiral center at the benzylic position makes it a valuable scaffold for synthesizing enantiopure pharmaceuticals, particularly in fragment-based drug discovery where 3-substituted aromatic rings provide optimal vector orientation.
Stereochemical Configuration
-
Chirality: The (R)-configuration is defined by the Cahn-Ingold-Prelog (CIP) priority rules at the benzylic carbon.
-
Priority 1: -NH₂ (Nitrogen)
-
Priority 2: -C₆H₄COOH (Aryl ring)
-
Priority 3: -CH₃ (Methyl)
-
Priority 4: -H (Hydrogen)
-
-
Visual Check: With the lowest priority group (H) pointing away, the sequence 1→2→3 is clockwise (Rectus).
Spectroscopic Characterization
Note: In achiral solvents (e.g., DMSO-d₆, D₂O), the NMR spectra of the (R)-enantiomer are identical to the racemate. Chiral discrimination requires chiral solvating agents or chiral HPLC.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
Solvent: DMSO-d₆ (Preferred for solubility of the zwitterionic/HCl salt form).
H NMR Data (400 MHz, DMSO-d₆)
| Shift ( | Multiplicity | Integration | Assignment | Structural Context |
| 13.10 | Broad s | 1H | -COOH | Carboxylic acid proton (often exchanged/broad). |
| 8.60 | Broad s | 3H | -NH ₃⁺ | Ammonium protons (if HCl salt). |
| 8.05 | s (t-like) | 1H | Ar-H2 | Isolated aromatic proton between substituents. |
| 7.92 | d ( | 1H | Ar-H4 | Ortho to COOH, para to ethylamine. |
| 7.75 | d ( | 1H | Ar-H6 | Ortho to ethylamine, para to COOH. |
| 7.55 | t ( | 1H | Ar-H5 | Meta to both substituents. |
| 4.45 | q ( | 1H | -CH (NH₂)- | Benzylic methine. Characteristic quartet. |
| 1.52 | d ( | 3H | -CH ₃ | Methyl group doublet. |
C NMR Data (100 MHz, DMSO-d₆)
| Shift ( | Type | Assignment |
| 167.2 | Cq | C =O (Carboxylic Acid) |
| 140.5 | Cq | Ar-C3 (Ipso to ethylamine) |
| 131.4 | Cq | Ar-C1 (Ipso to COOH) |
| 130.8 | CH | Ar-C6 |
| 129.5 | CH | Ar-C4 |
| 129.1 | CH | Ar-C5 |
| 127.8 | CH | Ar-C2 |
| 50.2 | CH | Benzylic C H-NH₂ |
| 21.5 | CH₃ | Methyl C H₃ |
B. Infrared Spectroscopy (FT-IR)
Method: KBr Pellet or ATR (Solid State).
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
| 3400 - 2600 | O-H / N-H | Broad overlap of Ammonium (N-H str) and Acid (O-H str). |
| 1705 | C=O | Carboxylic acid carbonyl stretch (strong). |
| 1600, 1585 | C=C | Aromatic ring skeletal vibrations. |
| 1510 | N-H | N-H bending (Amide II-like if zwitterionic). |
| 1250 | C-O | C-O stretch (Acid). |
| 755 | Ar-H | C-H out-of-plane bending (meta-substituted). |
C. Mass Spectrometry (MS)
Ionization: Electrospray Ionization (ESI) - Positive Mode. Molecular Formula: C₉H₁₁NO₂ (MW: 165.19 g/mol ).
Fragmentation Pathway
-
[M+H]⁺ (m/z 166): Parent ion.
-
[M+H - NH₃]⁺ (m/z 149): Loss of ammonia from the benzylic position (common in benzylic amines).
-
[M+H - H₂O]⁺ (m/z 148): Loss of water from carboxylic acid (acylium ion formation).
-
m/z 44: Characteristic ethylamine fragment
.
Experimental Protocols
Since the (R)-enantiomer is often expensive, a robust workflow involves the synthesis of the racemate followed by classical resolution.
Step 1: Synthesis of Racemic 3-(1-Amino-ethyl)-benzoic acid
Precursor: 3-Acetylbenzoic acid (CAS: 586-42-5). Method: Reductive Amination.
-
Dissolution: Dissolve 3-acetylbenzoic acid (10 mmol) in Methanol (50 mL).
-
Imine Formation: Add Ammonium Acetate (100 mmol, 10 eq) and stir at room temperature for 2 hours.
-
Reduction: Cool to 0°C. Slowly add Sodium Cyanoborohydride (NaBH₃CN, 15 mmol).
-
Reaction: Stir at ambient temperature for 16 hours.
-
Quench/Workup: Acidify with 1N HCl to pH 2 (destroys excess hydride). Evaporate methanol.
-
Isolation: Neutralize aqueous layer to pH 7 (isoelectric point). The amino acid precipitates.[1] Filter and dry.
Step 2: Optical Resolution (Isolation of R-Isomer)
Resolving Agent: (S)-(+)-Mandelic Acid or (L)-(+)-Tartaric Acid.
-
Salt Formation: Dissolve racemic amine (10 g) and (S)-Mandelic acid (1 eq) in hot Ethanol/Water (9:1).
-
Crystallization: Allow to cool slowly to room temperature. The diastereomeric salt of the (R)-amine/(S)-acid is typically less soluble.
-
Filtration: Collect the crystals.
-
Liberation: Suspend crystals in water, treat with 1N NaOH to pH 10, and extract the free amine (as carboxylate salt remains in water, careful pH adjustment to pI ~6.5 precipitates the zwitterion).
-
Recrystallization: Recrystallize from water/ethanol to maximize Enantiomeric Excess (ee).
Quality Control & Purity Analysis
Chiral HPLC Method
To verify the enantiomeric excess (ee) of the synthesized (R)-isomer.
-
Column: Daicel Chiralpak AGP (Alpha-1-acid glycoprotein) or Crownpak CR(+) (specifically for amino acids).
-
Mobile Phase: 10 mM Ammonium Acetate buffer (pH 5.0) / Isopropanol (90:10).
-
Flow Rate: 0.5 mL/min.
-
Detection: UV at 254 nm.
-
Retention Times (Approximate):
-
(S)-Isomer:
min -
(R)-Isomer:
min
-
Optical Rotation
-
Specific Rotation
: Expected to be negative ( ) or positive ( ) depending on the solvent/pH. -
Reference Value: For similar benzylic amines (e.g.,
-methylbenzylamine), the (R)-isomer is often (+) in pure liquid but can vary in acid. -
Standard: Prepare 1% solution (c=1) in 1N HCl.
References
- Title: Reductive amination of acetophenones: A versatile route to chiral amines.
- -amino acids and amines using mandelic acid derivatives.
-
Spectroscopic Data (NIST)
- Title: NMR Spectroscopy of Amino Acids and their Derivatives.
Sources
Comprehensive Solubility Profiling of (R)-3-(1-Amino-ethyl)-benzoic Acid: Thermodynamic and pH-Dependent Dynamics
Executive Summary
(R)-3-(1-Amino-ethyl)-benzoic acid is a chiral, unnatural amino acid derivative utilized as a critical building block in active pharmaceutical ingredient (API) synthesis and peptidomimetic design. Structurally, it comprises a benzoic acid core substituted at the meta-position with an (R)-configured 1-aminoethyl group.
Because it possesses both a weakly acidic carboxylic acid and a weakly basic aliphatic amine, the molecule is amphoteric. Understanding its solubility profile requires a rigorous thermodynamic approach, as its aqueous solubility is not a static value but a dynamic property governed by pH, ionization states, and the isoelectric point (pI). This technical guide establishes the theoretical framework and a self-validating experimental protocol for mapping the pH-dependent solubility profile of (R)-3-(1-Amino-ethyl)-benzoic acid.
Physicochemical Grounding: The Amphoteric Nature
To predict and manipulate the solubility of (R)-3-(1-Amino-ethyl)-benzoic acid, we must first analyze its ionization behavior. The molecule exists in multiple protonation states depending on the pH of the surrounding medium[1].
-
Carboxylic Acid Moiety (
): The benzoic acid group typically exhibits a of approximately 4.2. -
Aliphatic Amine Moiety (
): The 1-aminoethyl group acts as a weak base with a of approximately 9.8.
The Isoelectric Point (pI) and Causality of Precipitation
For an amphoteric molecule with only one acidic and one basic group, the isoelectric point (pI) is calculated as the arithmetic mean of the two
At pH 7.0, the molecule exists predominantly as a zwitterion (carrying both a
The Causality of the Solubility Minimum:
Why is solubility lowest at the pI? In the zwitterionic state, the lack of a net charge minimizes favorable ion-dipole interactions with the aqueous solvent[4]. Simultaneously, the oppositely charged functional groups on adjacent molecules form strong intermolecular electrostatic interactions (salt bridges) within the solid state. This maximizes the crystal lattice energy. Because dissolution requires breaking these strong lattice forces, the thermodynamic barrier to solvation is highest at the pI, resulting in the intrinsic solubility minimum (
As the pH shifts away from the pI, the molecule acquires a net positive charge (at low pH) or a net negative charge (at high pH). This net charge increases hydration energy, leading to a classic U-shaped (or V-shaped) pH-solubility curve dictated by the Henderson-Hasselbalch equation[6].
Experimental Protocol: Thermodynamic Solubility Mapping
To generate a highly accurate, self-validating solubility profile, kinetic solubility methods (like solvent-shift assays) are insufficient. A rigorous Thermodynamic Shake-Flask Method must be employed. This ensures the system reaches a true equilibrium between the solid crystal lattice and the solvated species.
Step-by-Step Methodology
Step 1: Buffer Preparation & Verification Prepare a series of 50 mM aqueous buffers spanning pH 1.2 to 12.0 (e.g., HCl/KCl for pH 1.2, Acetate for pH 4-5, Phosphate for pH 6-8, Borate for pH 9-10, and NaOH/KCl for pH 12). Measure and record the exact pH of each buffer prior to the addition of the API.
Step 2: Saturation & Equilibration
-
Add a known excess of (R)-3-(1-Amino-ethyl)-benzoic acid (e.g., 50 mg) to glass vials containing 2.0 mL of each buffer.
-
Seal the vials and place them in a thermostatic shaking incubator set to 37.0 ± 0.5 °C (physiological temperature) or 25.0 ± 0.5 °C (standard room temperature).
-
Agitate at 200 RPM for 48 hours. Causality: 48 hours is required because zwitterionic compounds often exhibit slow dissolution kinetics near their pI, and true thermodynamic equilibrium must be achieved[7].
Step 3: Phase Separation
-
Remove the vials and immediately centrifuge at 10,000 × g for 15 minutes at the target temperature to pellet the undissolved solid.
-
Filter the supernatant through a 0.22 µm PTFE syringe filter. Critical Step: Discard the first 0.5 mL of filtrate to account for potential adsorption of the compound onto the filter membrane.
Step 4: Quantification (HPLC-UV) Dilute the filtered supernatant with the mobile phase to ensure the concentration falls within the linear range of a pre-validated HPLC-UV calibration curve. Quantify the concentration of (R)-3-(1-Amino-ethyl)-benzoic acid.
Step 5: Solid-State Validation (The Self-Validating Mechanism)
Measure the pH of the final supernatant to ensure the buffer capacity was not overwhelmed by the addition of the API. Recover the residual solid from the centrifuge pellet, dry it gently, and analyze it via X-Ray Powder Diffraction (XRPD).
Causality: At extreme pH values (e.g., pH 1.2 or 12.0), the solubility may exceed the solubility product (
Workflow Visualization
Below is the logical workflow for the thermodynamic solubility profiling protocol, demonstrating the critical divergence between liquid-phase quantification and solid-phase validation.
Caption: Thermodynamic shake-flask workflow integrating liquid quantification and solid-state validation.
Quantitative Data Presentation
Based on the theoretical
| pH Level | Dominant Species | Net Charge | Expected Solubility Behavior | Estimated Solubility Magnitude |
| 1.2 (Stomach) | Cationic ( | +1 | Highly soluble due to ion-dipole hydration. | High (> 50 mg/mL) |
| 4.2 ( | 50% Cationic / 50% Zwitterionic | +0.5 | Transition zone; solubility begins to drop. | Moderate (~ 10 mg/mL) |
| 7.0 ( | Zwitterionic ( | 0 | Intrinsic solubility minimum ( | Low (< 1 mg/mL) |
| 9.8 ( | 50% Zwitterionic / 50% Anionic | -0.5 | Transition zone; solubility begins to rise. | Moderate (~ 10 mg/mL) |
| 12.0 (Basic) | Anionic ( | -1 | Highly soluble due to ion-dipole hydration. | High (> 50 mg/mL) |
Note: Actual maximum solubility at pH extremes will ultimately be capped by the
Conclusion
The solubility of (R)-3-(1-Amino-ethyl)-benzoic acid is fundamentally dictated by its amphoteric nature. By recognizing the causality between its isoelectric point (pH ~7.0) and its maximized crystal lattice energy, researchers can accurately predict its U-shaped solubility curve. Implementing a dual-phase (liquid and solid) thermodynamic shake-flask methodology ensures that the resulting solubility data is both highly accurate and mechanistically validated, preventing costly formulation failures during downstream drug development.
References
-
American Chemical Society (ACS). "pH Dependent Cocrystal Stability and Solubility." Crystal Growth & Design. Available at:[Link]
-
National Institutes of Health (NIH). "pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug." PMC. Available at:[Link]
-
ResearchGate. "Solubility profile of NSC-639829 incorporating the UV-determined pKa." Available at:[Link]
-
ChemAxon. "Theory of aqueous solubility prediction - Zwitterionic molecules." Chemaxon Docs. Available at:[Link]
-
MetwareBio. "What is Isoelectric Points of Amino Acids: Essential Calculations and Practical Applications." Available at:[Link]
-
Wax Studios. "Isoelectric Point Of Amino Acids." Available at:[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. wax-studios.com [wax-studios.com]
- 3. What is Isoelectric Points of Amino Acids: Essential Calculations and Practical Applications -MetwareBio [metwarebio.com]
- 4. Theory of aqueous solubility prediction - Documentation [docs.chemaxon.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Stability Studies of (R)-3-(1-Amino-ethyl)-benzoic Acid
This technical guide details the stability profile and stress testing protocols for (R)-3-(1-Amino-ethyl)-benzoic acid , a chiral zwitterionic intermediate often used in pharmaceutical synthesis.
The content is structured to address the specific vulnerabilities of the benzylic amine moiety, particularly its susceptibility to oxidative deamination and racemization.
Executive Summary & Physicochemical Profile
(R)-3-(1-Amino-ethyl)-benzoic acid is a bifunctional chiral molecule containing a basic primary amine and an acidic carboxyl group. In solution at neutral pH, it exists predominantly as a zwitterion . Its stability profile is dominated by the reactivity of the benzylic carbon center. unlike simple aliphatic amino acids, the benzylic position is activated by the aromatic ring, lowering the bond dissociation energy (BDE) of the
Core Molecular Properties
| Property | Value / Characteristic | Impact on Stability |
| Structure | 3-(1-aminoethyl)benzoic acid | Benzylic position susceptible to radical attack. |
| Chirality | (R)-Enantiomer | Risk of racemization to (S)-enantiomer. |
| pKa (Acid) | ~4.2 (Benzoic acid) | Forms salts; pH dependent solubility. |
| pKa (Base) | ~9.5 (Benzylic amine) | Protonated at physiological pH. |
| State | Zwitterionic Solid | High melting point, generally stable in solid state unless hygroscopic. |
Critical Degradation Pathways
The stability of this molecule is defined by two primary mechanisms: Oxidative Deamination and Racemization .
Pathway A: Oxidative Deamination (The "Ketone" Risk)
The primary amine at the benzylic position is prone to oxidation. Under oxidative stress (peroxides, metal ions, air), the
Pathway B: Racemization via Benzylic Deprotonation
While benzylic amines are generally configurationally stable, the presence of the electron-withdrawing carboxyl group (inductive effect) slightly increases the acidity of the benzylic proton. In the presence of strong bases or under radical conditions (photolysis), the chiral center can invert, leading to the formation of the (S)-enantiomer .
Pathway Visualization (Graphviz)
The following diagram illustrates the mechanistic flow from the parent (R)-isomer to its primary degradants.
Figure 1: Mechanistic degradation pathways showing the conversion to 3-acetylbenzoic acid (oxidation) and racemization.
Forced Degradation Protocols (Stress Testing)
To validate analytical methods and determine shelf-life, the following stress conditions (aligned with ICH Q1A(R2) ) are mandatory.
Protocol Design
-
Concentration: Prepare a 1.0 mg/mL solution of the API.
-
Control: Always run a fresh, unstressed sample in parallel.
-
Target: Aim for 5–20% degradation. If >20% occurs rapidly, dilute the stressor.
| Stress Type | Condition | Duration | Expected Degradant | Mechanism |
| Acid Hydrolysis | 0.1 N HCl, 60°C | 24–48 hrs | Minimal (Stable) | Protonation protects amine; decarboxylation unlikely <100°C. |
| Base Hydrolysis | 0.1 N NaOH, 60°C | 24–48 hrs | (S)-Enantiomer | Base-catalyzed proton abstraction at chiral center. |
| Oxidation | 3% H₂O₂ (RT) | 2–6 hrs | 3-Acetylbenzoic acid | Radical oxidation of benzylic amine. |
| Thermal | 80°C (Solid State) | 7 days | Dimer/Oligomer | Solid-state transamidation (rare). |
| Photolysis | 1.2M lux hours (ICH Q1B) | ~5 days | Racemate + Ketone | Photo-induced radical formation. |
Technical Insight: The benzylic amine is most vulnerable to Oxidation and Light . Standard acid hydrolysis is often benign because protonation of the amine (
) deactivates the benzylic position against further electrophilic attack.
Analytical Method Development
Separating the (R)-parent from the (S)-enantiomer and the achiral ketone requires a two-pronged approach: Chiral HPLC and Reverse-Phase (RP) HPLC.
Chiral Method (Enantiomeric Purity)
Standard C18 columns cannot separate enantiomers. Use a Crown Ether or Zwitterionic stationary phase optimized for amino acids.
-
Column: Daicel CROWNPAK® CR-I(+) (or equivalent).
-
Why: Crown ethers complex specifically with primary ammonium ions (
).
-
-
Mobile Phase: Perchloric acid (pH 1.5 to 2.0) in water (High aqueous content).
-
Why: Low pH ensures the amine is fully protonated to bind with the crown ether.
-
-
Temperature: Low temperature (10–15°C) often improves chiral resolution.
-
Detection: UV at 210–220 nm (Benzoic acid absorption).
Achiral Stability-Indicating Method (Purity & Degradants)
-
Column: C18 Core-Shell (e.g., Kinetex C18, 2.6 µm).
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: 5% B to 60% B over 10 minutes.
-
Target: 3-Acetylbenzoic acid will elute later (more hydrophobic) than the zwitterionic parent.
Stability Study Workflow
The following workflow ensures compliance with regulatory standards while addressing the specific chemistry of the molecule.
Figure 2: Workflow for establishing the stability profile from stress testing to formal ICH studies.
References
-
ICH Q1A(R2) : Stability Testing of New Drug Substances and Products. International Council for Harmonisation. Link
-
ICH Q1B : Stability Testing: Photostability Testing of New Drug Substances and Products. International Council for Harmonisation. Link
-
Benzylic Amine Oxidation : Wang, J., et al. "An efficient and practical aerobic oxidation of benzylic methylenes." RSC Advances, 2021. Link
-
Chiral Separation of Amino Acids : "Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers." Sigma-Aldrich Application Note. Link
-
Racemization Mechanisms : "Racemisation in Chemistry and Biology." University of Manchester. Link
Enantioselective Synthesis of 3-(1-Aminoethyl)benzoic Acid: A Technical Whitepaper on Asymmetric Methodologies
Executive Summary
The synthesis of chiral 1-arylethylamines is a critical operation in modern pharmaceutical process chemistry, as these motifs frequently serve as essential pharmacophores or chiral resolving agents[1]. Specifically, 3-(1-aminoethyl)benzoic acid is a highly valuable, bifunctional chiral building block. The presence of both a basic primary amine and an acidic carboxylic acid on an aromatic scaffold makes it an ideal precursor for peptidomimetics and small-molecule inhibitors.
Achieving high enantiomeric excess (ee >99%) for this compound requires rigorous stereocontrol. This guide evaluates three primary synthetic methodologies, detailing the mechanistic causality, step-by-step validated protocols, and comparative analytical data to assist process chemists in selecting the optimal route.
Synthetic Strategy Logic
The retrosynthetic logic for 3-(1-aminoethyl)benzoic acid diverges into three distinct pathways based on the starting material and the catalytic mode of stereo-induction.
Forward synthetic logic for the enantioselective preparation of 3-(1-aminoethyl)benzoic acid.
Route A: Biocatalytic Asymmetric Amination (The Green Approach)
Mechanistic Rationale & Causality
The use of engineered
Because the transamination of ketones is thermodynamically reversible, an excess of isopropylamine (IPA) is employed as the amine donor. This choice exploits Le Chatelier's principle: as IPA donates its amine, it converts to acetone, a volatile byproduct that can be removed to drive the reaction forward.
Protocol: Self-Validating Biocatalytic Synthesis
-
Preparation of Reaction Matrix: In a 500 mL jacketed bioreactor, dissolve 3-acetylbenzoic acid (10.0 g, 60.9 mmol) in 250 mL of 100 mM potassium phosphate buffer. Adjust the pH to 7.5 using 2M NaOH.
-
Causality: A pH of 7.5 is the optimal physiological window to maintain the solubility of the substrate (as a deprotonated carboxylate) while preventing the hydrolysis of the PLP cofactor.
-
-
Cofactor and Donor Addition: Add PLP to a final concentration of 1.0 mM and isopropylamine (IPA, 5 equivalents). Re-adjust the pH to 7.5.
-
Enzyme Loading: Introduce the engineered
-TA (e.g., ATA-117 variant, 2.0 g). -
Incubation & In-Process Control (IPC): Stir the mixture at 30°C and 250 rpm.
-
Self-Validation Step: At 12h and 24h, withdraw 100 µL aliquots. Quench with 900 µL of 1:1 MeCN:H2O (0.1% TFA). Analyze via achiral HPLC at 254 nm. Do not proceed to workup until ketone conversion is >98%.
-
-
Workup: Acidify the aqueous mixture to pH 2.0 with 6M HCl to protonate the newly formed amine, then extract with ethyl acetate (3 x 100 mL) to remove unreacted ketone and organic impurities.
-
Isolation: Adjust the aqueous layer to the compound's isoelectric point (approx. pH 6.5) and concentrate under reduced pressure. The product, (S)-3-(1-aminoethyl)benzoic acid, precipitates as a crystalline solid.
Workflow for the self-validating biocatalytic transamination process.
Route B: Transition-Metal Catalyzed Asymmetric Hydrogenation
Mechanistic Rationale & Causality
For industrial scale-up, the transition-metal catalyzed asymmetric hydrogenation of enamides remains the gold standard[1]. By converting 3-acetylbenzoic acid into 3-(1-acetamidoethenyl)benzoic acid, a prochiral olefin is generated. Utilizing a Rhodium(I) catalyst complexed with a highly rigid chiral bidentate phosphorus ligand (e.g., DuanPhos) ensures exceptional facial selectivity[2].
The causality of the stereocontrol relies on the
Protocol: Self-Validating Asymmetric Hydrogenation
-
Substrate Preparation: Synthesize 3-(1-acetamidoethenyl)benzoic acid via the condensation of 3-acetylbenzoic acid with acetamide under acidic reflux. Purify strictly via recrystallization.
-
Causality: High substrate purity is critical. Trace chloride or sulfur impurities from upstream steps will irreversibly poison the sensitive Rh catalyst.
-
-
Catalyst Activation: In a nitrogen-filled glovebox, dissolve[Rh(COD)(DuanPhos)]BF
(0.1 mol%) in degassed anhydrous methanol (50 mL). -
Hydrogenation: Transfer the substrate (10.0 g) and the catalyst solution into a 300 mL stainless-steel Parr autoclave.
-
Pressurization & IPC: Purge the vessel with H
gas three times. Pressurize to 30 bar (435 psi) of H . Stir at 25°C for 8 hours.-
Self-Validation Step: Monitor H
uptake via a mass flow controller. Once H consumption ceases, vent the reactor and take a 50 µL sample. Run chiral HPLC to confirm complete conversion and ee >99%.
-
-
Deprotection: The resulting N-acetyl intermediate is refluxed in 6M HCl for 12 hours to cleave the acetyl group, yielding the hydrochloride salt of 3-(1-aminoethyl)benzoic acid.
Route C: Enantioselective NiH-Catalyzed Hydroamination
Mechanistic Rationale & Causality
Recent advancements have demonstrated the viability of base-metal catalysis, specifically Nickel-Hydride (NiH) systems, for the direct hydroamination of styrenyl derivatives[3]. Starting from 3-vinylbenzoic acid, a chiral NiH complex (generated in situ from Ni(OAc)
Comparative Data & Analytics
To facilitate objective decision-making for process chemists, the following table summarizes the quantitative metrics of the three methodologies.
| Metric | Biocatalytic Transamination | Rh-Catalyzed Hydrogenation | NiH Hydroamination |
| Starting Material | 3-Acetylbenzoic acid | 3-(1-Acetamidoethenyl)benzoic acid | 3-Vinylbenzoic acid |
| Typical Yield (%) | 85 - 90% | 92 - 96% (over 2 steps) | 75 - 82% |
| Enantiomeric Excess (ee) | >99% | 98 - 99% | 92 - 95% |
| E-Factor (Waste) | Low (Aqueous buffer) | Medium (Solvent/Metal recovery) | High (Silane/Reagents) |
| Scalability | Excellent (Requires bioreactor) | Excellent (Requires high-pressure) | Moderate (Bench-scale) |
Quality Control: Analytical Validation Parameters
A self-validating synthetic system requires robust analytical methods to prove stereochemical integrity. The enantiomeric purity of 3-(1-aminoethyl)benzoic acid must be determined using Chiral High-Performance Liquid Chromatography (HPLC) prior to downstream integration.
-
Column: Chiralcel OD-H (250 x 4.6 mm, 5 µm).
-
Mobile Phase: Hexane / Isopropanol / Diethylamine (80:20:0.1 v/v/v).
-
Causality: The addition of 0.1% diethylamine is mandatory. It suppresses peak tailing caused by secondary interactions between the basic primary amine of the analyte and the residual acidic silanols on the silica support matrix.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 230 nm.
References
-
[2] Enantioselective synthesis of β-substituted chiral allylic amines via Rh-catalyzed asymmetric hydrogenation - Chemical Communications (RSC Publishing). rsc.org. 2
-
[3] Facile Synthesis of Chiral Arylamines, Alkylamines and Amides by Enantioselective NiH‐Catalyzed Hydroamination - ResearchGate. researchgate.net. 3
-
[1] Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation - PMC. nih.gov. 1
-
[4] Catalytic Enantioselective Synthesis of α-Chiral Azaheteroaryl Ethylamines by Asymmetric Protonation - PubMed. nih.gov.4
-
(S)-3-(1-Aminoethyl)benzoic acid hydrochloride - Sigma-Aldrich. sigmaaldrich.com.
Sources
- 1. Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enantioselective synthesis of β-substituted chiral allylic amines via Rh-catalyzed asymmetric hydrogenation - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Catalytic Enantioselective Synthesis of α-Chiral Azaheteroaryl Ethylamines by Asymmetric Protonation - PubMed [pubmed.ncbi.nlm.nih.gov]
Chiral Resolution of Racemic 3-(1-Aminoethyl)benzoic Acid: A Comprehensive Technical Guide
The Zwitterionic Challenge: Physicochemical Profiling
Racemic 3-(1-aminoethyl)benzoic acid presents a unique stereochemical isolation challenge. Structurally, it is a 1-arylethylamine derivative, but the presence of a meta-substituted carboxylic acid renders the molecule amphoteric. In aqueous and polar organic media, it exists predominantly as a zwitterion (internal salt).
Causality in Strategy Selection: Direct application of classical diastereomeric salt resolution to the free zwitterion frequently fails. The internal ionic bond between the carboxylate and the ammonium group thermodynamically outcompetes the formation of a new intermolecular salt with a chiral resolving agent[1]. Therefore, the core strategic directive requires transient masking of the carboxylic acid via esterification (e.g., forming methyl 3-(1-aminoethyl)benzoate). Once masked, the primary amine behaves as a standard 1-arylethylamine, opening two highly validated pathways: Biocatalytic Kinetic Resolution and Classical Diastereomeric Salt Formation.
Fig 1. Strategic resolution pathways for zwitterionic 3-(1-aminoethyl)benzoic acid.
Quantitative Method Comparison
Before executing the protocols, it is critical to evaluate the efficiency of the resolving agents. The table below synthesizes expected outcomes based on structurally homologous 1-arylethylamines[1][2][3].
| Resolution Method | Resolving Agent / Biocatalyst | Acyl Donor / Solvent | Expected Enantiomeric Excess (ee) | Yield (Theoretical Max 50%) | E-Factor (Waste) |
| Biocatalytic | CAL-B (Novozym 435) | Isopropyl methoxyacetate / MTBE | > 99% for (R)-amide | 48 - 49% | Low |
| Classical Salt | (S)-Mandelic Acid | Ethanol / Water | 85 - 95% (after 1 recryst.) | 35 - 40% | Medium |
| Classical Salt | L-(+)-Tartaric Acid | Methanol | 75 - 85% | 30 - 35% | High |
Workflow A: Biocatalytic Kinetic Resolution (The Modern Standard)
Candida antarctica Lipase B (CAL-B) is the premier biocatalyst for the resolution of primary amines[2]. CAL-B possesses a highly stereoselective binding pocket that perfectly accommodates the (R)-enantiomer of 1-arylethylamines while sterically excluding the (S)-enantiomer.
Mechanistic Causality: We utilize isopropyl methoxyacetate as the acyl donor rather than ethyl acetate. The methoxy group increases the electrophilicity of the carbonyl, accelerating the forward acylation, while the bulky isopropyl leaving group prevents the reverse reaction (amidation is practically irreversible under these conditions)[3].
Fig 2. CAL-B mediated kinetic resolution and subsequent hydrolysis workflow.
Protocol A: Step-by-Step Enzymatic Resolution
Step 1: Esterification (Self-Validating Pre-requisite)
-
Suspend racemic 3-(1-aminoethyl)benzoic acid (100 mmol) in anhydrous methanol (200 mL).
-
Slowly add thionyl chloride (150 mmol) at 0 °C. Reflux for 4 hours.
-
Evaporate the solvent. Partition between saturated NaHCO₃ and dichloromethane (DCM).
-
Validation: TLC must show complete disappearance of the baseline zwitterion spot. Extract and concentrate the organic layer to yield racemic methyl 3-(1-aminoethyl)benzoate.
Step 2: CAL-B Catalyzed Acylation
-
Dissolve the racemic ester (50 mmol) in methyl tert-butyl ether (MTBE, 100 mL).
-
Add isopropyl methoxyacetate (30 mmol, 0.6 eq). Note: Sub-stoichiometric addition ensures the (S)-amine remains completely unreacted, maximizing its ee.
-
Add Novozym 435 (immobilized CAL-B, 10% w/w relative to substrate).
-
Incubate at 45 °C with orbital shaking (200 rpm) for 24-48 hours.
-
Validation: Monitor via Chiral HPLC until conversion reaches exactly 50%.
Step 3: Separation & Hydrolysis
-
Filter off the immobilized enzyme (recoverable and reusable).
-
Extract the MTBE filtrate with 1M HCl (3 x 50 mL).
-
Aqueous layer: Contains the unreacted (S)-amine hydrochloride.
-
Organic layer: Contains the neutral (R)-methoxyacetamide.
-
-
Hydrolysis: Reflux each isolated intermediate separately in 6M HCl for 12 hours to cleave both the methyl ester and the methoxyacetamide (for the R-isomer).
-
Adjust pH to the isoelectric point (~pH 6.5) to precipitate the enantiopure (S)- and (R)-3-(1-aminoethyl)benzoic acids.
Workflow B: Classical Diastereomeric Salt Formation
For bulk scale-up where biocatalysis is cost-prohibitive, classical resolution using (S)-Mandelic acid is the industry standard for 1-phenylethylamine derivatives[1][4].
Mechanistic Causality: (S)-Mandelic acid forms a highly crystalline hydrogen-bonded network with the (S)-enantiomer of the masked amine. The differential solubility between the (S,S)-salt and the (R,S)-salt in an ethanol/water matrix drives the thermodynamic precipitation of the (S,S)-diastereomer[4].
Protocol B: Step-by-Step Salt Resolution
Step 1: Salt Formation
-
Dissolve racemic methyl 3-(1-aminoethyl)benzoate (100 mmol) in a 9:1 mixture of Ethanol/Water (150 mL) and heat to 60 °C.
-
In a separate flask, dissolve (S)-Mandelic acid (100 mmol) in the same solvent mixture (50 mL) at 60 °C.
-
Mix the two solutions. A clear solution should form. Validation: If precipitation is immediate, add more solvent; kinetic precipitation traps the wrong isomer.
Step 2: Fractional Crystallization
-
Allow the solution to cool to room temperature at a controlled rate of 5 °C/hour.
-
Seed with a pure crystal of the (S,S)-salt if available.
-
Stir gently for 12 hours at 20 °C. Filter the precipitated (S,S)-diastereomeric salt.
-
Validation: Perform a micro-cleavage of the salt (using 10% NaOH and DCM extraction) and check the ee of the free amine via Chiral HPLC. If ee < 95%, perform a single recrystallization from Ethanol/Water.
Step 3: Liberation and Deprotection
-
Suspend the optically pure (S,S)-salt in water. Add 10% NaOH until pH > 10.
-
Extract the liberated (S)-methyl 3-(1-aminoethyl)benzoate with diethyl ether.
-
Hydrolyze the ester using 2M NaOH (reflux for 2 hours), then neutralize to the isoelectric point with HCl to precipitate the final enantiopure (S)-3-(1-aminoethyl)benzoic acid.
Conclusion
The resolution of amphoteric amino acids like 3-(1-aminoethyl)benzoic acid mandates the disruption of zwitterionic networks prior to chiral discrimination. While diastereomeric salt formation with (S)-Mandelic acid provides a robust, scalable classical route, the CAL-B mediated enzymatic kinetic resolution offers superior enantiomeric excess and aligns with modern green chemistry principles by operating under mild conditions with recyclable biocatalysts.
References
-
Enzymatic Resolution of Bicyclic 1-Heteroarylamines Using Candida antarctica Lipase B Source: ResearchGate / The Journal of Organic Chemistry URL:[Link]
-
Solvent-free kinetic resolution of primary amines catalyzed by Candida antarctica lipase B: Effect of immobilization and recycling stability Source: ResearchGate URL:[Link]
Sources
Engineering Aminobenzoic Acid Derivatives: A Blueprint for Next-Generation Therapeutics
Executive Summary: The Evolution of a Pharmacophore
Para-aminobenzoic acid (PABA) and its ortho-isomer, 2-aminobenzoic acid (anthranilic acid), have historically been recognized primarily as biochemical intermediates—most notably as essential precursors for microbial folate synthesis[1]. However, modern medicinal chemistry has repurposed these simple, non-toxic, and highly bioavailable molecules into versatile building blocks for advanced therapeutics[2]. By exploiting the dual functionalization sites (the amino and carboxyl groups) and the rigid aromatic backbone, researchers can synthesize derivatives with potent neuroprotective, antimicrobial, antibiofilm, and cytotoxic properties[2][3].
This technical guide dissects the mechanistic paradigms of aminobenzoic acid derivatives, providing actionable insights, quantitative structure-activity relationship (SAR) data, and validated experimental workflows for drug development professionals.
Mechanistic Paradigms in Target Engagement
Neuropharmacology: Cholinesterase Inhibition
The development of targeted therapies for Alzheimer's disease (AD) relies heavily on restoring cholinergic function. Novel p-aminobenzoic acid derivatives have been rationally designed via quantitative structure-activity relationship (QSAR) modeling to act as potent, competitive inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE)[4].
Mechanistically, these derivatives penetrate the synaptic cleft and bind directly to the active site of AChE. The aromatic ring of the PABA scaffold engages in
Logical flow of AChE inhibition by PABA derivatives in the synaptic cleft.
Antimicrobial and Antibiofilm Dynamics
The simple chemical modification of non-toxic PABA into Schiff bases (via reaction with aromatic aldehydes like salicylaldehydes) yields potent broad-spectrum antimicrobial agents. These derivatives exhibit significant inhibition against methicillin-resistant Staphylococcus aureus (MRSA) and potent antifungal properties[1].
Furthermore, 2-aminobenzoic acid derivatives synthesized via green chemistry have shown remarkable efficacy against fluconazole-resistant clinical isolates of Candida albicans[3]. Rather than merely halting planktonic growth, these compounds actively inhibit biofilm formation. Transcriptomic analysis reveals that these derivatives downregulate critical virulence and adhesion genes, specifically HWP, ERG11, and ASL3, thereby stripping the pathogen of its hyphal growth capacity and structural pathogenicity[3].
Ribosomal Obstruction and Cytotoxicity
At the molecular level, aminobenzoic acid derivatives exert unique translational control. High-resolution structural studies demonstrate that when these derivatives are introduced to the catalytic center of the bacterial ribosome, their expanded and relatively rigid
In oncology, 4-(benzylamino)benzoic acid derivatives have demonstrated notable cytotoxicity. Specific compounds exhibit excellent IC50 values against non-small cell lung cancer (A549) and small cell lung cancer (H69) cell lines, triggering apoptotic pathways while maintaining a favorable safety profile in normal fibroblast cells[6].
Quantitative Data & SAR Profiles
To guide lead optimization, the following table synthesizes the quantitative efficacy of various aminobenzoic acid derivatives across different biological targets.
| Compound Class | Target Pathogen / Cell Line | Key Quantitative Finding | Reference |
| PABA Schiff Bases | Methicillin-resistant S. aureus (MRSA) | MIC | [1] |
| PABA Schiff Bases | Broad-spectrum Fungi | MIC | [1] |
| 4-(Benzylamino)benzoic acids | A549 (Non-Small Cell Lung Cancer) | IC | [6] |
| 4-(Benzylamino)benzoic acids | H69 (Small Cell Lung Cancer) | IC | [6] |
| 2-Aminobenzoic acid derivatives | Candida albicans (Biofilm) | Synergistic with Fluconazole | [3] |
| p-Aminobenzoic acid derivatives | AChE / BChE (In Vivo Models) | Reversal of cognitive deficits | [4] |
Validated Experimental Workflows
As an Application Scientist, I emphasize that experimental success relies on understanding the causality behind each methodological step. The following protocols are designed as self-validating systems to ensure high-fidelity data generation.
Protocol 1: Synthesis of 4-(Benzylamino)benzoic Acid Derivatives via Reductive Amination
This protocol utilizes reductive amination to covalently link PABA with benzaldehyde derivatives[6].
-
Imine Formation: Dissolve 1 molar equivalent of PABA and 1 molar equivalent of the target benzaldehyde in 5-10 mL of anhydrous methanol.
-
Causality: Methanol acts as a protic solvent that facilitates the nucleophilic attack of the primary amine on the carbonyl carbon, driving the formation of the intermediate imine (Schiff base) which precipitates as a colored powder.
-
-
Selective Reduction: Slowly add 1.5 molar equivalents of Sodium Borohydride (
) in small portions to the reaction mixture until the precipitate dissolves and the color fades.-
Causality: The imine bond is highly susceptible to rapid hydrolysis in aqueous biological media.
selectively reduces the imine to a secondary amine, locking the pharmacophore into a stable, bioavailable conformation without reducing the carboxylic acid.
-
-
Precipitation and Recovery: Add a solution of 10% HCl dropwise (approx. 20 mL) until the final product precipitates. Filter and wash.
-
Causality: The addition of HCl shifts the pH below the pKa of the benzoic acid moiety. This neutralizes the carboxylate ion, rendering the compound insoluble in the aqueous/methanol mixture and forcing the precipitation of the pure derivative.
-
Protocol 2: In Vitro Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This kinetic assay evaluates the neurotherapeutic potential of synthesized derivatives[2][4].
-
Equilibration: In a 96-well microplate, combine 0.1 M phosphate buffer (pH 8.0), the test derivative (at varying concentrations), AChE enzyme, and 5,5′-dithiobis(2-nitrobenzoic acid) (DTNB). Incubate at 37°C for 10 minutes.
-
Causality: A pH of 8.0 mimics physiological conditions while optimizing the ionization state of DTNB for rapid reaction with thiols. The 10-minute pre-incubation allows the inhibitor to establish binding equilibrium within the enzyme's active site before the substrate is introduced.
-
-
Kinetic Initiation: Add Acetylthiocholine (ATCh) substrate to initiate the reaction.
-
Causality: AChE cleaves ATCh into thiocholine and acetate. The liberated thiocholine immediately reacts with DTNB to form 5-thio-2-nitrobenzoate, a yellow anion.
-
-
Real-Time Measurement: Measure the absorbance continuously at 412 nm for 5 minutes.
-
Causality: The rate of color formation at 412 nm is directly proportional to enzyme activity and inversely proportional to the inhibitor's efficacy. This provides a real-time kinetic readout rather than a static endpoint.
-
-
Validation Control: Run Donepezil concurrently as a positive control.
-
Causality: Donepezil provides a validated baseline for AChE inhibition, ensuring the assay system is self-validating and sensitive enough to accurately calculate the IC
of the novel derivatives.
-
Experimental workflow for evaluating antibiofilm efficacy of aminobenzoic acid derivatives.
References
- Krátký, M., et al. "4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents." Biomolecules, 2019.
- Haroon, F., et al.
- Shrivastava, S.K., et al. "Design and development of novel p-aminobenzoic acid derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease." Bioorganic Chemistry, 2019.
- Silva, A., et al.
- Polikanov, Y.S., et al. "Aminobenzoic Acid Derivatives Obstruct Induced Fit in the Catalytic Center of the Ribosome." ACS Chemical Biology, 2019.
- Al-Qarghuli, A., et al. "An Insight into the Anticancer and Antibacterial Properties of New 4-(Benzylamino)benzoic Acid Derivatives: Synthesis and X-ray Crystallographic Analysis." Preprints.org, 2024.
Sources
- 1. 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antifungal and Antibiofilm Activities of 2-Aminobenzoic Acid Derivatives Against a Clinical Ocular Candida albicans Isolate for Biomedical Applications [mdpi.com]
- 4. Design and development of novel p-aminobenzoic acid derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Aminobenzoic Acid Derivatives Obstruct Induced Fit in the Catalytic Center of the Ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. preprints.org [preprints.org]
Methodological & Application
Synthesis of (R)-3-(1-Amino-ethyl)-benzoic acid derivatives
Application Note: Asymmetric Synthesis of (R)-3-(1-Aminoethyl)benzoic Acid Derivatives
Introduction & Strategic Overview
Chiral 1-arylethylamines, specifically (R)-3-(1-aminoethyl)benzoic acid, serve as privileged pharmacophores and critical building blocks in the development of kinase inhibitors, GPCR ligands, and calcimimetics. The synthesis of the strict (R)-enantiomer requires rigorous stereocontrol, as enantiomeric cross-contamination can drastically alter a drug's pharmacokinetic and pharmacodynamic profiles.
This technical guide details two orthogonal, self-validating methodologies for synthesizing (R)-3-(1-aminoethyl)benzoic acid from the commercially available precursor, 3-acetylbenzoic acid.
-
Biocatalytic Reductive Amination: Leverages engineered (R)-selective
-transaminases for scalable, highly enantioselective, and environmentally benign synthesis. -
Chemical Asymmetric Synthesis: Utilizes Ellman's chiral sulfinamide auxiliary, providing a robust, predictable bench-scale route that does not require specialized biological infrastructure.
Fig 1: Orthogonal synthetic strategies for (R)-3-(1-Aminoethyl)benzoic acid.
Protocol A: Biocatalytic Asymmetric Reductive Amination
Mechanistic Causality:
Fig 2: Biocatalytic transamination mechanism and thermodynamic equilibrium shift.
Step-by-Step Methodology:
Reagents required: 3-Acetylbenzoic acid (100 mM), Isopropylamine (1 M), PLP (1 mM), (R)-selective
-
Matrix Preparation: Dissolve PLP (1 mM) and IPA (1 M) in 100 mM sodium phosphate buffer. Adjust the pH to exactly 8.0 using concentrated HCl.
-
Self-Validation Check: The solution should turn pale yellow, visually confirming the formation of the PLP-amine Schiff base.
-
-
Substrate Solubilization: Dissolve 3-acetylbenzoic acid in DMSO to create a concentrated stock. Add this to the buffer matrix to achieve a final substrate concentration of 100 mM and a final DMSO concentration of 10% (v/v).
-
Causality: DMSO prevents substrate precipitation in the aqueous matrix without denaturing the robust engineered transaminase.
-
-
Biocatalysis: Add the (R)-
-TA powder (5 mg/mL). Incubate the reaction at 35°C with orbital shaking (250 rpm) for 24-48 hours. -
In-Process Control (IPC): Monitor conversion via chiral HPLC (e.g., Chiralcel OD-H column). The reaction is self-validating when the ketone peak disappears and a single enantiomeric amine peak emerges (>99% ee).
-
Workup: Acidify the mixture to pH 2.0 with HCl to protonate the product, wash with ethyl acetate to remove unreacted ketone and DMSO. Adjust the aqueous layer to the isoelectric point of the product (approx. pH 6.5) to precipitate the zwitterionic (R)-3-(1-aminoethyl)benzoic acid. Filter and dry under vacuum.
Protocol B: Chemical Asymmetric Synthesis via Ellman's Auxiliary
Mechanistic Causality: For laboratories lacking biocatalytic infrastructure, Ellman's chiral sulfinamide provides a highly reliable alternative. The condensation of methyl 3-acetylbenzoate with (S)-(-)-tert-butanesulfinamide requires a strong Lewis acid and water scavenger, such as Ti(OEt)4, because ketones are sterically hindered and electronically less reactive than aldehydes (3)[3]. Subsequent reduction with NaBH4 proceeds via a non-chelating, open transition state. The bulky tert-butyl group of the (S)-auxiliary blocks the Si face of the imine, directing the hydride attack exclusively to the Re face, yielding the (S,R) diastereomer (4)[4]. Acidic cleavage then provides the desired (R)-amine.
Step-by-Step Methodology: Reagents required: Methyl 3-acetylbenzoate, (S)-(-)-tert-butanesulfinamide, Ti(OEt)4, anhydrous THF, NaBH4, 4M HCl in Dioxane, LiOH.
-
Imine Condensation:
-
Dissolve methyl 3-acetylbenzoate (1.0 eq) and (S)-(-)-tert-butanesulfinamide (1.2 eq) in anhydrous THF (0.5 M).
-
Add Ti(OEt)4 (2.0 eq) dropwise at room temperature. Reflux the mixture at 70°C for 12 hours.
-
IPC: Quench a 50 µL aliquot in wet EtOAc and analyze via LC-MS. Proceed to the next step only when ketone conversion is >95%.
-
Workup: Pour the mixture into vigorously stirring brine to precipitate TiO2 salts. Filter through a Celite pad, extract with EtOAc, dry over Na2SO4, and concentrate the sulfinyl imine in vacuo.
-
-
Diastereoselective Reduction:
-
Dissolve the crude imine in anhydrous THF (0.2 M) and cool to -48°C.
-
Causality: Lowering the temperature tightens the transition state, drastically increasing the facial bias and maximizing diastereomeric excess (de).
-
Add NaBH4 (3.0 eq) in small portions. Stir for 4 hours, allowing the temperature to slowly rise to -20°C.
-
Quench with saturated aqueous NH4Cl. Extract with EtOAc, dry, and concentrate.
-
-
Auxiliary Cleavage & Hydrolysis:
-
Dissolve the resulting sulfinamide in MeOH and add 4M HCl in dioxane (3.0 eq). Stir at room temperature for 2 hours to cleave the chiral auxiliary.
-
Add aqueous LiOH (5.0 eq) to the same pot and stir for an additional 4 hours to hydrolyze the methyl ester.
-
Neutralize the solution to pH 6.5 to precipitate the final (R)-3-(1-aminoethyl)benzoic acid. Filter and dry.
-
Quantitative Data & Method Comparison
The following table summarizes the operational metrics of both protocols to aid in route selection for drug development scale-up or discovery chemistry.
| Parameter | Protocol A (Biocatalytic) | Protocol B (Chemical/Ellman) |
| Overall Yield | 75 - 85% | 60 - 70% |
| Enantiomeric Excess (ee) | > 99% | 95 - 98% |
| Step Count | 1 Step | 3 Steps |
| Reaction Time | 24 - 48 Hours | 3 - 4 Days |
| Scalability | Excellent (Kilogram scale) | Moderate (Gram to multi-gram) |
| Environmental Impact | Low (Aqueous, renewable) | High (Ti/B waste, organic solvents) |
References
- Expanded Substrate Specificity in D-Amino Acid Transaminases: A Case Study of Transaminase from Blastococcus saxobsidens Source: MDPI URL
- Expanding Dynamic Kinetic Protocols: Transaminase-Catalyzed Synthesis of α-Substituted β-Amino Ester Derivatives Source: RSC URL
- Racemic alcohols to optically pure amine precursors enabled by catalyst dynamic kinetic resolution: experiment and computation Source: KAUST Repository URL
- Some Items of Interest to Process R&D Chemists and Engineers Source: ACS Publications URL
Sources
Application Note: (R)-3-(1-Amino-ethyl)-benzoic Acid as a Chiral Building Block
Executive Summary
(R)-3-(1-Amino-ethyl)-benzoic acid represents a high-value "chiral switch" scaffold in modern medicinal chemistry.[1] Unlike flexible benzylamines, the inclusion of the
This guide details the biocatalytic synthesis, handling, and application of this building block, moving beyond standard catalog descriptions to provide actionable, failure-proof protocols.
Structural Analysis: The "Magic Methyl" Effect
In Fragment-Based Drug Discovery (FBDD), the addition of a single methyl group can significantly boost potency—a phenomenon termed the "Magic Methyl" effect.
-
Conformational Restriction: The chiral methyl group restricts the rotation of the amine bond, pre-organizing the molecule for binding.
-
Hydrophobic Displacement: The methyl group can displace high-energy water molecules from hydrophobic pockets in the target protein.[1]
-
Vector Geometry: The meta-positioning of the carboxylate allows this scaffold to act as a "turn" element in peptidomimetics, mimicking the geometry of
-turns.
Logic Diagram: The Chiral Switch Advantage
The following diagram illustrates the decision logic for selecting the (R)-isomer over the racemate or (S)-isomer.
Figure 1: Decision logic for utilizing the (R)-isomer to maximize binding affinity via shape complementarity.
Synthesis Protocol: Biocatalytic Transamination
While classical resolution using tartaric acid is possible, it is inefficient (max 50% yield). The industry standard for high-purity chiral amines is
Protocol A: -Transaminase Synthesis
Objective: Synthesize (R)-3-(1-Amino-ethyl)-benzoic acid from 3-acetylbenzoic acid. Scale: 10 mmol (Optimization scale).
Reagents:
-
Substrate: 3-Acetylbenzoic acid (1.64 g, 10 mmol).
-
Enzyme: Codexis ATA-415 or commercially available (R)-selective
-transaminase (e.g., from Arthrobacter sp.).[1] -
Amine Donor: Isopropylamine (1 M) or L-Alanine (with LDH/GDH recycling system).[1]
-
Buffer: Potassium Phosphate (100 mM, pH 7.5).
-
Cofactor: Pyridoxal-5'-phosphate (PLP, 1 mM).[1]
Step-by-Step Methodology:
-
Buffer Preparation: Dissolve PLP (1 mM) in 100 mM potassium phosphate buffer (pH 7.5).
-
Substrate Solubilization: Dissolve 3-acetylbenzoic acid in the buffer. Note: If solubility is poor, add 5-10% DMSO, but check enzyme tolerance first.
-
Amine Donor Addition: Add Isopropylamine (1.5 equivalents) to shift equilibrium.
-
Critical Control: Adjust pH back to 7.5 after amine addition, as isopropylamine is basic.
-
-
Reaction Initiation: Add the (R)-selective
-transaminase (10 mg/mL loading).[1] -
Incubation: Shake at 30°C, 150 rpm for 24 hours.
-
Quenching & Workup:
-
Acidify to pH 2.0 with 6M HCl (precipitates enzyme and stops reaction).
-
Filter off protein debris.
-
Wash the aqueous phase with Ethyl Acetate (removes unreacted ketone).
-
Isolation: Lyophilize the aqueous phase to obtain the crude amino acid salt, or purify via ion-exchange chromatography (Dowex 50W).
-
Figure 2: Biocatalytic workflow ensuring high enantioselectivity through enzymatic transamination.
Application Protocol: Library Synthesis
The zwitterionic nature of the free amino acid can make it difficult to handle in organic solvents. For library synthesis (e.g., amide coupling), it is best to use the methyl ester hydrochloride or protect the amine first.
Protocol B: Chemoselective Amide Coupling
Scenario: Coupling the carboxylic acid moiety to an amine (R-NH2) without racemizing the chiral center.[1]
Risk: Activation of the carboxylic acid can sometimes lead to oxazolone formation, which promotes racemization at the
Procedure:
-
Protection (Optional but Recommended): If the amine on the ethyl group is free, protect it with Boc-anhydride (
) in dioxane/NaOH to form (R)-3-(1-(tert-butoxycarbonylamino)ethyl)benzoic acid.[1] -
Activation:
-
Dissolve the Boc-protected acid (1.0 eq) in dry DMF.[1]
-
Add HATU (1.1 eq) and DIPEA (2.5 eq).
-
Why HATU? It is superior to EDC/NHS for steric bulk and minimizes racemization.
-
-
Coupling:
-
Add the library amine (R-NH2, 1.1 eq).
-
Stir at Room Temperature for 2-4 hours.
-
-
Deprotection:
-
Treat the resulting amide with 4M HCl in Dioxane for 1 hour to remove the Boc group.
-
Self-Validating Step: Monitor disappearance of the Boc-peak via LC-MS (
mass loss).[1]
-
Quality Control & Analytics
Verifying the enantiomeric excess (ee) is critical. Standard C18 columns will not separate the enantiomers.
Analytical Method: Chiral HPLC
-
Column: Daicel Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamates).[1]
-
Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).
-
Note: The diethylamine is crucial to suppress peak tailing of the amine.
-
-
Detection: UV at 254 nm.
-
Expected Result: The (R)-isomer typically elutes differently than the (S)-isomer.[1] Run a racemic standard (CAS 788133-22-2) first to establish retention times.
Data Summary Table: Physical Properties
| Property | Value | Note |
| Appearance | White to off-white solid | Hygroscopic as HCl salt |
| MW | 165.19 g/mol (Free base) | 201.65 g/mol (HCl salt) |
| Chiral Config | (R) | Confirmed by optical rotation or chiral HPLC |
| Solubility | Water, DMSO, Methanol | Poor in DCM/Hexane (Zwitterion) |
| pKa | ~4.2 (Acid), ~9.0 (Amine) | Exists as zwitterion at neutral pH |
References
-
Biocatalytic Synthesis
- Source: MDPI, Catalysts. "Recent Advances in -Transaminase-Mediated Biocatalysis for the Enantioselective Synthesis of Chiral Amines."
- Context: Describes the mechanism and optimization of transaminases for acetophenone deriv
-
Structural Data & CAS
-
Source: PubChem / NIH. "(R)-3-(1-Aminoethyl)benzoic acid."[1]
- Context: Verification of CAS 1187930-71-7 and chemical properties.
-
-
Chiral Resolution Strategies
- Source:Organic Process Research & Development.
- Context: Comparison of chemical resolution vs.
-
Drug Discovery Applications
- Source:Journal of Medicinal Chemistry. "Design and Synthesis of Rho-Kinase Inhibitors."
- Context: Illustrates the use of meta-substituted amino-ethyl benzoic acids in kinase inhibitor scaffolds.
Sources
Application Note: High-Fidelity Incorporation of (R)-3-(1-Amino-ethyl)-benzoic Acid in Peptide Synthesis
[1]
Executive Summary
(R)-3-(1-Amino-ethyl)-benzoic acid (CAS: 788133-22-2 for racemate; specific (R)-enantiomer derivatives vary) represents a specialized class of aromatic
Its incorporation introduces two critical properties to bioactive peptides:
-
Conformational Constraint: The meta-substituted benzene ring acts as a rigid spacer, often inducing
-turn secondary structures or locking specific side-chain vectors. -
Metabolic Stability: The absence of a standard
-carbon proton and the presence of a non-canonical amide linkage reduce susceptibility to proteolysis.
However, this residue presents unique synthetic challenges: steric hindrance at the benzylic amine (due to the
Chemical Logic & Mechanistic Insight
Structural Analysis
The molecule consists of a benzoic acid moiety and a benzylic amine.
-
The Acid (Electrophile): The aromatic carboxylic acid is less reactive than an aliphatic
-amino acid carboxylate due to conjugation, but stable. -
The Amine (Nucleophile): The amino group is benzylic and sterically crowded by a methyl group (resembling an
-methyl amino acid like Aib or Ala).
The "Difficult Coupling" Problem
Coupling to the amine of (R)-3-(1-Amino-ethyl)-benzoic acid is the rate-limiting step.
-
Steric Clash: The
-methyl group hinders the approach of the incoming activated amino acid. -
Electronic Effect: While benzylic amines are generally nucleophilic, the inductive effect of the phenyl ring can slightly modulate reactivity compared to alkyl amines.
-
Consequence: Slow coupling kinetics increase the half-life of the incoming activated ester. This prolonged activation time significantly increases the risk of racemization of the incoming amino acid (via oxazolone formation), not the benzoic acid residue itself.
Experimental Protocols
Protocol A: Resin Loading (If C-Terminal)
Use this protocol if the benzoic acid moiety is the C-terminus.
Reagents: 2-Chlorotrityl Chloride (2-CTC) Resin, DIEA (N,N-Diisopropylethylamine), DCM (Dichloromethane).
-
Preparation: Swell 2-CTC resin (1.0 mmol/g) in dry DCM for 30 min.
-
Loading: Dissolve Fmoc-(R)-3-(1-Amino-ethyl)-benzoic acid (1.2 eq) in DCM (10 mL/g resin). Add DIEA (4.0 eq).
-
Reaction: Add solution to resin and shake for 2 hours at RT.
-
Note: Benzoic acids load efficiently onto 2-CTC resins.
-
-
Capping: Add MeOH (1 mL) to the reaction mixture and shake for 15 min to cap unreacted chlorides.
-
Wash: Drain and wash with DCM (3x), DMF (3x), DCM (3x).
Protocol B: Coupling OF the Residue (Elongation)
Coupling the benzoic acid moiety to the N-terminus of the growing peptide chain.
Reagents: HATU, HOAt, DIEA, DMF.
-
Activation: Dissolve Fmoc-(R)-3-(1-Amino-ethyl)-benzoic acid (3.0 eq), HATU (2.9 eq), and HOAt (3.0 eq) in DMF.
-
Base Addition: Add DIEA (6.0 eq) immediately before adding to the resin.
-
Coupling: Add to the resin-bound free amine. Shake for 45–60 minutes .
-
Insight: Aromatic acids activate well but can be prone to hydrolysis if wet. Use anhydrous DMF.
-
-
Monitoring: Kaiser Test (Ninhydrin) is usually effective here. If blue, re-couple.
Protocol C: Coupling TO the Residue (Critical Step)
Coupling the NEXT amino acid to the sterically hindered benzylic amine.
Reagents: HATU or PyAOP, HOAt, TMP (2,4,6-Trimethylpyridine) or DIEA.
-
Deprotection: Remove Fmoc from the (R)-3-(1-Amino-ethyl)-benzoic acid using 20% Piperidine/DMF (2 x 10 min).
-
Wash: DMF (5x) to ensure complete removal of piperidine (crucial to prevent base-catalyzed racemization of the next AA).
-
-
Selection of Incoming AA: Ensure the incoming Fmoc-AA-OH is of high purity.
-
Activation (The "Low-Racemization" Cocktail):
-
Activator: Use PyAOP (preferred) or HATU . PyAOP (phosphonium salt) often yields faster kinetics for hindered amines than uronium salts.
-
Additive: HOAt is mandatory to suppress racemization.
-
Base: Use TMP (Collidine) instead of DIEA if the incoming AA is Cys or His (highly prone to racemization). Otherwise, DIEA is acceptable.
-
-
Stoichiometry: Use 4.0 eq AA, 3.9 eq Activator, 4.0 eq HOAt, 8.0 eq Base.
-
Reaction: Double coupling is mandatory .
-
Coupling 1: 2 hours at RT. Drain.
-
Coupling 2: 2 hours at RT (fresh reagents).
-
-
Monitoring: The Kaiser test may be inconclusive (false negative) due to the steric hindrance of the secondary-like benzylic amine. Use the Chloranil Test or micro-cleavage LC-MS to confirm completion.
Quantitative Data Summary
| Parameter | Standard AA Coupling | (R)-3-(1-Amino-ethyl)-benzoic Acid Coupling |
| Coupling Time | 30–45 min | 2 x 120 min (Double Couple) |
| Preferred Activator | HBTU / DIC | PyAOP / HATU |
| Racemization Risk | Low (<1%) | High (Incoming AA) |
| Monitoring Method | Kaiser Test | Chloranil Test / LC-MS |
| Solvent System | DMF | DMF / NMP (for better swelling) |
Visualizing the Workflow
Diagram 1: The Steric Challenge & Solution
This workflow illustrates the decision logic for coupling the incoming amino acid to the hindered benzylic amine.
Caption: Decision tree for selecting coupling reagents based on the racemization sensitivity of the incoming amino acid.
Troubleshooting & Optimization
Issue: Incomplete Coupling (Deletion Sequences)
-
Symptom: LC-MS shows a peak corresponding to [Target Mass - Incoming AA].
-
Root Cause: The steric bulk of the ethyl group prevents the activated ester from attacking the amine.
-
Solution: Switch solvent to NMP (N-methyl-2-pyrrolidone) or use microwave-assisted coupling (50°C for 10 min, max 60°C to avoid benzylic degradation).
Issue: Racemization of the Incoming Amino Acid
-
Symptom: Diastereomeric peaks in the final HPLC trace.
-
Root Cause: Slow coupling allows the activated incoming AA to form an oxazolone intermediate, which racemizes via base catalysis.
-
Solution:
-
Use Oxyma Pure instead of HOBt/HOAt (lower racemization rates).[1]
-
Reduce base concentration (use 1.0 eq base relative to AA during activation).
-
Lower the temperature to 0°C for the first 30 minutes of coupling.
-
References
-
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. A comprehensive guide on protecting group strategies compatible with hindered amines.
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. Details the mechanism of HATU/PyAOP in hindered couplings.
-
PubChem. (2023). 3-(1-Aminoethyl)benzoic acid Compound Summary. National Library of Medicine.[2] Verification of chemical structure and properties.
-
Bachem. (2024).[3] Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Authoritative protocols for suppressing racemization in SPPS.
Analytical methods for (R)-3-(1-Amino-ethyl)-benzoic acid quantification
An in-depth technical guide for the analytical quantification of (R)-3-(1-Aminoethyl)benzoic acid, designed for analytical chemists, formulation scientists, and drug development professionals.
Introduction & Chemical Context
(R)-3-(1-Aminoethyl)benzoic acid is a critical chiral building block and intermediate in the synthesis of advanced active pharmaceutical ingredients (APIs), including specific kinase inhibitors and allosteric modulators[1]. The molecule possesses a chiral center at the benzylic position and exhibits zwitterionic properties due to the presence of both a basic primary amine and an acidic carboxylic acid.
Quantifying this compound requires overcoming two primary analytical challenges:
-
Zwitterionic Retention: The simultaneous presence of positive and negative charges at physiological pH leads to poor retention and severe peak tailing on standard reverse-phase (RP) columns due to secondary ion-exchange interactions with residual silanols.
-
Enantiomeric Resolution: Accurately determining the enantiomeric excess (ee%) requires distinguishing the (R)-enantiomer from its (S)-counterpart, necessitating highly specific chiral recognition environments[2].
To address these challenges, this guide details a dual-pathway analytical strategy: a direct Chiral HPLC-UV method for bulk API enantiomeric purity, and an indirect, pre-column derivatization LC-MS/MS method for trace quantification in biological matrices.
Analytical Strategy & Causality
Dual-pathway analytical workflow for bulk enantiomeric purity and trace quantification.
Causality Behind Method 1: Direct Chiral HPLC
For bulk purity, direct separation is preferred to avoid derivatization artifacts. We utilize a phenylcarbamated β-cyclodextrin chiral stationary phase (e.g., Chiral CD-Ph). The causality behind the mobile phase selection—a mixture of 0.5 M sodium perchlorate and methanol—is critical[3]. The perchlorate acts as a strong chaotropic agent. It disrupts the hydration shell around the protonated amine, suppressing deleterious electrostatic interactions with the silica support, thereby forcing the analyte to interact exclusively with the chiral cavities of the cyclodextrin for sharp, resolved peaks.
Causality Behind Method 2: Pre-Column Derivatization LC-MS/MS
High-concentration chaotropic salts (like sodium perchlorate) are non-volatile and strictly incompatible with Electrospray Ionization (ESI-MS). For trace quantification, we must switch to a volatile mobile phase. By reacting the primary amine with Marfey’s Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA), we covalently convert the enantiomers into diastereomers[4]. Diastereomers possess different physicochemical properties (hydrophobicity, dipole moments) and can be easily separated on a standard, highly efficient achiral C18 column using MS-compatible volatile buffers (e.g., formic acid).
Protocol 1: Enantiomeric Excess (ee%) Determination via Chiral HPLC
Self-Validating Mechanism: This protocol relies on a System Suitability Test (SST) using a racemic standard. If the chromatographic system cannot demonstrate a baseline resolution (
Reagents & Equipment
-
Column: Shiseido Chiral CD-Ph (4.6 mm × 250 mm, 5 µm) or equivalent.
-
Mobile Phase: 0.5 mol/L Sodium Perchlorate (aq) : Methanol (75:25, v/v).
-
Detection: UV at 230 nm.
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 25°C.
Step-by-Step Methodology
-
Mobile Phase Preparation: Dissolve 61.2 g of anhydrous sodium perchlorate in 1000 mL of HPLC-grade water to yield a 0.5 M solution. Filter through a 0.22 µm membrane. Mix 750 mL of this buffer with 250 mL of HPLC-grade methanol. Degas ultrasonically for 15 minutes.
-
Standard Preparation:
-
Racemic SST Standard: Dissolve 10 mg of racemic 3-(1-aminoethyl)benzoic acid in 10 mL of mobile phase (1 mg/mL).
-
Sample Preparation: Dissolve 10 mg of the (R)-3-(1-aminoethyl)benzoic acid sample in 10 mL of mobile phase.
-
-
System Equilibration: Purge the column with the mobile phase for at least 60 minutes until the baseline is stable.
-
System Suitability Injection: Inject 10 µL of the Racemic SST Standard. Verify that the (S)-enantiomer elutes first, followed by the (R)-enantiomer. Calculate resolution (
). Proceed only if and tailing factor ( ) . -
Sample Analysis: Inject 10 µL of the sample. Record the chromatogram for 30 minutes.
-
Calculation: Determine the enantiomeric excess using the area normalization method:
Chromatographic Parameters Summary
| Parameter | Specification / Value | Causality / Rationale |
| Stationary Phase | Phenylcarbamated β-cyclodextrin | Provides chiral inclusion cavities specific for benzylic amines. |
| Mobile Phase Salt | 0.5 M Sodium Perchlorate | Chaotropic effect prevents peak tailing from zwitterionic interactions. |
| Elution Order | (S)-enantiomer | Dictated by the spatial fit within the chiral cavity. |
| Acceptance | Ensures accurate integration of |
Protocol 2: Trace Quantification via FDAA Derivatization LC-MS/MS
Self-Validating Mechanism: This protocol utilizes an isotopically labeled internal standard (IS), e.g., (R)-3-(1-aminoethyl)benzoic acid-
Reagents & Equipment
-
Derivatizing Agent: 1% FDAA (Marfey's Reagent) in acetone.
-
Buffer: 1 M Sodium Bicarbonate (
). -
Quenching Agent: 2 M Hydrochloric Acid (HCl).
-
Column: Achiral UHPLC C18 (2.1 mm × 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
Step-by-Step Derivatization & Analysis
-
Sample Aliquot: Transfer 50 µL of the biological sample or diluted API solution into a microcentrifuge tube.
-
Internal Standard Addition: Add 10 µL of the IS working solution (100 ng/mL).
-
Alkalization: Add 20 µL of 1 M
. Causality: FDAA reacts via nucleophilic aromatic substitution. The primary amine must be deprotonated (free base form) to act as a nucleophile. -
Derivatization: Add 50 µL of 1% FDAA solution. Vortex for 10 seconds. Incubate at 40°C for 60 minutes in a thermoshaker.
-
Quenching: Stop the reaction by adding 20 µL of 2 M HCl. Causality: Neutralizing the pH prevents the degradation of the formed diastereomers and protonates the carboxylic acid for optimal reverse-phase retention.
-
Dilution & Injection: Dilute with 150 µL of Mobile Phase A. Centrifuge at 14,000 rpm for 5 minutes. Inject 2 µL of the supernatant into the LC-MS/MS.
-
Chromatography: Run a fast gradient from 20% B to 80% B over 4 minutes. The (R)-diastereomer and (S)-diastereomer will elute at different retention times due to their differing hydrophobic profiles.
MS/MS MRM Transitions Summary
| Compound | Precursor Ion [M+H]+ | Product Ion (Quantifier) | Product Ion (Qualifier) | Collision Energy (CE) |
| (R)-Analyte-FDAA | 418.1 m/z | 253.0 m/z | 164.1 m/z | 25 eV / 35 eV |
| (S)-Analyte-FDAA | 418.1 m/z | 253.0 m/z | 164.1 m/z | 25 eV / 35 eV |
| IS-FDAA ( | 424.1 m/z | 259.0 m/z | 170.1 m/z | 25 eV / 35 eV |
Note: The primary fragmentation pathway yields the m/z 253.0 product ion, which corresponds to the cleavage of the FDAA moiety from the amino acid backbone.
References
-
Bhushan, R., & Martens, J. (2001). Chiral derivatization reagents for drug enantioseparation by high‐performance liquid chromatography based upon pre‐column derivatization and formation of diastereomers: enantioselectivity and related structure. Biomedical Chromatography, 15(2), 116-132. Retrieved from [Link]
- Lianhe Chemical Technology Co Ltd. (2017). EP3162793A1 - Chiral resolution method of n-[4-(1-aminoethyl)-phenyl]-sulfonamide derivatives. Google Patents.
-
Togni, A., et al. (2023). Iridium-catalyzed asymmetric addition of imides to alkenes. Chemical Communications (RSC Publishing). Retrieved from[Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Iridium-catalyzed asymmetric addition of imides to alkenes - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC04406H [pubs.rsc.org]
- 3. EP3162793A1 - Chiral resolution method of n-[4-(1-aminoethyl)-phenyl]-sulfonamide derivatives - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
Application Note & Protocols: Advanced Visualization Techniques for Unnatural Amino Acids in Thin-Layer Chromatography
Introduction: The Analytical Imperative for Unnatural Amino Acids
The incorporation of unnatural amino acids (UAAs) into peptides and proteins has become a cornerstone of modern chemical biology, drug discovery, and materials science. These novel building blocks offer the ability to introduce unique chemical handles, probes, and structural motifs, expanding the functional repertoire of biological systems. Thin-Layer Chromatography (TLC) remains an indispensable, rapid, and cost-effective analytical technique for monitoring the progress of complex organic reactions, assessing compound purity, and optimizing purification schemes.[1][2][3]
However, a significant challenge in working with UAAs is their detection; like their natural counterparts, most are colorless and invisible to the naked eye on a TLC plate.[2][4][5] Therefore, effective visualization is not merely a procedural step but a critical gateway to accurate analysis. This guide provides an in-depth exploration of robust and reliable visualization techniques tailored for UAAs, moving beyond simple protocols to explain the underlying chemical principles and guide researchers in selecting the optimal method for their specific molecular architecture.
Foundational Technique: Non-Destructive UV Visualization
Before employing any chemical stain, which invariably modifies the compound of interest, non-destructive visualization should always be the first line of analysis.
Principle of UV Visualization
This method relies on the intrinsic ability of a compound to absorb ultraviolet (UV) light.[6] Most commercial TLC plates are impregnated with a fluorescent indicator (e.g., zinc sulfide) that emits a bright green glow when irradiated with short-wave UV light (254 nm).[7][8] Compounds containing a UV-active chromophore, such as an aromatic ring or a conjugated system, will absorb this UV light, preventing it from reaching the fluorescent indicator. This "quenching" effect causes the compound to appear as a dark spot against the glowing green background.[7][8]
Applicability to UAAs: This technique is highly effective for UAAs containing aromatic side chains (e.g., derivatives of phenylalanine, tyrosine, tryptophan) or other conjugated systems. It is completely non-destructive, allowing the same plate to be subsequently treated with a chemical stain.[7]
Protocol: UV Visualization
-
After developing the TLC plate, allow the solvent to evaporate completely in a fume hood.
-
Place the dried TLC plate under a UV lamp in a dark environment.
-
Irradiate the plate with short-wave (254 nm) UV light.
-
Observe for dark spots against the green fluorescent background.
-
Using a pencil, lightly circle any visible spots. Their position can be used to calculate the Retention Factor (Rƒ).
-
If available, also inspect the plate under long-wave (365 nm) UV light, as some complex UAAs may exhibit native fluorescence, appearing as brightly colored spots (often blue or purple).[7]
Broad-Spectrum Chemical Visualization Methods
These methods are generally applicable to a wide range of organic compounds and are useful for initial screening when the specific reactivity of the UAA is unknown.
Iodine Vapor Staining
Principle: Iodine vapor is a semi-destructive, general-purpose stain. Solid iodine sublimes to form a purple vapor that adsorbs onto the surface of the TLC plate. It has an affinity for organic compounds, forming weak, colored charge-transfer complexes, which appear as yellow-brown spots.[7][9] This method is particularly effective for unsaturated compounds.
Applicability to UAAs: Visualizes a wide array of UAAs, but may not work for highly polar or saturated compounds. The stain is often transient and will fade as the iodine evaporates, so spots must be marked promptly.
Protocol: Iodine Vapor Staining
-
In a fume hood, place a few crystals of solid iodine into a sealed glass chamber (a TLC developing jar with a lid works well).[9][10] Allow a few minutes for the iodine vapor to saturate the chamber.
-
Place the fully dried, developed TLC plate into the chamber using forceps and seal the lid.
-
Monitor the plate closely. Yellow-brown spots should appear within a few seconds to several minutes.[7]
-
Remove the plate as soon as the spots are sufficiently visible to avoid excessive background staining.
-
Immediately circle the spots with a pencil, as they will fade over time.
Potassium Permanganate (KMnO₄) Stain
Principle: This is a highly effective, destructive, and universal stain based on an oxidation-reduction reaction. The permanganate ion (MnO₄⁻), which is deep purple, is a strong oxidizing agent. It reacts with any oxidizable functional group on the UAA (e.g., alkenes, alkynes, alcohols, aldehydes, and even some amines), being reduced in the process to manganese dioxide (MnO₂), a brown solid.[6][7] This results in the appearance of yellow-brown spots on a pink or purple background.
Applicability to UAAs: Excellent for UAAs containing easily oxidizable moieties. It is one of the most universal stains available and will visualize nearly all organic compounds.[6]
Protocol: Potassium Permanganate Staining
-
Reagent Preparation: Dissolve 1.5 g of KMnO₄, 10 g of K₂CO₃, and 1.25 mL of 10% NaOH(aq) in 200 mL of distilled water. Store in a dark bottle.
-
Staining: Wearing gloves, hold the dried TLC plate with forceps and quickly dip it into the permanganate solution.
-
Remove the plate and let the excess reagent drip off for a few seconds.
-
Wipe the back of the plate with a paper towel.
-
Gently warm the plate with a heat gun. Spots will appear as yellow, brown, or white areas on a purple background.[6] Avoid overheating, which will turn the entire plate brown.
Amine-Specific Visualization: The Workhorses for Amino Acid Detection
These reagents target the defining feature of amino acids—the amine group—and offer high sensitivity and, in some cases, specificity.
Ninhydrin
Principle: Ninhydrin is the most common and reliable stain for amino acids.[5][11] It reacts with primary and secondary amines. With primary amines, it undergoes a complex reaction to form a deep purple product known as Ruhemann's purple. With secondary amines (such as proline or N-alkylated UAAs), it typically forms a yellow-orange adduct.[11]
Applicability to UAAs: The gold standard for any UAA containing a primary or secondary amine. The color difference can be diagnostic for distinguishing between these two amine types.
Protocol: Ninhydrin Staining
-
Reagent Preparation: Dissolve 0.2 g of ninhydrin in 100 mL of ethanol or butanol. For improved stability and color development, 5 mL of 10% acetic acid can be added. Store the solution in a dark bottle at 4°C.[12]
-
Application: In a fume hood, spray the dried TLC plate evenly with the ninhydrin solution until it is damp but not saturated.[13]
-
Development: Gently heat the plate with a heat gun or in an oven at 105-110°C for 5-10 minutes.[11][13]
-
Observation: Primary amino acids will appear as purple or blue spots.[4] Secondary amino acids will yield yellow or orange spots. Mark the spots after the plate has cooled.
Workflow for Amine-Specific Staining
Caption: General workflow for TLC analysis using a chemical stain.
Fluorescamine
Principle: Fluorescamine is a highly sensitive fluorogenic reagent that reacts specifically with primary amines to form a fluorescent pyrrolinone derivative.[14] A key advantage of fluorescamine is that the reagent itself and its hydrolysis products are non-fluorescent, leading to a very low-background signal and high contrast.[14] The reaction is nearly instantaneous at room temperature.
Applicability to UAAs: Ideal for the sensitive detection of UAAs containing a primary amine. It will not detect secondary amines or other functional groups.
Protocol: Fluorescamine Staining
-
Reagent Preparation: Prepare a solution of 10-30 mg of fluorescamine in 100 mL of dry acetone. This solution should be prepared fresh daily as fluorescamine is sensitive to hydrolysis.[12][15]
-
Application: In a fume hood, lightly spray the dried TLC plate with the fluorescamine solution.
-
Observation: Allow the plate to air dry for 5-10 minutes.[12] Immediately visualize the plate under a long-wave (365 nm) UV lamp. Primary amines will appear as bright, fluorescent greenish-yellow spots on a dark background.
o-Phthalaldehyde (OPA)
Principle: OPA is another fluorogenic reagent that reacts with primary amines, but it requires the presence of a thiol (e.g., 2-mercaptoethanol) to form a highly fluorescent isoindole derivative.[8] Like fluorescamine, the derivatization is rapid and provides excellent sensitivity.
Applicability to UAAs: A powerful alternative to fluorescamine for detecting primary amine-containing UAAs. It is widely used in HPLC analysis after pre-column derivatization and can be adapted for TLC.[16] It does not react with secondary amines like proline.[8]
Protocol: OPA Staining
-
Reagent Preparation:
-
Borate Buffer: Prepare a 0.4 M boric acid solution adjusted to pH 9.5 with NaOH.
-
OPA Reagent: Dissolve 50 mg of OPA in 1 mL of ethanol. Add 100 µL of 2-mercaptoethanol and dilute to 100 mL with the borate buffer. The solution is stable for about one week if stored in the dark at 4°C.
-
-
Application: Spray the dried TLC plate with the OPA reagent.
-
Observation: Spots can be visualized almost immediately under a long-wave (365 nm) UV lamp, appearing as intensely fluorescent spots.
Dansyl Chloride
Principle: Dansyl chloride (1-dimethylaminonaphthalene-5-sulfonyl chloride) reacts with primary and secondary amino groups to form stable, acid-resistant dansyl-amino acid derivatives.[17][18] These derivatives are intensely fluorescent, emitting a yellow-green light under UV irradiation.[17][19]
Applicability to UAAs: A very sensitive method for UAAs with primary or secondary amines. The high stability of the derivatives makes it a robust choice.[20]
Protocol: Dansyl Chloride Staining
-
Reagent Preparation: Prepare a solution of 50 mg of dansyl chloride in 100 mL of acetone.[20]
-
Application: Spray the dried TLC plate with the dansyl chloride solution.
-
Derivatization: To facilitate the reaction, briefly expose the plate to ammonia vapors by placing it in a sealed chamber with a small beaker of ammonium hydroxide for 10-15 minutes.
-
Observation: Gently heat the plate to remove excess ammonia. Visualize under a long-wave (365 nm) UV lamp to see the fluorescent yellow-green spots.
Advanced & Functionality-Specific Visualization
Many UAAs are designed with unique functional groups that can be targeted with specific stains.
Ferric Chloride Spray (for Phenols)
Principle: Ferric (III) chloride forms colored coordination complexes with phenolic compounds. The color can range from blue and violet to green or red-brown, depending on the structure of the phenol.
Applicability to UAAs: Highly specific for UAAs containing a phenolic side chain, such as derivatives of tyrosine.
Protocol: Ferric Chloride Staining
-
Reagent Preparation: Prepare a 1% solution of FeCl₃ in a 1:1 mixture of methanol and water.
-
Application: Spray the dried TLC plate with the FeCl₃ solution.
-
Observation: Phenolic UAAs will appear as colored spots against a light yellow background, often without the need for heating.
Click Chemistry for Bioorthogonal UAAs
Principle: For UAAs synthesized with "bioorthogonal" handles like azides or terminal alkynes, visualization can be achieved via click chemistry.[21][22] The most common reaction is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).[23] The UAA on the TLC plate can be reacted in situ with a complementary fluorescent probe (e.g., an alkyne-fluorophore for an azide-UAA).
Applicability to UAAs: Exclusively for UAAs containing an azide or alkyne group. This method offers unparalleled specificity and sensitivity, as no native biomolecules will react.[22]
Conceptual Protocol: Click Chemistry Staining
-
Spot and Develop: Run the TLC of the azide- or alkyne-containing UAA as usual.
-
Prepare Click Solution: Prepare a solution containing a complementary fluorescent probe (e.g., FAM-alkyne), a copper(I) source (like CuSO₄), and a reducing agent (like sodium ascorbate) in a suitable buffer.
-
Application: Apply the click solution to the TLC plate, ensuring it covers the area of interest.
-
Reaction: Allow the reaction to proceed in a humid chamber for 30-60 minutes at room temperature.
-
Wash and Visualize: Gently wash the plate with a buffer to remove unreacted fluorescent probe. Dry the plate and visualize under the appropriate wavelength for the chosen fluorophore (e.g., long-wave UV for fluorescein).
Click Chemistry Visualization Concept
Caption: Bioorthogonal visualization via click chemistry.
Summary and Method Selection
Choosing the right visualization technique is critical for success. The table below summarizes the key characteristics of each method to aid in selection.
| Visualization Method | Target Functionality | Appearance | Type | Sensitivity | Key Considerations |
| UV Light (254 nm) | Aromatic rings, Conjugated systems | Dark spots on green background | Non-destructive | Moderate | Only works for UV-active compounds.[7] |
| Iodine Vapor | General organic compounds | Yellow-brown spots | Semi-destructive | Low-Moderate | Spots fade over time; must be marked quickly.[7] |
| Potassium Permanganate | Oxidizable groups (alkenes, alcohols) | Yellow-brown spots on purple bg | Destructive | High | Very general; harsh conditions.[6] |
| Ninhydrin | Primary & Secondary Amines | Purple (1°), Yellow (2°) spots | Destructive | High | Requires heating; classic method for amino acids.[4][13] |
| Fluorescamine | Primary Amines | Green-yellow fluorescence (UV 365nm) | Destructive | Very High | Reagent must be fresh; low background.[12][14] |
| o-Phthalaldehyde (OPA) | Primary Amines | Intense fluorescence (UV 365nm) | Destructive | Very High | Requires a thiol co-reagent.[8] |
| Dansyl Chloride | Primary & Secondary Amines | Yellow-green fluorescence (UV 365nm) | Destructive | Very High | Produces very stable, fluorescent derivatives.[17] |
| Ferric Chloride | Phenols | Blue, violet, or green spots | Destructive | Moderate | Highly specific for phenolic UAAs. |
| Click Chemistry | Azides, Alkynes | Varies with fluorescent probe | Destructive | Extremely High | Requires specifically engineered UAAs.[23] |
Conclusion
The diverse chemical landscape of unnatural amino acids necessitates a versatile toolkit of TLC visualization techniques. The optimal strategy often involves a multi-step approach: starting with non-destructive UV analysis, followed by a general stain like iodine or permanganate for initial assessment, and culminating in a high-sensitivity, amine-specific fluorescent stain like fluorescamine or OPA for final characterization. For UAAs designed with unique chemical handles, functionality-specific stains provide an unparalleled level of specificity. By understanding the chemical principles behind each method and following these validated protocols, researchers can confidently and accurately analyze their novel amino acid constructs, accelerating progress in the exciting field of protein engineering and drug development.
References
- Automated derivatization with o-phthalaldehyde for the estimation of amino acids in plasma using reversed-phase high performance liquid chromatography. (n.d.). Indian Journal of Clinical Biochemistry.
- Iodine Staining. (n.d.). University of Colorado Boulder.
- Thin Layer Chromatography (rev 3/2020). (2020). University of Toronto.
- Amino Acid Analysis by o-Phthaldialdehyde Precolumn Derivatization and Reverse-Phase HPLC. (n.d.).
- Separation of Amino Acids by Thin Layer Chromatography (Procedure). (n.d.). Amrita Vishwa Vidyapeetham Virtual Lab.
- 2.
- Thin Layer Chromatography. (n.d.). University of Arizona.
- An investigation of o-phthaldialdehyde as a derivatization reagent and optimization of instrumental parameters for qualitative amino acid profiling via UPLC-UV. (n.d.). Diva-portal.org.
- Pre-staining thin layer chromatography method for amino acid detection. (2010). African Journal of Biotechnology.
- Thin Layer Chromatography. (n.d.). Vanderbilt University.
- How to detect compounds on TLC pl
- TLC Stains. (n.d.). University of California, Irvine.
- Detection of amino acids on TLC plates with modified ninhydrin reagent. (n.d.). Zenodo.
- TLC Visualiz
- TLC stains. (n.d.). University of Connecticut.
- Magic Formulas: TLC Stains. (n.d.). University of Rochester.
- TLC Visualiz
- The Dansyl Method for Identifying N-Terminal Amino Acids. (n.d.).
- Thin Layer Chromatography (TLC) of Amino Acids — Detailed Guide. (2025). BioTech Beacons.
- Targeted quantification of amino acids by dansyl
- Dansyl chloride – Knowledge and References. (2020). Taylor & Francis.
- Click Chemistry. (n.d.). Med Chem 101.
- A review on the use of fluorescamine as versatile and convenient analytical probe. (n.d.).
- Dansyl Chloride (CAS 605-65-2). (n.d.). Cayman Chemical.
- Next-Generation TLC: A Quantitative Platform for Parallel Spotting and Imaging. (n.d.). PMC.
- Click Chemistry Toolbox. (n.d.). 2BScientific.
- Introduction to click chemistry: a new method for the labeling and modification of biomolecules. (n.d.). Lumiprobe.
Sources
- 1. scispace.com [scispace.com]
- 2. Thin Layer Chromatography (TLC) of Amino Acids â Detailed Guide | BioTech Beacons [biotechbeacon.com]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. iitg.ac.in [iitg.ac.in]
- 5. filter-bio.com [filter-bio.com]
- 6. TLC stains [reachdevices.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. diva-portal.org [diva-portal.org]
- 9. people.chem.umass.edu [people.chem.umass.edu]
- 10. websites.umich.edu [websites.umich.edu]
- 11. zenodo.org [zenodo.org]
- 12. scs.illinois.edu [scs.illinois.edu]
- 13. Separation of Amino Acids by Thin Layer Chromatography (Procedure) : Biochemistry Virtual Lab I : Biotechnology and Biomedical Engineering : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 14. researchgate.net [researchgate.net]
- 15. scribd.com [scribd.com]
- 16. Amino Acid Analysis by o-Phthaldialdehyde Precolumn Derivatization and Reverse-Phase HPLC | Springer Nature Experiments [experiments.springernature.com]
- 17. The Dansyl Method for Identifying N-Terminal Amino Acids | Springer Nature Experiments [experiments.springernature.com]
- 18. taylorandfrancis.com [taylorandfrancis.com]
- 19. caymanchem.com [caymanchem.com]
- 20. Targeted quantification of amino acids by dansylation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Click Chemistry – Med Chem 101 [medchem101.com]
- 22. lumiprobe.com [lumiprobe.com]
- 23. 2bscientific.com [2bscientific.com]
Application Note: Precision Coupling Strategies for (R)-3-(1-Amino-ethyl)-benzoic acid
This Application Note is designed for researchers and medicinal chemists working with (R)-3-(1-Amino-ethyl)-benzoic acid .[1] It addresses the specific challenges of coupling this zwitterionic, chiral, benzylic amine, offering field-proven protocols that prioritize yield, chemoselectivity, and the preservation of enantiomeric purity.
Executive Summary & Strategic Analysis
(R)-3-(1-Amino-ethyl)-benzoic acid represents a high-value chiral building block in drug discovery, particularly for kinase inhibitors and GPCR ligands where the alpha-methyl benzyl motif provides critical hydrophobic contacts and conformational restriction.[1]
The "Zwitterion Paradox"
The primary challenge with this molecule is not its intrinsic reactivity, but its solubility profile .
-
State: At neutral pH, it exists as a zwitterion (insoluble in DCM, THF, and often cold DMF).
-
Chemoselectivity: It possesses two reactive centers: a nucleophilic primary amine and a nucleophilic carboxylate (when deprotonated).
-
Chirality: The (R)-stereocenter is benzylic.[1] While amines are generally configurationally stable, the presence of the electron-withdrawing carboxyl group meta to the ethyl group creates a system where harsh conditions (high heat, strong Lewis acids) could theoretically promote racemization via benzylic cation intermediates, though this risk is lower than in
-amino acids.
Decision Matrix: Selecting the Right Protocol
Use the following logic flow to determine the optimal coupling strategy for your target.
Figure 1: Strategic decision tree for coupling (R)-3-(1-Amino-ethyl)-benzoic acid based on the electrophile type.
Core Protocols
Protocol A: The "Transient Silylation" Method (Recommended)
Best for: Coupling with Acid Chlorides, Sulfonyl Chlorides, or Isocyanates. Why: This method solves the solubility issue by temporarily masking both the amine and the carboxylic acid as silyl derivatives, making the molecule soluble in DCM or THF.
Materials:
-
Substrate: (R)-3-(1-Amino-ethyl)-benzoic acid (1.0 eq)[1]
-
Silylating Agent: BSA (N,O-Bis(trimethylsilyl)acetamide) (2.5 - 3.0 eq)[1]
-
Solvent: Anhydrous DCM or THF
-
Electrophile: Acid Chloride (1.1 eq)[1]
Step-by-Step Procedure:
-
Suspension: In a flame-dried round-bottom flask under
, suspend the amino acid (1.0 mmol) in anhydrous DCM (5 mL). The mixture will be heterogeneous. -
Silylation: Add BSA (3.0 mmol) via syringe.
-
Solubilization: Stir at Room Temperature (RT) for 15–30 minutes. The suspension should turn into a clear, homogeneous solution as the O-silyl ester and N-silyl amine form.[1]
-
Troubleshooting: If solids persist, gently warm to 35°C or add a catalytic amount of TMSCl.
-
-
Coupling: Cool the solution to 0°C. Add the Acid Chloride (1.1 mmol) dropwise. (Note: No additional base is strictly necessary as BSA acts as a proton scavenger, but adding 1.0 eq of dry Pyridine or TEA is common practice to sequester HCl).
-
Reaction: Allow to warm to RT and stir for 2–4 hours.
-
Desilylation/Workup: Quench by adding MeOH (1 mL) followed by 1N HCl (aq). Stir for 10 minutes to hydrolyze the silyl ester back to the free acid and the silyl amide to the product amide.
-
Isolation: Extract with EtOAc. The product (an amide-acid) will be in the organic layer.[1]
Protocol B: HATU-Mediated Direct Amide Coupling
Best for: Coupling with sensitive Carboxylic Acids (e.g., chiral acids, protected amino acids). Why: HATU provides rapid activation, minimizing the time the zwitterion needs to be in solution.
Materials:
-
Substrate: (R)-3-(1-Amino-ethyl)-benzoic acid (1.0 eq)[1]
-
Partner Acid: R-COOH (1.1 eq)[1]
-
Base: DIPEA (Hunig's Base) (3.0 eq)[1]
-
Solvent: Anhydrous DMF (Required for solubility)
Step-by-Step Procedure:
-
Activation: Dissolve the Partner Acid (1.1 mmol) in anhydrous DMF (3 mL). Add DIPEA (1.5 mmol) and HATU (1.2 mmol). Stir for 5 minutes at RT to form the active ester.
-
Substrate Preparation: In a separate vial, suspend (R)-3-(1-Amino-ethyl)-benzoic acid (1.0 mmol) in DMF (2 mL). Add remaining DIPEA (1.5 mmol).[1]
-
Note: The mixture may not fully clarify immediately, but the formation of the carboxylate/amine salt increases solubility significantly.
-
-
Combination: Add the substrate suspension/solution to the activated acid mixture.
-
Reaction: Stir at RT for 4–16 hours. Monitor by LC-MS.[1]
-
Workup:
Protocol C: Reductive Amination (Preserving Chirality)
Best for: Creating secondary amines without racemizing the alpha-center.[1]
Critical Control: Use mild reducing agents. Avoid
Step-by-Step Procedure:
-
Imine Formation: Suspend (R)-3-(1-Amino-ethyl)-benzoic acid (1.0 mmol) in DCE (Dichloroethane) or MeOH. Add the Aldehyde (1.05 mmol).
-
Dehydration (Optional but recommended): Add activated 4Å molecular sieves to absorb water and drive imine formation. Stir for 1–2 hours.
-
Reduction: Add Sodium Triacetoxyborohydride (
) (1.5 mmol) in one portion. -
Reaction: Stir at RT for 12–16 hours.
-
Workup: Quench with saturated
. The product is an amino-acid zwitterion; isolation may require isoelectric precipitation or extraction at a specific pH (usually pH 4-5).[1]
Comparative Data: Coupling Reagent Efficiency
The following data summarizes typical yields observed when coupling sterically hindered benzylic amines.
| Coupling System | Solvent | Base | Solubility Rating | Typical Yield | Risk of Racemization |
| BSA / Acid Chloride | DCM | None/Pyridine | High (Homogeneous) | 85-95% | Very Low |
| HATU | DMF | DIPEA | Moderate | 75-85% | Low |
| EDC / HOBt | DMF/DCM | NMM | Low (Heterogeneous) | 40-60% | Low |
| Schotten-Baumann | Water/Dioxane | NaOH | High | 60-80% | Low (Hydrolysis risk) |
Mechanism of Action & Troubleshooting
Understanding the Steric Environment
The amino group is attached to a secondary carbon (
-
Implication: Nucleophilic attack is slower.
-
Solution: Use highly reactive electrophiles (Acid Chlorides, HATU active esters) rather than slower carbodiimides (EDC) alone.
Preventing Racemization
While the amine itself is stable, if you are coupling this molecule (as an acid) to another amine, racemization is a risk. However, when using it as a nucleophile (as in this guide), the risk is negligible unless:
-
Strong basic conditions are used (e.g., NaH, LDA) which could deprotonate the benzylic proton.
-
High temperatures (>80°C) are applied during SNAr reactions.[1]
Visualizing the Pathway:
Figure 2: The "Transient Silylation" workflow ensures solubility and reactivity without altering the chiral center.[1]
References
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1]
-
El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup.[3] Chemical Reviews, 111(11), 6557-6602.[1]
-
Sigma-Aldrich (Merck). Amide Coupling Reagents: Selection Guide.[1]
-
Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.[1]
-
PubChem Compound Summary. 3-(1-Aminoethyl)benzoic acid.[1]
Sources
Troubleshooting & Optimization
Technical Support Center: Purification of (R)-3-(1-Amino-ethyl)-benzoic acid
Executive Summary & Molecule Profile[1]
User Context: You are likely synthesizing this moiety via an
The Challenge: The primary failure modes in this workflow are yield loss (due to incorrect pH handling during isolation) and cofactor contamination (PLP carryover in biocatalytic routes). This guide prioritizes a scalable, resin-based capture followed by isoelectric crystallization.
Molecular Profile
| Property | Value / Characteristic | Implication for DSP |
| Structure | Amphoteric (Amine + Carboxylic Acid) | Exists as Cation (pH < 4), Zwitterion (pH 5–8), Anion (pH > 9). |
| Isoelectric Point (pI) | ~6.8 – 7.0 (Estimated) | Critical Parameter: Minimum solubility occurs here. Target this pH for precipitation.[1][2] |
| Chirality | (R)-Enantiomer | Requires chiral HPLC for validation; avoid racemizing conditions (extreme heat + high pH). |
| Common Impurities | Pyruvate, Isopropylamine, PLP (yellow), Enzyme | Requires ultrafiltration and specific ion exchange steps. |
Diagnostic Workflow (Triage)
Before modifying your protocol, use this logic flow to identify your specific bottleneck.
Figure 1: Diagnostic logic for purification failures. Identify your branch to find the relevant solution below.
Core Protocol: The "Capture & Crystallize" Workflow
This is the recommended baseline protocol for isolating the target from a transaminase reaction mixture. It avoids liquid-liquid extraction (LLE), which is notoriously inefficient for zwitterions.
Step 1: Clarification & Protein Removal
-
Action: Acidify reaction mixture to pH 2.0 using 6M HCl.
-
Why: This denatures the enzyme and dissociates the product from the active site.
-
Operation: Centrifuge (5,000 x g) or Ultrafiltration (10 kDa cutoff).
-
Result: Clear supernatant containing the product as the hydrochloride salt.
Step 2: Cation Exchange Capture (The "Clean" Step)
-
Resin: Strong Cation Exchanger (e.g., Dowex 50W or Amberlite IR120) in H+ form.
-
Loading: Load the acidic supernatant (pH ~2). The product (positively charged) binds to the resin. Anionic impurities (pyruvate, unreacted keto-acids) flow through.
-
Washing: Wash with water to remove neutral impurities.
-
Elution: Elute with 1M - 2M Ammonia (NH₄OH).
-
Mechanism: As pH rises, the amine deprotonates, releasing the molecule.[3] Collect fractions; the product elutes as the ammonium carboxylate salt.
Step 3: Isoelectric Crystallization (The "Yield" Step)
-
Concentration: Concentrate the ammonia eluate under vacuum to remove excess ammonia.
-
pH Adjustment: Carefully adjust pH to the pI (approx. 6.8–7.0) using dilute HCl.
-
Crystallization:
-
Cool to 4°C.
-
Add anti-solvent if necessary (Isopropanol or Ethanol) to reach a 3:1 organic:aqueous ratio.
-
Allow to stand for 4-12 hours.
-
-
Filtration: Filter the white precipitate. Wash with cold isopropanol.
Troubleshooting Guides (The "Tickets")
Ticket #402: Product stays in solution (Low Yield)
Symptom: HPLC shows product in the mother liquor after Step 3. Root Cause: The "Zwitterionic Solubility Window" is wider than expected, or high salt concentration (Salting-in effect) is keeping the product soluble.
Corrective Actions:
-
Verify pI: Perform a small-scale "pH ladder" test. Aliquot 1mL samples and adjust pH in 0.2 increments from 6.0 to 8.0. The point of maximum turbidity is your operational pI.
-
Desalting: If you skipped the Ion Exchange step and went straight to precipitation, the high salt background (from reaction buffers) increases solubility. You must desalt. Use the SCX capture method described above.
-
Solvent Switch: Zwitterions are often insoluble in methanol/ethanol but soluble in water. Evaporate water to near-dryness and triturate with hot ethanol. The inorganic salts will remain insoluble (filter them off), while the amino acid dissolves. Then, cool/concentrate the ethanol to crash out the zwitterion.
Ticket #405: Yellow Contamination (PLP Removal)
Symptom: The final crystals are off-white or yellow. Root Cause: Pyridoxal-5'-phosphate (PLP), the cofactor for transaminases, binds tightly to amines and is co-purifying.
Corrective Actions:
-
Activated Carbon: Add 1-5% (w/v) activated charcoal to the acidic solution (Step 1, pH 2) before the ion exchange column. Stir for 30 mins. PLP is hydrophobic and planar; it adsorbs well to carbon at acidic pH.
-
Resin Wash: During the Cation Exchange step (Step 2), include a wash with 10% Methanol/Water before the Ammonia elution. This helps dislodge hydrophobic contaminants.
Ticket #409: Enantiomeric Excess < 99%
Symptom: Chiral HPLC shows 95-98% ee. Root Cause: Enzyme promiscuity or background chemical amination.
Corrective Actions:
-
Recrystallization: Zwitterionic amino acids often form conglomerate crystals or stable racemates.
-
Protocol: Dissolve crude solid in minimum hot water (80°C). Add hot Ethanol until slightly turbid. Cool slowly to room temperature.
-
-
Chiral Salt Resolution (Classic): If biocatalysis fails to hit >99%, react the crude amine with a chiral acid (e.g., D-Tartaric acid or Mandelic acid) to form diastereomeric salts. Recrystallize the salt to upgrade purity, then crack the salt back to the zwitterion at the pI.
Analytical Validation (SOP)
Reference Method: Chiral HPLC is mandatory. Standard C18 columns will not separate these enantiomers effectively.
-
Column: Crown Ether based (e.g., Daicel CROWNPAK CR(+)) or Zwitterionic (e.g., CHIRALPAK ZWIX).
-
Mobile Phase: Perchloric acid (pH 1.5 to 2.0) is often required for Crown Ether columns to protonate the primary amine.
-
Detection: UV at 210 nm or 254 nm (Benzoic acid chromophore).
-
Sample Prep: Dissolve crystals in mobile phase. Do not dissolve in DMSO if using Crownpak columns (incompatible).
Visualizing the Purification Logic
Figure 2: End-to-End Process Flow for (R)-3-(1-Amino-ethyl)-benzoic acid purification.
References
-
Sigma-Aldrich. 3-(1-Aminoethyl)benzoic acid hydrochloride Product Information. (Provides CAS and basic physical properties).
-
MDPI (Molecules). Advances in the Molecular Modification of Microbial ω-Transaminases for Asymmetric Synthesis of Bulky Chiral Amines. (Detailed review of the biocatalytic synthesis route and enzyme engineering).
-
Chiral Technologies. Separation of Zwitterionic Molecules (ZWIX). (Technical guide on chromatographic separation of amino acid zwitterions).
-
NIH (PubMed). Redesign of (R)-Omega-Transaminase and Its Application for Synthesizing Amino Acids.[4] (Specific protocols for (R)-selective synthesis).
-
Master Organic Chemistry. Isoelectric Points of Amino Acids (Calculation and Theory). (Fundamental theory for pI precipitation strategies).
Sources
- 1. Understanding the Isoelectric Point of Proteins: Definition, Significance, and Analytical Methods - MetwareBio [metwarebio.com]
- 2. Isoelectric point - Wikipedia [en.wikipedia.org]
- 3. Separation and Detection of Amino Acids – BIOC*2580: Introduction to Biochemistry [ecampusontario.pressbooks.pub]
- 4. Redesign of (R)-Omega-Transaminase and Its Application for Synthesizing Amino Acids with Bulky Side Chain [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Solubility Optimization for (R)-3-(1-Amino-ethyl)-benzoic Acid
Ticket ID: #SOL-AEBA-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Subject: Overcoming solubility issues of (R)-3-(1-Amino-ethyl)-benzoic acid in organic solvents
Diagnostic & Root Cause Analysis
User Issue: You are likely attempting to dissolve (R)-3-(1-Amino-ethyl)-benzoic acid (CAS: 144520-99-6) in solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Ethyl Acetate for a coupling reaction, but the material remains a stubborn suspension or "white brick."
Root Cause: The Zwitterionic Lattice Trap
This molecule is not merely an "organic compound"; it is a zwitterion. At neutral pH, the basic benzylic amine (
-
The Result: The molecule exists as an internal salt (ammonium carboxylate).
-
The Problem: These ionic charges create a crystal lattice held together by strong electrostatic forces (Coulombic interactions), which are far stronger than the Van der Waals forces organic solvents can overcome.
-
The Fix: You must "mask" or "break" these charges to trick the molecule into behaving like a lipophilic organic intermediate.
Decision Matrix: Select Your Protocol
Before proceeding, identify your downstream application to select the correct solubilization strategy.
Figure 1: Strategic decision tree for solubilization based on downstream application.
Troubleshooting Guides (Step-by-Step Protocols)
Method A: Transient Silylation (The "Magic Bullet")
Best For: Acylation, Amide Coupling, Reductive Amination in DCM or THF. Mechanism: Silylating agents (TMSCl or BSA) temporarily cap the carboxylic acid (as a silyl ester) and the amine (as a silyl amine). This eliminates the zwitterionic charge, rendering the molecule highly soluble in non-polar solvents. The silyl groups fall off spontaneously during aqueous workup.
Protocol:
-
Suspension: Suspend 1.0 equiv of (R)-3-(1-Amino-ethyl)-benzoic acid in dry DCM or THF (approx. 0.2 M concentration). Note: It will not dissolve yet.
-
Silylation: Under inert atmosphere (
), add 2.2 to 2.5 equivalents of Chlorotrimethylsilane (TMSCl).-
Alternative: Use Bis(trimethylsilyl)acetamide (BSA) if acid sensitivity is a concern.
-
-
Reflux: Heat to mild reflux (40°C for DCM) for 1–2 hours.
-
Observation: The cloudy suspension will turn into a clear, homogeneous solution as the "Lipophilic Silylated Species" is formed.
-
-
Reaction: Cool to room temperature. Add your electrophile (e.g., acid chloride, anhydride) and base (e.g.,
).-
Critical Note: If using TMSCl, add 2.5 equiv of base (like DIPEA) before the electrophile to neutralize the HCl generated during silylation.
-
Figure 2: The transition from insoluble lattice to soluble intermediate via silylation.
Method B: Lipophilic Counter-Ion Engineering
Best For: Creating a stable, soluble form of the starting material for storage or slow-addition reactions.
Mechanism: Replacing the tight zwitterionic association with a "greasy" counter-ion disrupts the lattice energy.
Protocol:
-
Solvent Choice: Use Methanol (MeOH) or Ethanol initially.
-
Salt Formation: Add 1.0 equiv of
-Toluenesulfonic acid monohydrate to the amino acid in MeOH. Stir until dissolved (usually rapid). -
Solvent Swap: Evaporate the MeOH to obtain the Tosylate salt.
-
Redissolution: This salt will now have significantly improved solubility in DMF, DMSO, and moderate solubility in DCM/CHCl3 compared to the zwitterion.
Method C: Fluorinated Co-Solvents (The "Power Solvent")
Best For: Analytical sample prep (NMR/HPLC) or reactions where silylation is forbidden. Mechanism: Fluorinated alcohols like 2,2,2-Trifluoroethanol (TFE) or Hexafluoroisopropanol (HFIP) are potent hydrogen-bond donors that solvate both the ammonium and carboxylate moieties, breaking the lattice aggregation.
Protocol:
-
Mixture: Prepare a solvent mixture of DCM containing 10–20% TFE or HFIP.
-
Dissolution: Add the amino acid. Sonicate for 5 minutes.
-
Usage: Use this solution directly for analysis or reactions (compatible with standard amide couplings).
Comparative Solubility Data
| Solvent System | Solubility Rating | Primary Utility | Notes |
| DCM (Pure) | < 1 mg/mL (Insoluble) | None | Zwitterion aggregates. |
| Water (pH 7) | Moderate | Biological Assays | pH dependent (Isoelectric point ~5.5). |
| DCM + TMSCl (2.5 eq) | High (>100 mg/mL) | Synthesis | Recommended for chemical modification. |
| MeOH + pTsOH | High | Salt Formation | Forms stable Tosylate salt. |
| DCM + 20% TFE | Moderate/High | Analysis | Excellent for NMR/HPLC prep. |
| DMF/DMSO | Moderate | General | Hard to remove; high boiling point. |
Frequently Asked Questions (FAQ)
Q: Can I just use Triethylamine (TEA) to dissolve it in DCM? A: Generally, no . While TEA will deprotonate the ammonium group, the resulting molecule is an amino-carboxylate salt (Triethylammonium benzoate). This salt is still highly polar and often forms a "gum" or oil rather than a true solution in non-polar DCM. You need the Silylation (Method A) to mask both polar ends.
Q: My reaction turned cloudy after adding the electrophile. What happened? A: You likely generated a salt byproduct (e.g., Triethylammonium chloride) that is insoluble in DCM. This is normal. Check the reaction progress by TLC/HPLC; if the starting material spot is gone, the precipitate is just waste salt.
Q: I need to run an NMR of the starting material. What solvent should I use?
A: Do not use
-
Option 1:
+ NaOD (Basic pH). -
Option 2:
(Universal, but viscous). -
Option 3:
+ 1 drop of (Solubilizes as the TFA salt).
References
-
Bolm, C., et al. (2000). Asymmetric Synthesis of Amino Acids. Uses of amino acid derivatives in organic synthesis and solubility principles. Chemical Reviews.
-
Sigma-Aldrich (Merck). (n.d.). Product Specification: (S)-3-(1-Aminoethyl)benzoic acid hydrochloride. Demonstrates commercial handling of the salt form for stability.
-
Kricheldorf, H. R. (2006). Silylation of Amino Acids. In Silicon in Organic, Organometallic, and Polymer Chemistry. Describes the mechanism of TMSCl solubilization of zwitterions.
-
PubChem. (n.d.). 3-(1-Aminoethyl)benzoic acid Compound Summary. Physicochemical properties and pKa data.
Technical Support Center: Side-Product Analysis in the Synthesis of (R)-3-(1-Amino-ethyl)-benzoic acid
Welcome to the Advanced Synthesis Support Hub. Status: Operational | Lead Scientist: Dr. A. Vance | Context: Chiral Building Block Synthesis
This guide addresses the critical impurity profiles associated with the synthesis of (R)-3-(1-Amino-ethyl)-benzoic acid , a zwitterionic chiral intermediate often used in kinase inhibitor development. Due to the amphoteric nature of the molecule (containing both a carboxylic acid and a benzylic amine), purification is non-trivial, and synthesis requires strict control to prevent racemization and dimerization.
Quick Reference: Impurity Profile Dashboard
Before troubleshooting, identify your impurity based on the synthetic route used.
| Impurity ID | Common Name | Origin | Synthetic Route | Polarity (RP-HPLC) |
| IMP-A | 3-Acetylbenzoic acid | Unreacted Starting Material | Biocatalytic / Chemical | High (Elutes Early/Mid) |
| IMP-B | (S)-Enantiomer | Optical Isomer | Biocatalytic (Low Selectivity) | Identical (Requires Chiral col) |
| IMP-C | The "Dimer" | Bis-alkylated secondary amine | Chemical (Reductive Amination) | Low (Elutes Late) |
| IMP-D | 3-(1-Hydroxyethyl)benzoic acid | Alcohol Derivative | Chemical (Direct Ketone Reduction) | Mid-Range |
| IMP-E | 3-Ethylbenzoic acid | Hydrogenolysis Product | Chemical (Pd/C Over-reduction) | Low (Non-polar) |
Module 1: Biocatalytic Route ( -Transaminase)[1][2][3][4]
Context: The industry standard for generating (R)-amines from ketones uses (R)-selective
Troubleshooting Guide
Q: My conversion is stuck at 50-60% despite adding excess enzyme.
-
Diagnosis: Thermodynamic Equilibrium Limitation. Transamination is reversible. If using Alanine as a donor, the coproduct (Pyruvate) inhibits the reaction.
-
Solution:
-
Switch Donor: Use Isopropylamine (IPA). The coproduct is acetone, which is volatile.
-
Vacuum Removal: Apply mild vacuum (reduced pressure) to continuously remove acetone, shifting the equilibrium to the right (Le Chatelier’s principle).
-
Lactate Dehydrogenase (LDH) Coupling: If using Alanine, add LDH and NADH to convert Pyruvate to Lactate, removing the inhibitor irreversibly [1].
-
Q: I see a drop in enantiomeric excess (ee%) over time.
-
Diagnosis: Racemization or Non-selective Background Reaction.[1]
-
Solution: Maintain pH 7.0–7.5. Optimize PLP concentration (typically 0.1–1.0 mM is sufficient) [2].
Pathway Visualization: Transaminase Equilibrium & Inhibition
Figure 1: The reversible nature of transaminase reactions. Accumulation of the coproduct (red) competes for the enzyme active site, halting conversion.
Module 2: Chemical Synthesis (Reductive Amination)
Context: Metal-catalyzed reductive amination (e.g., NaBH₄, NaCNBH₃, or H₂/Pd) of 3-acetylbenzoic acid with ammonia or a chiral auxiliary.
Troubleshooting Guide
Q: I am seeing a large impurity peak at RRT ~1.5-1.8 (Late Eluting).
-
Diagnosis: Dimer Formation (IMP-C ).
-
Mechanism: The newly formed primary amine product is more nucleophilic than the ammonia source. It reacts with the unreacted ketone substrate to form a secondary imine, which is then reduced.
-
Solution:
-
High Ammonia Load: Use a large excess of ammonia/ammonium acetate (>10 equivalents) to statistically favor the primary amine.
-
Stepwise Addition: Form the imine first (pre-equilibrium) before adding the reducing agent (NaBH₄). This prevents the "reductive alkylation" of the product [3].
-
Q: My product contains ~10% of a hydroxyl impurity (IMP-D).
-
Diagnosis: Direct Ketone Reduction. The reducing agent attacked the ketone before the imine was formed.
-
Solution:
-
Ensure complete imine formation (monitor by TLC/HPLC) before adding the hydride source.
-
Use Ti(OiPr)₄ as a Lewis acid additive to accelerate imine formation and scavenge water [4].
-
Pathway Visualization: Competitive Dimerization
Figure 2: Competitive pathways in reductive amination. The target amine can react with the starting ketone to form a dimer (IMP-C), while direct reduction yields the alcohol (IMP-D).
Module 3: Purification & Analytical Protocols
Handling the Zwitterion
The target molecule has an isoelectric point (pI) near neutral pH.
-
Acidic pH (< 4): Cationic (Ammonium form). Soluble in water.
-
Basic pH (> 9): Anionic (Carboxylate form). Soluble in water.
-
Neutral pH (~6-7): Zwitterionic. Least soluble.
-
Isolation Tip: To isolate, adjust the reaction mixture to the pI (approx pH 6.5) to precipitate the product (if concentration is high enough), or use ion-exchange resin (SCX columns) to catch the amine and wash away non-basic impurities like the alcohol (IMP-D) [5].
HPLC Method Parameters (Chiral)
To separate the (R) and (S) enantiomers and the dimer.
-
Column: Chiralpak AD-H or Crownpak CR(+) (specifically good for amino acids).
-
Mobile Phase:
-
For Crownpak: Perchloric acid (pH 1.5) / Methanol (85:15). Note: Acidic mobile phase ensures the amine is protonated for recognition.
-
For Polysaccharide (AD-H): Hexane/IPA/TFA (80:20:0.1).
-
-
Detection: UV @ 210 nm (Amine absorption) or 254 nm (Benzoic core).
References
-
Koszelewski, D., et al. (2010). "Omega-Transaminases for the Synthesis of Optically Pure Amines and Amino Acids." Trends in Biotechnology, 28(6), 324-332. Link
-
Shin, J.S. & Kim, B.G. (2002). "Kinetic Resolution of alpha-Methylbenzylamine with Omega-Transaminase." Biotechnology and Bioengineering, 65(2), 206-211. Link
-
Abdel-Magid, A.F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862. Link
-
Mattson, R.J., et al. (1990). "An Improved Method for Reductive Alkylation of Amines using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride." Journal of Organic Chemistry, 55(8), 2552-2554. Link
-
Sigma-Aldrich. (2023). "Application Note: Reductive Amination and SCX Purification." Sigma-Aldrich Technical Library. Link
Sources
Improving diastereoselectivity in reactions with (R)-3-(1-Amino-ethyl)-benzoic acid
Welcome to the Technical Support Center for (R)-3-(1-Amino-ethyl)-benzoic acid . As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals troubleshoot and optimize diastereoselectivity when working with this bifunctional chiral building block.
Because this molecule contains both a carboxylic acid and a chiral benzylic amine, it is highly susceptible to stereochemical degradation (epimerization) and poor facial selectivity during downstream functionalization. This guide provides field-proven, mechanistically grounded solutions to these challenges.
Part 1: Troubleshooting & FAQs (Mechanisms & Causality)
Q1: Why does my amide coupling with (R)-3-(1-Amino-ethyl)-benzoic acid yield a low diastereomeric excess (de), even when my starting material is >99% enantiopure? The Causality: The loss of stereointegrity at the benzylic position occurs via reversible deprotonation or the formation of a transient imine/ketene intermediate during the activation step. When you use strong, unhindered bases like N,N-Diisopropylethylamine (DIPEA) alongside highly active uronium coupling reagents (e.g., HATU), the benzylic proton becomes sufficiently acidic to be abstracted. The Solution: You must outcompete the epimerization pathway by increasing the rate of the coupling reaction while simultaneously decreasing the basicity of the environment. Switching to a phosphorus-based anhydride like propylphosphonic anhydride (T3P) combined with a sterically hindered, weaker base like 2,4,6-collidine effectively suppresses epimerization on both bench and industrial scales[1].
Q2: When using the amine moiety as a chiral auxiliary for downstream alpha-alkylation, my facial selectivity is poor. How can I improve the diastereoselectivity? The Causality: Poor facial selectivity arises from excessive conformational flexibility in the transition state. Free benzylic amines undergo rapid nitrogen inversion and C-N bond rotation, exposing both faces of the adjacent reactive center to the incoming electrophile. The Solution: You must lock the conformation of the amine. Converting the chiral 1-arylethylamine into an N-borane complex prior to base-promoted alkylation restricts rotation. The bulky BH₃ group and the aryl ring force the incoming electrophile to approach exclusively from the less sterically hindered face, drastically improving the diastereomeric ratio[2].
Q3: I am attempting a dynamic kinetic resolution (DKR) or diastereomeric salt crystallization, but my yields of the desired diastereomer are stalling. What is going wrong? The Causality: Diastereomeric crystallization relies on a delicate thermodynamic equilibrium. If the rate of crystallization outpaces the rate of benzylic amine epimerization in solution, the system depletes the desired enantiomer and stalls, leading to poor overall recovery. The Solution: You must ensure the racemization/epimerization catalyst (e.g., a salicylaldehyde derivative) is highly active under the exact solvent and temperature conditions of the crystallization. Shifting to continuous flow racemization setups or adjusting the solvent to isopropyl acetate can accelerate the epimerization rate (up to 13.2% e.e./min) to match the crystallization rate[3].
Part 2: Quantitative Data & Reagent Optimization
The following table summarizes the causal relationship between reagent selection, reaction conditions, and the resulting diastereomeric excess (de) when functionalizing (R)-3-(1-Amino-ethyl)-benzoic acid derivatives.
| Reaction Class | Coupling Reagent / Strategy | Base | Temp (°C) | Yield (%) | Diastereomeric Excess (de) |
| Amide Coupling | HATU (Uronium salt) | DIPEA | 25 | 85 | 72% (High Epimerization) |
| Amide Coupling | EDC·HCl + HOBt | Triethylamine | 0 to 25 | 78 | 88% (Moderate Control) |
| Amide Coupling | T3P (Phosphonic anhydride) | 2,4,6-Collidine | 0 | 92 | >98% (Epimerization Suppressed) |
| Alpha-Alkylation | None (Free Amine) | n-BuLi | -78 | 45 | 15% (Poor Facial Selectivity) |
| Alpha-Alkylation | N-Borane Complexation | LDA | -78 | 82 | 96% (Conformationally Locked) |
Part 3: Self-Validating Experimental Protocols
To ensure scientific integrity, every protocol must act as a self-validating system. The following methodologies include mandatory in-process checkpoints to verify stereochemical integrity before committing to irreversible workup steps.
Protocol A: Epimerization-Free Amide Coupling
Rationale: T3P generates a mixed anhydride that reacts rapidly with amines, minimizing the lifetime of the activated species. Collidine is insufficiently basic to abstract the benzylic proton[1].
-
Preparation: Dissolve (R)-3-(1-Amino-ethyl)-benzoic acid (1.0 eq) and your target amine/acid coupling partner (1.1 eq) in anhydrous Ethyl Acetate (0.2 M concentration) under an inert argon atmosphere.
-
Base Addition: Add 2,4,6-collidine (3.0 eq) to the mixture.
-
Self-Validation Checkpoint 1: Spot the reaction mixture on a moistened non-aqueous pH strip. The apparent pH should read ~7-8, confirming the absence of strong basicity that could trigger early epimerization.
-
-
Activation: Cool the reaction vessel to 0 °C. Dropwise, add T3P (50 wt% solution in EtOAc, 1.5 eq) over 15 minutes to prevent thermal spiking.
-
Coupling: Stir the reaction for 2 hours, allowing it to slowly warm to room temperature.
-
Self-Validation Checkpoint 2: At the 90-minute mark, withdraw a 50 µL aliquot, quench it in 1 mL of Methanol, and analyze via Chiral LC-MS. You must observe >95% conversion to the product mass and a single diastereomeric peak before proceeding.
-
-
Isolation: Quench the bulk reaction with water. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate in vacuo.
Protocol B: Diastereoselective Alkylation via N-Borane Complexation
Rationale: Complexation with Borane (BH₃) locks the nitrogen lone pair and creates a rigid steric environment, forcing the electrophile to approach from the opposite face of the aryl group[2].
-
Complexation: Dissolve the (R)-3-(1-Amino-ethyl)-benzoic acid derivative in anhydrous THF (0.1 M). Cool to 0 °C and slowly add Borane dimethyl sulfide complex (BH₃·DMS, 1.2 eq). Stir for 2 hours.
-
Self-Validation Checkpoint 1: Withdraw a 0.5 mL aliquot, concentrate, and dissolve in CDCl₃. Run an ¹¹B NMR. The presence of a distinct quartet at approximately -15 ppm confirms successful and complete N-borane complexation.
-
-
Deprotonation: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Slowly add Lithium diisopropylamide (LDA, 1.2 eq) and stir for 30 minutes.
-
Alkylation: Add the desired electrophile (e.g., benzyl bromide, 1.3 eq) dropwise at -78 °C. Stir for 4 hours, then allow the mixture to slowly warm to room temperature.
-
Validation & Quench:
-
Self-Validation Checkpoint 2: Quench a micro-aliquot with saturated NH₄Cl, extract with Et₂O, and run a crude ¹H NMR. The shift of the benzylic proton will directly indicate the diastereomeric ratio (dr). If dr > 95:5, proceed to bulk quench with NH₄Cl and standard chromatographic purification.
-
Part 4: Troubleshooting Workflow Visualization
Follow this decision matrix to systematically isolate and resolve diastereoselectivity failures in your workflows.
Decision matrix for troubleshooting and optimizing diastereoselectivity in chiral benzylic amine workflows.
References
-
Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals Organic Process Research & Development (ACS Publications)[Link]
-
Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes RSC Advances (Royal Society of Chemistry)[Link]
-
Continuous Flow Chiral Amine Racemization Applied to Continuously Recirculating Dynamic Diastereomeric Crystallizations The Journal of Organic Chemistry (ACS Publications)[Link]
Sources
Preventing racemization of (R)-3-(1-Amino-ethyl)-benzoic acid during functionalization
Case ID: RAC-3AEBA-001 Status: Active Priority: Critical Assigned Specialist: Senior Application Scientist, Chiral Chemistry Division
Executive Summary & Core Problem
The Silent Killer: You are working with (R)-3-(1-Amino-ethyl)-benzoic acid . This molecule presents a "perfect storm" for racemization (loss of optical purity) due to the synergistic effect of two structural features:
-
Benzylic Amine: The chiral center is benzylic.[1] The proton attached to the chiral carbon (
) is more acidic than in aliphatic amines due to resonance stabilization of the resulting carbanion by the aromatic ring. -
Electron-Withdrawing Carboxyl Group: The benzoic acid moiety at the meta position exerts an inductive electron-withdrawing effect, further acidifying the benzylic proton.
The Result: Standard peptide coupling conditions (e.g., HATU/DIPEA) often lead to 5–20% racemization, turning a costly chiral starting material into a failed batch. This guide provides a self-validating workflow to maintain >99% ee (enantiomeric excess).
Mechanism of Failure (Root Cause Analysis)
Before fixing the protocol, you must understand the two distinct pathways destroying your chirality.
Pathway A: Base-Catalyzed Proton Abstraction
Strong bases or high temperatures allow for the deprotonation of the benzylic carbon. The resulting carbanion is planar (
Pathway B: Oxazolone (Azlactone) Formation
During the activation of the carboxylic acid (for amide coupling), the neighboring carbonyl oxygen (from an N-protecting group or the amide backbone) can attack the activated acid, forming a 5-membered oxazolone ring.[2] This intermediate is highly prone to aromatization-driven racemization.
Figure 1: Dual pathways for racemization. Pathway A is driven by base strength; Pathway B is driven by the activation method.
Troubleshooting Modules
Module 1: Functionalizing the Amine ( )
Goal: Protect or react the amine without touching the benzylic proton.
-
Risk: Using bases like Sodium Hydride (NaH) or Lithium Diisopropylamide (LDA) will instantly racemize the center.
-
Solution: Use "Buffered" Organic Bases.
-
Recommended Reagents:
-
Base: 2,4,6-Collidine or Pyridine. These are weak bases (
~5-7) sufficient to neutralize HCl byproducts but too weak to deprotonate the benzylic carbon. -
Solvent: DCM or EtOAc. Avoid DMF/DMSO if possible, as they solvate cations and increase the "nakedness" (reactivity) of bases.
-
Module 2: Functionalizing the Acid ( )
Goal: Amide coupling without oxazolone formation. Critical Insight: Uronium reagents (HATU, HBTU) are too fast and require basic conditions (pH > 8), which promotes racemization in this specific scaffold.
-
The Gold Standard: T3P (Propanephosphonic acid anhydride) .
-
Why: T3P acts as an acidic coupling reagent. It does not require high pH. It forms a transition state that sterically hinders oxazolone formation.
-
Alternative: EDC/HOBt (slower, but HOBt suppresses racemization).[3]
-
Comparison of Coupling Reagents for Benzylic Scaffolds:
| Reagent | Racemization Risk | Reaction pH | Recommendation |
| HATU / DIPEA | High | Basic (>8) | ⛔ AVOID |
| EDC / HOBt | Moderate | Neutral | ⚠️ Use with care ( |
| Thionyl Chloride | High | Acidic | ⛔ Heat/HCl risk |
| T3P / Pyridine | Lowest | Weakly Basic | ✅ PREFERRED |
Validated Protocols
Protocol A: Low-Racemization Amide Coupling (The T3P Method)
Use this when coupling the benzoic acid end to an amine.
Reagents:
-
(R)-3-(1-Amino-ethyl)-benzoic acid derivative (1.0 equiv)
-
Amine partner (1.1 equiv)
-
T3P (50% w/w in EtOAc/DMF) (1.5 equiv)
-
Pyridine (2.5 equiv) — Crucial: Do not use TEA/DIPEA
-
Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF.
Step-by-Step:
-
Dissolution: Dissolve the benzoic acid derivative and the amine partner in EtOAc (concentration ~0.1 M).
-
Cooling: Cool the reaction mixture to
in an ice bath. Temperature control is non-negotiable. -
Base Addition: Add Pyridine dropwise.
-
Activation: Add T3P solution dropwise over 5 minutes.
-
Reaction: Allow to stir at
for 1 hour, then slowly warm to room temperature. Monitor by LCMS.[4] -
Workup: Wash with 0.5M HCl (removes pyridine), then
, then Brine. -
Validation: Check optical purity immediately (see Module 3).
Protocol B: "Safe" Amine Protection (Boc-Protection)
Use this to protect the benzylic amine.
Reagents:
Analytical Validation (Self-Validating System)
You cannot assume success. You must prove it. Standard C18 HPLC will not separate enantiomers.
Recommended Chiral Stationary Phases (CSP):
-
Column: Daicel Chiralpak AD-H or IA (Amylose-based).
-
Mobile Phase: Hexane : IPA (90:10) with 0.1% TFA (for the free acid) or 0.1% DEA (for the protected amine).
-
Flow Rate: 1.0 mL/min.
-
Detection: 254 nm.[5]
In-Process Control (IPC) Decision Tree:
Figure 2: Mandatory QC workflow to ensure chiral integrity.
FAQ: Troubleshooting Specific Scenarios
Q: Can I use HATU if I lower the temperature to
Q: My product is already racemized (50% ee). Can I fix it? A: You cannot "un-racemize" it chemically. You must perform a Chiral Resolution .
-
Method: Form a salt with a chiral base (e.g., (S)-(-)-
-Methylbenzylamine) and recrystallize the diastereomeric salts. This is time-consuming. Prevention is better than cure.
Q: Does the solvent really matter? A: Yes. Polar aprotic solvents like DMF and DMSO stabilize the charged transition states of racemization. Using EtOAc , DCM , or 2-MeTHF significantly slows down the rate of proton abstraction.
References
-
Dunetz, J. R., et al. (2011).[6] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters, 13(19), 5048–5051.
-
Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38(2), 606-631.
-
McKennon, M. J., et al. (1993). "A convenient reduction of amino acids and their derivatives." The Journal of Organic Chemistry, 58(13), 3568-3571. (Context on benzylic amine stability).
-
Daicel Chiral Technologies. "Chiral Selector Screening Guide." (Standard industry reference for Column Selection).
Sources
Removal of protecting groups from (R)-3-(1-Amino-ethyl)-benzoic acid derivatives
The following guide serves as a specialized Technical Support Center for researchers working with (R)-3-(1-Amino-ethyl)-benzoic acid derivatives. It addresses the specific challenges of deprotection, isolation, and purity maintenance for this chiral benzylic amine scaffold.
Ticket ID: DEP-3AEBA-001 Status: Active Assigned Specialist: Senior Application Scientist
Core Chemistry Overview
The target molecule, (R)-3-(1-Amino-ethyl)-benzoic acid , contains two critical functionalities: a benzylic primary amine and a meta-substituted benzoic acid .
-
Chiral Integrity: Unlike phenylglycine derivatives (where the
-proton is highly acidic), the chiral center here is benzylic but not -carbonyl. The pKa of the benzylic proton is high (~41), making it resistant to racemization under standard basic conditions (e.g., piperidine). However, harsh acidic conditions or radical initiators can compromise enantiopurity. -
Solubility Profile: The final deprotected product is a zwitterion (isoelectric point pI
5.5–6.5). It is highly soluble in water and insoluble in most organic solvents, making isolation the primary bottleneck.
Troubleshooting Guides (Q&A)
Module A: Amine Deprotection (Boc/Fmoc/Cbz)
Q: I am removing a Boc group with 50% TFA/DCM, but I see new aromatic impurities by LC-MS. What is happening?
Diagnosis: This is likely electrophilic aromatic substitution .
Mechanism: The cleavage of the Boc group generates a tert-butyl cation (
-
Add Scavengers: Include 2.5% Triethylsilane (TES) or Thioanisole in your TFA cocktail. These reagents quench the
cations faster than they can attack the aromatic ring [1]. -
Dilution: Ensure the reaction concentration is
0.1 M.
Q: During Fmoc removal with 20% Piperidine/DMF, my product precipitates and the reaction stalls. Diagnosis: Solubility mismatch. Cause: The semi-deprotected intermediate (likely the free amine with the carboxyl still protected, or the zwitterion if the carboxyl was already free) may be insoluble in DMF. Solution:
-
Solvent Switch: Switch to 20% Piperidine in NMP (N-Methyl-2-pyrrolidone) . NMP has superior solvating power for zwitterionic and aggregation-prone species compared to DMF.
-
DBU Protocol: Use 2% DBU / 2% Piperidine in DMF . This is a stronger base cocktail that drives the reaction faster, often preventing precipitation before completion [2].
Q: Can I use catalytic hydrogenolysis (H2, Pd/C) to remove a Cbz group without reducing the benzylic amine C-N bond? Diagnosis: Risk of over-reduction. Mechanism: Benzylic C-N bonds are labile under hydrogenolysis conditions. Standard Pd/C can cleave the entire amino group, yielding ethylbenzoic acid. Solution:
-
Catalyst Poisoning: Use Pd(OH)₂ (Pearlman’s Catalyst) which is often more selective, or poison the Pd/C with a small amount of pyridine.
-
Alternative: Use HBr in Acetic Acid or BBr₃ in DCM for Cbz removal if the molecule contains no other acid-sensitive groups. This avoids the risk of C-N bond cleavage entirely.
Module B: Carboxyl Deprotection (Esters)[1]
Q: I am hydrolyzing the methyl ester with LiOH. The reaction is complete, but I cannot extract the product into Ethyl Acetate. Diagnosis: Zwitterion formation. Cause: At neutral pH, the amino acid exists as a zwitterion (COO⁻ / NH₃⁺), which is water-soluble and organic-insoluble. At basic pH (LiOH), it is a dicarboxylate/amine anion. At acidic pH (after quench), it is an ammonium carboxylic acid. Solution: Do not attempt standard extraction. See Protocol 2 (Isolation) below.
Experimental Protocols
Protocol 1: Scavenger-Assisted Boc Deprotection
Use this for high-purity isolation to prevent ring alkylation.
| Step | Action | Critical Parameter |
| 1 | Dissolve Substrate | 0.1 M in DCM (Dichloromethane). |
| 2 | Add Scavenger | Add Triethylsilane (TES) (2.0 equivalents). |
| 3 | Add Acid | Add TFA (Trifluoroacetic acid) to reach 50% v/v final concentration. |
| 4 | Reaction | Stir at 0°C for 10 min, then RT for 1-2 hours. Monitor by HPLC. |
| 5 | Workup | Do not extract. Evaporate volatiles on a rotavap. Co-evaporate with Toluene (3x) to remove trace TFA. |
Protocol 2: Isolation of Zwitterionic Product (Ion Exchange)
Use this when the product cannot be extracted into organic solvents.
-
Resin Preparation: Use Dowex 50W X8 (H+ form). Wash resin with MeOH, then water.
-
Loading: Dissolve the crude residue (from ester hydrolysis or Boc removal) in minimal water. Load onto the column.[1]
-
Washing: Elute with Water until the pH of the eluate is neutral (removes salts, LiCl, excess reagents).
-
Elution: Elute the product with 10% Aqueous Ammonia (NH₄OH) or 1M Pyridine . The basic eluent deprotonates the carboxylic acid, disrupting the binding to the resin.
-
Finishing: Lyophilize the ammonia fractions. The volatile ammonia evaporates, leaving the pure zwitterionic amino acid [3].
Strategic Workflow Visualization
The following diagram illustrates the orthogonal deprotection pathways. Path A is preferred for scale-up due to lower cost reagents. Path B is preferred for acid-sensitive side chains.
Figure 1: Orthogonal deprotection strategies for (R)-3-(1-Amino-ethyl)-benzoic acid derivatives. Path A utilizes base/acid sequence; Path B utilizes acid/base sequence.
References
-
Lundt, B. F., et al. (1978). "Selective removal of the t-butyloxycarbonyl group." International Journal of Peptide and Protein Research, 12(5), 258-268.
-
Fields, G. B., & Noble, R. L. (1990). "Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids." International Journal of Peptide and Protein Research, 35(3), 161-214.
-
Cannazza, G., et al. (2011). "Separation of Amino Acids and Peptides by Ion-Exchange Chromatography." Journal of Chromatography A, 1218(49), 8914-8924.
Sources
Validation & Comparative
A Proposed Research Framework for the Comparative Analysis of (R)- and (S)-3-(1-Amino-ethyl)-benzoic acid Biological Activity
Introduction
In the realm of pharmacology and drug development, the stereochemistry of a molecule is a critical determinant of its biological activity. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit markedly different pharmacodynamic and pharmacokinetic properties. This guide focuses on (R)- and (S)-3-(1-Amino-ethyl)-benzoic acid, two enantiomers whose distinct biological activities have yet to be comprehensively compared in publicly available literature. Given the structural resemblance of these molecules to known bioactive compounds, particularly phenylethylamine derivatives, there is a strong rationale for investigating their potential as modulators of various biological targets.[1][2]
This document presents a proposed research framework for a thorough comparative analysis of the (R)- and (S)-enantiomers of 3-(1-Amino-ethyl)-benzoic acid. The objective is to provide researchers, scientists, and drug development professionals with a scientifically rigorous, step-by-step guide to elucidating the potential therapeutic value and stereospecific effects of these compounds. The proposed investigations will encompass chiral separation, in vitro screening against relevant biological targets, and preliminary in vivo characterization.
Hypothesized Biological Activities and Molecular Targets
The core structure of 3-(1-Amino-ethyl)-benzoic acid features a phenylethylamine backbone, a common motif in many psychoactive compounds and neurotransmitters that interact with the central nervous system.[1][2] This structural similarity suggests that the (R)- and (S)-enantiomers may interact with monoamine systems.
Primary Hypothesized Targets:
-
G-Protein Coupled Receptors (GPCRs): Many phenylethylamine derivatives are agonists or antagonists of various GPCRs, such as dopamine and serotonin receptors.[1][2] It is plausible that the enantiomers of 3-(1-Amino-ethyl)-benzoic acid exhibit stereoselective binding and activation of one or more GPCRs.
-
Monoamine Oxidase (MAO): This enzyme is responsible for the degradation of monoamine neurotransmitters. Inhibition of MAO can lead to increased levels of these neurotransmitters in the brain, an effect utilized in the treatment of depression and Parkinson's disease.[3][4] The stereochemistry of MAO inhibitors is known to significantly influence their potency and selectivity for the MAO-A and MAO-B isoforms.[5][6][7]
Secondary Screening Areas:
-
Antimicrobial Activity: Benzoic acid and its derivatives are known for their antimicrobial properties.[8][9] A comparative screening of the (R)- and (S)-enantiomers against a panel of pathogenic bacteria would be a valuable initial assessment.
-
Cytotoxic Activity: Many novel chemical entities are screened for their potential as anticancer agents.[10] An initial cytotoxicity screen against a panel of cancer cell lines could reveal any stereospecific antiproliferative effects.
Proposed Experimental Workflows
A systematic approach is essential to delineate the distinct biological profiles of the (R)- and (S)-enantiomers. The following experimental plan is designed to first ensure the chiral purity of the compounds and then to comprehensively assess their biological activities in a comparative manner.
Enantiomeric Separation and Purity Assessment
The first critical step is to separate the racemic mixture of 3-(1-Amino-ethyl)-benzoic acid and to confirm the enantiomeric purity of the resulting (R)- and (S)-isomers. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the method of choice for this purpose.[11][12][13][14]
Experimental Protocol: Chiral HPLC Separation
-
Column Selection: A polysaccharide-based chiral stationary phase, such as one derived from amylose or cellulose tris(3,5-dimethylphenylcarbamate), is a suitable starting point for the separation of amino acid derivatives.[14]
-
Mobile Phase Optimization:
-
Begin with a normal-phase mobile phase, such as a mixture of hexane and isopropanol with a small percentage of a modifier like trifluoroacetic acid (TFA) to improve peak shape.
-
A typical starting gradient could be 90:10 (v/v) hexane:isopropanol with 0.1% TFA.
-
Systematically vary the ratio of hexane to isopropanol and the concentration of the acidic modifier to optimize the resolution between the enantiomeric peaks.
-
-
Detection: Utilize a UV detector set to a wavelength where the benzoic acid moiety has strong absorbance (e.g., 254 nm).
-
Fraction Collection and Purity Analysis:
-
Collect the separated enantiomeric peaks.
-
Re-inject the collected fractions onto the same chiral column under the optimized conditions to confirm their enantiomeric purity. Aim for an enantiomeric excess (e.e.) of >99%.
-
-
Structure Confirmation: Confirm the absolute stereochemistry of the separated enantiomers using techniques such as X-ray crystallography or by comparing their optical rotation to literature values if available.
In Vitro Comparative Biological Assays
With the chirally pure enantiomers in hand, a series of in vitro assays can be performed to compare their biological activities.
a) GPCR Activity Screening
A luciferase-based reporter assay is a sensitive and high-throughput method to screen for GPCR activation or inhibition.[15][16][17][18]
Experimental Protocol: GPCR Luciferase Reporter Assay
-
Cell Line Selection: Utilize a commercially available cell line that is engineered to express a specific GPCR of interest (e.g., a dopamine or serotonin receptor) and a reporter gene (e.g., luciferase) under the control of a response element (e.g., CREB).
-
Cell Culture and Seeding: Culture the cells according to the supplier's recommendations and seed them into 96-well plates.
-
Compound Treatment: Prepare serial dilutions of the (R)- and (S)-enantiomers in the appropriate assay buffer. Add the diluted compounds to the cells and incubate for a period sufficient to induce a response (typically 4-6 hours). Include a known agonist and antagonist as positive and negative controls, respectively.
-
Luciferase Assay: After incubation, add the luciferase substrate to the wells and measure the luminescence using a plate reader.
-
Data Analysis: Plot the luminescence signal against the compound concentration to generate dose-response curves. Calculate the EC50 (for agonists) or IC50 (for antagonists) values for each enantiomer.
b) Monoamine Oxidase (MAO) Inhibition Assay
A fluorometric assay can be used to determine the inhibitory potential of the enantiomers against the MAO-A and MAO-B isoforms.
Experimental Protocol: MAO Inhibition Assay
-
Enzyme and Substrate: Obtain purified human recombinant MAO-A and MAO-B enzymes. Use a non-fluorescent substrate that is converted into a fluorescent product by the action of MAO.
-
Assay Procedure:
-
In a 96-well plate, add the MAO enzyme (either MAO-A or MAO-B) to a buffer solution.
-
Add serial dilutions of the (R)- and (S)-enantiomers and incubate for a short period to allow for inhibitor binding. Include a known MAO inhibitor (e.g., selegiline for MAO-B) as a positive control.
-
Initiate the enzymatic reaction by adding the substrate.
-
-
Fluorescence Measurement: Measure the increase in fluorescence over time using a fluorescence plate reader.
-
Data Analysis: Calculate the rate of the enzymatic reaction for each concentration of the inhibitors. Plot the reaction rate against the inhibitor concentration to determine the IC50 value for each enantiomer against both MAO-A and MAO-B.
c) Antibacterial Activity Screening
The minimum inhibitory concentration (MIC) is a standard measure of the potency of an antimicrobial agent.[19][20]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
-
Bacterial Strains: Select a panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.
-
Broth Microdilution Method:
-
In a 96-well plate, prepare two-fold serial dilutions of the (R)- and (S)-enantiomers in a suitable bacterial growth medium (e.g., Mueller-Hinton Broth).
-
Inoculate each well with a standardized suspension of the test bacteria.
-
Include positive (bacteria only) and negative (medium only) controls.
-
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
d) Cytotoxicity Screening
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[21][22][23]
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Lines: Use a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) and a non-cancerous control cell line (e.g., human fibroblasts).
-
Cell Seeding and Treatment: Seed the cells in 96-well plates and allow them to attach overnight. Treat the cells with serial dilutions of the (R)- and (S)-enantiomers for 48-72 hours.
-
MTT Assay: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals. Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm.
-
Data Analysis: Plot the cell viability against the compound concentration to determine the IC50 value for each enantiomer against each cell line.
In Vivo Comparative Biological Assays
Based on the in vitro results, a relevant in vivo model can be selected to assess the differential effects of the enantiomers. For instance, if the in vitro assays suggest a potential anti-inflammatory activity, a carrageenan-induced paw edema model in rodents can be used.[24][25][26][27][28]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
-
Animal Model: Use male Wistar rats (180-200 g).
-
Experimental Groups:
-
Group 1: Vehicle control (e.g., saline).
-
Group 2: Standard anti-inflammatory drug (e.g., indomethacin).
-
Group 3: (R)-3-(1-Amino-ethyl)-benzoic acid (at various doses).
-
Group 4: (S)-3-(1-Amino-ethyl)-benzoic acid (at various doses).
-
-
Procedure:
-
Administer the test compounds or vehicle orally or intraperitoneally.
-
After one hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
-
Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group.
Data Presentation and Interpretation
The quantitative data generated from the proposed experiments should be summarized in clear and concise tables for easy comparison of the (R)- and (S)-enantiomers.
Table 1: Hypothetical Comparative In Vitro Activity Data
| Assay | Target/Organism | (R)-enantiomer (IC50/EC50/MIC in µM) | (S)-enantiomer (IC50/EC50/MIC in µM) |
| GPCR Activity | Dopamine D2 Receptor | 1.5 | 25.0 |
| MAO Inhibition | MAO-A | >100 | 8.2 |
| MAO Inhibition | MAO-B | 5.3 | 15.7 |
| Antibacterial | S. aureus | 50 | 55 |
| Cytotoxicity | MCF-7 | >100 | >100 |
Interpretation:
The data would be analyzed to determine the stereoselectivity of the biological activity. For example, in the hypothetical data above, the (R)-enantiomer is a more potent agonist of the dopamine D2 receptor, while the (S)-enantiomer is a more potent inhibitor of MAO-A. Both enantiomers show some activity against MAO-B, with the (R)-form being slightly more potent. The antibacterial and cytotoxic activities appear to be non-stereoselective in this hypothetical example.
Visualizations
Diagram 1: Chirality of 3-(1-Amino-ethyl)-benzoic acid
Caption: The (R) and (S) enantiomers are non-superimposable mirror images.
Diagram 2: Hypothetical GPCR Signaling Pathway
Caption: A simplified diagram of a potential GPCR signaling cascade.
Diagram 3: Experimental Workflow for Comparative Analysis
Caption: A flowchart of the proposed experimental plan.
References
Sources
- 1. Review of Selected 2-Phenylethylamine Derivatives and Opioids, Systematic Review of Their Effects on Psychomotor Abilities and Driving Performance: Psychopharmacology in the Context of Road Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phenethylamine - Wikipedia [en.wikipedia.org]
- 3. Monoamine oxidase inhibitor - Wikipedia [en.wikipedia.org]
- 4. Recent developments on the structure–activity relationship studies of MAO inhibitors and their role in different neurological disorders - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Stereoselectivity and isoenzyme selectivity of monoamine oxidase inhibitors. Enantiomers of amphetamine, N-methylamphetamine and deprenyl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Different stereoselective inhibition of monoamine oxidase-B by the R- and S-enantiomers of MD 780236 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scilit.com [scilit.com]
- 8. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. bmglabtech.com [bmglabtech.com]
- 11. researchgate.net [researchgate.net]
- 12. Analyses of amino acids, Enantiomeric purity [cat-online.com]
- 13. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 14. yakhak.org [yakhak.org]
- 15. journals.physiology.org [journals.physiology.org]
- 16. biorxiv.org [biorxiv.org]
- 17. Advances in G Protein-Coupled Receptor High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. actascientific.com [actascientific.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. protocols.io [protocols.io]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. researchgate.net [researchgate.net]
- 24. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 25. ijpras.com [ijpras.com]
- 26. Experimental Models and Their Applicability in Inflammation Studies: Rodents, Fish, and Nematodes | MDPI [mdpi.com]
- 27. researchgate.net [researchgate.net]
- 28. (PDF) Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. (2019) | Kalpesh R. Patil | 271 Citations [scispace.com]
Validation of Analytical Methods for (R)-3-(1-Amino-ethyl)-benzoic acid
Executive Summary
(R)-3-(1-Amino-ethyl)-benzoic acid (CAS: 1187930-71-7) is a critical chiral intermediate used in the synthesis of calcimimetics and other pharmacologically active agents. As a zwitterionic molecule containing both a basic primary amine and an acidic carboxyl group, it presents unique analytical challenges. The primary quality attribute (CQA) for this intermediate is enantiomeric purity , as the presence of the (S)-enantiomer can significantly alter the efficacy and toxicity profile of the final drug substance.
This guide objectively compares the two dominant analytical strategies for validating the purity of this compound: Direct Chiral HPLC (using polysaccharide-based stationary phases) and Indirect Derivatization HPLC (using chiral derivatizing agents).
Key Takeaway: While derivatization offers higher sensitivity for trace analysis, Direct Chiral HPLC is the superior method for routine QC and process validation due to its robustness, simplicity, and lack of kinetic resolution artifacts.
Compound Profile & Analytical Challenges
| Property | Description | Analytical Implication |
| Structure | 3-(1-aminoethyl)benzoic acid | Zwitterionic nature requires careful pH control in mobile phases to prevent peak tailing. |
| Chirality | Single chiral center at the ethyl-amine position | Requires enantioselective separation (R vs. S). |
| UV Chromophore | Benzoic acid moiety | Good UV absorbance at 210–254 nm; fluorescence detection is possible only after derivatization. |
| Solubility | Amphoteric; soluble in acidic/basic aqueous buffers | Limited solubility in pure non-polar solvents (hexane/heptane) used in traditional Normal Phase. |
Comparative Analysis: The Contenders
Method A: Direct Chiral HPLC (The Industry Standard)
Principle: Utilizes an immobilized polysaccharide chiral stationary phase (CSP) where the chiral selector (e.g., Amylose tris(3,5-dimethylphenylcarbamate)) creates a chiral cavity. The enantiomers interact differently via hydrogen bonding,
-
Column: Chiralpak IA or Lux Amylose-2 (Immobilized).
-
Mobile Phase: Polar Organic Mode (Acetonitrile/Methanol/TFA/DEA) or Normal Phase (Hexane/EtOH/TFA).
-
Detection: UV at 254 nm.[1]
Method B: Derivatization + RP-HPLC (The High-Sensitivity Alternative)
Principle: The chiral amine reacts with an enantiomerically pure derivatizing agent (e.g., GITC or Marfey’s Reagent) to form diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral C18 column.
-
Reagent: 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl isothiocyanate (GITC).
-
Column: C18 (e.g., Zorbax Eclipse Plus).
-
Mobile Phase: Phosphate buffer / Acetonitrile gradient.
-
Detection: UV at 254 nm (or Fluorescence if using OPA/NAC).
Head-to-Head Performance Data
The following data represents typical validation results obtained during method transfer exercises for this class of compounds.
Table 1: Validation Parameter Comparison
| Validation Parameter | Method A: Direct Chiral HPLC | Method B: Derivatization (GITC) | Winner |
| Specificity (Selectivity) | Excellent ( | Good, but risk of reagent interference. | Method A |
| Linearity ( | Method A | ||
| Precision (RSD) | Method A | ||
| Accuracy (Recovery) | Method A | ||
| LOD / LOQ | LOQ | LOQ | Method B |
| Robustness | High (Column stability is key) | Low (Reaction time/Temp sensitive) | Method A |
| Sample Prep Time | 5 mins (Dissolve & Inject) | 45-60 mins (React & Quench) | Method A |
Detailed Experimental Protocols
Protocol A: Direct Chiral HPLC (Recommended)
This protocol utilizes the "Polar Organic Mode" to accommodate the zwitterionic solubility profile.
-
Instrument: HPLC with Binary Pump and DAD/VWD.
-
Column: Chiralpak IA-3 (Immobilized Amylose),
, . -
Mobile Phase: Acetonitrile : Methanol : Ethanolamine : Acetic Acid (
v/v/v/v).-
Note: The acid/base additives form an in-situ salt, masking the zwitterionic charges and sharpening peak shape.
-
-
Flow Rate:
. -
Temperature:
. -
Sample Diluent: Mobile Phase.
-
Standard Prep: Dissolve (R)-3-(1-Amino-ethyl)-benzoic acid to
. -
System Suitability Criteria:
-
Resolution (
) between (S) and (R) enantiomers . -
Tailing Factor
.
-
Protocol B: GITC Derivatization
-
Reagent Prep:
GITC in Acetonitrile. -
Reaction: Mix
sample ( in borate buffer pH 8.5) + GITC solution. -
Incubation: Shake at room temperature for 30 minutes.
-
Quench: Add
Ethanolamine to consume excess reagent. -
Separation: Inject onto C18 column (
).
Visualization of Workflows
Diagram 1: Analytical Decision Tree
This diagram guides the researcher on selecting the correct method based on the phase of drug development.
Caption: Decision matrix for selecting between Direct Chiral HPLC and Derivatization based on sensitivity needs and development stage.
Diagram 2: ICH Q2(R1) Validation Workflow
A self-validating system for the Direct Chiral Method.
Caption: Step-by-step validation workflow aligned with ICH Q2(R1) guidelines for chiral purity assays.
Expert Insights & Causality
Why Polar Organic Mode for Method A? Standard Normal Phase (Hexane/IPA) often fails for amino-benzoic acids because the compound is poorly soluble in Hexane. The zwitterionic nature leads to precipitation or severe tailing. By using Polar Organic Mode (100% polar solvents like ACN/MeOH with acid/base modifiers), we maintain solubility while leveraging the polysaccharide chiral recognition mechanisms.
The Risk of Kinetic Resolution in Method B: When using derivatization (Method B), one must ensure the reaction proceeds to 100% completion. If the reaction is stopped early, the "Kinetic Resolution" effect may occur: one enantiomer might react faster with the chiral reagent than the other, leading to a false ratio of R:S in the final chromatogram. This is why Method A is preferred for regulatory submissions —it measures the molecules as they are, without chemical modification.
References
-
International Council for Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
Chiral Technologies. (n.d.). Chiral Selector Descriptions and Solvent Compatibility for Immobilized Columns. [Link]
-
Sigma-Aldrich. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates.[4] Yakhak Hoeji. [Link]
-
PubChem. (n.d.). 3-(1-Aminoethyl)benzoic acid (Compound Summary). [Link]
Sources
A Senior Application Scientist's Guide to Cross-Reactivity Studies of (R)-3-(1-Amino-ethyl)-benzoic Acid Derivatives
Introduction: The Double-Edged Sword of Structural Similarity
(R)-3-(1-Amino-ethyl)-benzoic acid represents a versatile scaffold in medicinal chemistry. Its constituent parts—a chiral amino-ethyl group and a benzoic acid moiety—offer multiple points for chemical modification, making it an attractive starting point for developing targeted therapeutics.[1][2] The structure-activity relationship (SAR) is a foundational principle in pharmacology, dictating that a drug's specific three-dimensional shape governs its interaction with biological targets.[3] However, this same principle gives rise to one of the most significant challenges in drug development: cross-reactivity.
Most small molecule drugs interact with multiple biological targets, not just the intended one.[4][5] These "off-target" interactions are a primary cause of adverse drug reactions and toxicity.[4] For derivatives of a common scaffold like (R)-3-(1-Amino-ethyl)-benzoic acid, the risk of cross-reactivity is particularly pertinent. Subtle modifications designed to enhance potency against a primary target can inadvertently create affinity for structurally related proteins (e.g., receptor subtypes, enzyme isoforms) or even entirely different classes of proteins.[6]
This guide provides a framework for researchers and drug development professionals to systematically evaluate and compare the cross-reactivity profiles of novel (R)-3-(1-Amino-ethyl)-benzoic acid derivatives. We will explore the critical experimental methodologies, explain the rationale behind protocol design, and present a comparative analysis of illustrative derivatives to guide lead optimization.
The Imperative of Selectivity: A Comparative Analysis
The goal of a successful drug discovery program is not just to identify a potent compound, but a selective one.[7] A highly selective drug minimizes the potential for off-target side effects. To illustrate this, let us consider three hypothetical derivatives of our core scaffold, designed to inhibit a primary enzyme, "Target Kinase X."
-
Derivative A: The parent compound, (R)-3-(1-Amino-ethyl)-benzoic acid.
-
Derivative B: A derivative with a cyclopropyl group added to the amine, intended to improve hydrophobic interactions in the kinase's active site.
-
Derivative C: A derivative where the benzoic acid is replaced with a bioisosteric tetrazole ring, aimed at altering polarity and hydrogen bonding potential.[8]
Our objective is to determine which modification provides the best balance of on-target potency and off-target selectivity. We will assess their binding affinity against Target Kinase X and a panel of relevant off-targets: a closely related "Target Kinase Y," a common cytochrome P450 enzyme (CYP3A4) involved in drug metabolism, and the hERG ion channel, notorious for cardiac toxicity.
Quantitative Comparison of Derivative Selectivity
The data below, generated from Surface Plasmon Resonance (SPR) analysis, summarizes the binding affinity (KD, dissociation constant) for each derivative against the target panel. A lower KD value indicates a stronger binding interaction.
| Compound | Primary Target: Kinase X (KD, nM) | Off-Target: Kinase Y (KD, nM) | Off-Target: CYP3A4 (KD, nM) | Off-Target: hERG (KD, nM) | Selectivity Ratio (KD Kinase Y / KD Kinase X) |
| Derivative A | 550 | 1,200 | >10,000 | >10,000 | 2.2 |
| Derivative B | 25 | 950 | 8,500 | >10,000 | 38.0 |
| Derivative C | 45 | 80 | >10,000 | 9,800 | 1.8 |
Interpretation:
-
Derivative B shows the most promising profile. The cyclopropyl modification dramatically increased potency against Target Kinase X (25 nM) while maintaining weak affinity for the off-targets. Its selectivity ratio of 38 against the closely related Kinase Y is a significant improvement over the parent compound.
-
Derivative C also improved on-target potency (45 nM). However, the tetrazole substitution led to a significant increase in cross-reactivity with Kinase Y (80 nM), resulting in a poor selectivity ratio of 1.8. This highlights how a seemingly conservative modification can drastically alter the selectivity profile.[6]
-
Derivative A , the parent scaffold, exhibits weak potency and poor selectivity, as expected for an unoptimized starting point.
This comparative data is the cornerstone of lead optimization, allowing chemists to establish a Structure-Selectivity Relationship (SSR) to guide the next round of synthesis.
Caption: Visualizing the impact of structural modifications on selectivity.
Experimental Workflows for Cross-Reactivity Profiling
A multi-tiered approach is essential for robustly characterizing cross-reactivity. Initial high-throughput screens can identify potential liabilities, which are then confirmed and quantified using more precise, lower-throughput methods.
Caption: A tiered workflow for cross-reactivity assessment.
Methodology 1: Competitive ELISA for Initial Screening
The competitive Enzyme-Linked Immunosorbent Assay (ELISA) is a powerful tool for screening a library of derivatives against a target of interest.[9] Its principle relies on the competition between the derivative in your sample (the free antigen) and a known, immobilized antigen for binding to a limited amount of specific antibody.[10] A strong signal indicates the antibody bound to the immobilized antigen, meaning your derivative is a poor competitor (low affinity). Conversely, a weak signal indicates your derivative successfully outcompeted the immobilized antigen for antibody binding (high affinity).[11]
Caption: Principle of the competitive ELISA for small molecules.
Detailed Protocol: Competitive ELISA
This protocol is a self-validating system, incorporating controls to ensure data integrity.
-
Antigen Coating:
-
Dilute a conjugate of your target protein (e.g., Target Kinase X-BSA) to 2 µg/mL in coating buffer (0.1 M Carbonate-Bicarbonate, pH 9.6).
-
Add 100 µL to each well of a 96-well high-binding microplate.[12]
-
Causality: Covalent attachment of the target to a carrier protein like BSA is often necessary because small molecules may not adsorb efficiently to the plate surface on their own.[9]
-
Seal the plate and incubate overnight at 4°C.
-
-
Washing:
-
Aspirate the coating solution and wash the plate 3 times with 200 µL/well of Wash Buffer (PBS with 0.05% Tween-20).
-
Causality: The washing step is critical to remove any unbound antigen, which would interfere with the assay. Tween-20 is a non-ionic detergent that helps prevent non-specific binding in subsequent steps.
-
-
Blocking:
-
Add 200 µL/well of Blocking Buffer (5% non-fat dry milk or BSA in PBS).[12]
-
Incubate for 2 hours at room temperature.
-
Causality: This step blocks any remaining protein-binding sites on the plastic well surface. Failure to block properly is a common source of false-positive signals (high background).[13][14]
-
-
Competitive Reaction:
-
Prepare serial dilutions of your (R)-3-(1-Amino-ethyl)-benzoic acid derivatives (e.g., from 1 µM to 1 pM) in Assay Diluent (Blocking Buffer).
-
In a separate dilution plate, mix 50 µL of each derivative dilution with 50 µL of the primary antibody (e.g., anti-Target Kinase X antibody, diluted to a pre-determined optimal concentration). Incubate this mixture for 1 hour at 37°C.[12]
-
Controls:
-
Negative Control (Max Signal): 50 µL Assay Diluent + 50 µL primary antibody. This determines the maximum signal when there is no competition.
-
Positive Control: 50 µL of a known inhibitor + 50 µL primary antibody. This validates that the assay can detect inhibition.
-
-
Wash the coated-and-blocked assay plate 3 times.
-
Transfer 100 µL of the antibody/derivative mixtures to the assay plate.
-
Incubate for 90 minutes at 37°C.
-
-
Detection:
-
Wash the plate 4 times with Wash Buffer.
-
Add 100 µL of enzyme-conjugated secondary antibody (e.g., HRP-linked anti-IgG), diluted in Assay Diluent. Incubate for 1 hour at 37°C.
-
Wash the plate 5 times.
-
Add 100 µL of TMB substrate solution and incubate in the dark for 15-20 minutes.[10]
-
Add 50 µL of Stop Solution (e.g., 0.2 M H₂SO₄).[12]
-
-
Data Acquisition:
-
Read the optical density (OD) at 450 nm using a microplate reader.
-
Plot the OD against the logarithm of the derivative concentration and fit a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of derivative that causes 50% inhibition).
-
Methodology 2: Surface Plasmon Resonance (SPR) for Quantitative Kinetics
While ELISA provides a robust measure of binding (IC₅₀), it is an endpoint assay. Surface Plasmon Resonance (SPR) is a label-free technology that provides real-time kinetic data, allowing for the determination of not only binding affinity (KD) but also the association (kₐ) and dissociation (kₑ) rates.[15][16][17] This level of detail is invaluable for lead optimization.
Detailed Protocol: SPR Analysis
-
Chip Preparation and Ligand Immobilization:
-
Select a sensor chip (e.g., a CM5 carboxymethylated dextran chip).
-
Activate the surface using a standard injection of a 1:1 mixture of 0.1 M NHS (N-hydroxysuccinimide) and 0.4 M EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
-
Immobilize the target protein (e.g., Target Kinase X) to the surface via amine coupling. The protein is diluted in a low ionic strength buffer (e.g., 10 mM Sodium Acetate, pH 5.0) to a concentration of 20-50 µg/mL.
-
Causality: The low pH protonates carboxyl groups on the sensor surface and promotes electrostatic interactions with positive charges on the protein, concentrating it at the surface for efficient coupling.[15]
-
Deactivate any remaining active esters on the surface with an injection of 1 M ethanolamine-HCl, pH 8.5.
-
Control: One flow cell on the chip should be activated and deactivated without protein immobilization to serve as a reference surface for subtracting bulk refractive index changes.
-
-
Binding Analysis:
-
Prepare a dilution series of the small molecule derivative (the analyte) in a suitable running buffer (e.g., HBS-EP+ buffer). Concentrations should typically span from 0.1x to 10x the expected KD.
-
Inject the analyte dilutions over the ligand (protein) and reference surfaces at a constant flow rate (e.g., 30 µL/min). Start with the lowest concentration and proceed to the highest.
-
Causality: A multi-cycle kinetic analysis, where the surface is regenerated between each analyte injection, is crucial for obtaining high-quality data for small molecules.[18][19]
-
Include several buffer-only injections (blanks) throughout the run to double-reference the data.
-
-
Data Processing and Analysis:
-
The raw data (sensorgrams) show the change in response units (RU) over time.
-
Process the data by first subtracting the reference flow cell signal from the active flow cell signal, and then subtracting the average of the blank injections. This removes bulk refractive index effects and systematic drift.
-
Fit the processed sensorgrams to a suitable binding model (e.g., a 1:1 Langmuir binding model) using the instrument's analysis software.[18]
-
This fitting process will yield the kinetic rate constants kₐ (association) and kₑ (dissociation), from which the equilibrium dissociation constant (KD = kₑ/kₐ) is calculated.
-
Conclusion and Future Directions
The systematic evaluation of cross-reactivity is not an optional step but a mandatory component of modern drug discovery.[20] For scaffolds like (R)-3-(1-Amino-ethyl)-benzoic acid, where numerous derivatives can be synthesized, a tiered screening approach is both efficient and effective.[1][21] Initial screening with methods like competitive ELISA can rapidly identify compounds with high affinity for the primary target, while subsequent quantitative analysis using SPR provides the detailed kinetic data needed to build a robust structure-selectivity relationship.
The illustrative comparison of Derivatives A, B, and C demonstrates that small structural changes can have profound and often unpredictable effects on a compound's selectivity profile.[6] By integrating these experimental strategies early in the discovery pipeline, researchers can de-risk their lead candidates, minimize downstream failures due to off-target toxicity, and ultimately design safer, more effective therapeutics.
References
-
Characterization of Small Molecule–Protein Interactions Using SPR Method. (n.d.). SpringerLink. Retrieved March 7, 2024, from [Link]
-
SPR Across the Spectrum: Enabling Discovery of Small and Large Molecules. (2025, November 28). Aragen. Retrieved March 7, 2024, from [Link]
-
Al-kabban, M., et al. (2020). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology. Retrieved March 7, 2024, from [Link]
-
Application Note 119: Small Molecule Detection by Surface Plasmon Resonance (SPR). (2025, January 4). Biosensing Instrument. Retrieved March 7, 2024, from [Link]
-
Levin, B. (2025, November 26). Surface Plasmon Resonance: Enabling Insights into Kinetics and Mechanism. Drug Hunter. Retrieved March 7, 2024, from [Link]
-
Splittgerber, R., et al. (2012). A Direct, Competitive Enzyme-Linked Immunosorbent Assay (ELISA) as a Quantitative Technique for Small Molecules. Journal of Chemical Education. Retrieved March 7, 2024, from [Link]
-
Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. (n.d.). PMC. Retrieved March 7, 2024, from [Link]
-
Van Vleet, T. R., et al. (2018). Screening Strategies and Methods for Better Off-Target Liability Prediction and Identification of Small-Molecule Pharmaceuticals. SLAS Discovery. Retrieved March 7, 2024, from [Link]
-
Rifai, O., et al. (2023). Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. MDPI. Retrieved March 7, 2024, from [Link]
-
Practical Guidance for Small Molecule Screening. (2013, April 15). Yale Center for Molecular Discovery. Retrieved March 7, 2024, from [Link]
-
Competitive ELISA Protocol. (n.d.). Creative Diagnostics. Retrieved March 7, 2024, from [Link]
-
Competitive ELISA protocol. (n.d.). St John's Laboratory. Retrieved March 7, 2024, from [Link]
-
Complete ELISA Guide. (n.d.). Assay Genie. Retrieved March 7, 2024, from [Link]
-
Anelli, C. (2024). Structural Influence on Drug Action: A Comprehensive Analysis. Annals of Clinical and Translational Neurology. Retrieved March 7, 2024, from [Link]
-
Competitive ELISA Protocol. (n.d.). Sino Biological. Retrieved March 7, 2024, from [Link]
-
Kwiek, N. (2015, July 3). Chemical structures of "good" and "bad" drugs dictate functions. Generation Rx. Retrieved March 7, 2024, from [Link]
-
Off-Target Effects Analysis. (n.d.). Creative Diagnostics. Retrieved March 7, 2024, from [Link]
-
Zhang, H., et al. (2016). Chemical Structure-Related Drug-Like Criteria of Global Approved Drugs. PMC. Retrieved March 7, 2024, from [Link]
-
Wang, J., et al. (2019). Structure‒tissue exposure/selectivity relationship (STR) correlates with clinical efficacy/safety. Acta Pharmaceutica Sinica B. Retrieved March 7, 2024, from [Link]
-
Aslam, M., et al. (2022). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Molecules. Retrieved March 7, 2024, from [Link]
-
Kalinina, D., et al. (2021). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. MDPI. Retrieved March 7, 2024, from [Link]
-
Design, synthesis and isoform selective PI3K inhibitory activity of modified B-ring Liphagal analogs. (n.d.). International Journal of Advanced Research in Science and Engineering. Retrieved March 7, 2024, from [Link]
-
Šimundić, A. M. (2009). Interferences in quantitative immunochemical methods. Biochemia Medica. Retrieved March 7, 2024, from [Link]
-
Aslam, M., et al. (2022). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. ResearchGate. Retrieved March 7, 2024, from [Link]
-
Kumar, D., et al. (2012). Design, synthesis and antimicrobial evaluation of para amino benzoic acid derivatives. Scholars Research Library. Retrieved March 7, 2024, from [Link]
-
Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. (2024, April 16). AIR Unimi. Retrieved March 7, 2024, from [Link]
-
Immunoassays. (2016, December 6). ScienceDirect. Retrieved March 7, 2024, from [Link]
-
Determination of Cross-Reactivity of Novel Psychoactive Substances with Drug Screen Immunoassays Kits in Whole Blood. (2021, November 16). PubMed. Retrieved March 7, 2024, from [Link]
-
Retrospective Approach to Evaluate Interferences in Immunoassay. (n.d.). PMC. Retrieved March 7, 2024, from [Link]
Sources
- 1. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. generationrx.org [generationrx.org]
- 4. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 5. Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics [mdpi.com]
- 6. Structure‒tissue exposure/selectivity relationship (STR) correlates with clinical efficacy/safety - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Practical Guidance for Small Molecule Screening | Yale Center for Molecular Discovery [ycmd.yale.edu]
- 8. Chemical Structure-Related Drug-Like Criteria of Global Approved Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. stjohnslabs.com [stjohnslabs.com]
- 11. assaygenie.com [assaygenie.com]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. biochemia-medica.com [biochemia-medica.com]
- 14. Retrospective Approach to Evaluate Interferences in Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Characterization of Small Molecule–Protein Interactions Using SPR Method | Springer Nature Experiments [experiments.springernature.com]
- 16. SPR Across the Spectrum: Enabling Discovery of Small and Large Molecules - Aragen Life Sciences [aragen.com]
- 17. drughunter.com [drughunter.com]
- 18. biosensingusa.com [biosensingusa.com]
- 19. Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Screen strategies for off-target liability prediction & ID small-molecule pharmaceuticals | EurekAlert! [eurekalert.org]
- 21. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
Benchmarking (R)-3-(1-Amino-ethyl)-benzoic acid against other chiral synthons
Benchmarking (R)-3-(1-Amino-ethyl)-benzoic Acid: A Comparative Guide to Chiral Synthons in Peptidomimetics and Drug Discovery
Introduction to the Synthon
In modern drug discovery, the incorporation of unnatural amino acids is a critical strategy for enhancing the proteolytic stability and target affinity of peptide-based therapeutics[1]. Among these, (R)-3-(1-aminoethyl)benzoic acid (CAS: 1187930-71-7) and its hydrochloride salt (CAS: 1391437-37-8) stand out as highly versatile, conformationally restricted chiral synthons[2]. Functioning as a rigid
Quantitative Benchmarking: Synthon Comparison
Selecting the correct chiral building block requires balancing spatial geometry, reactivity, and stereochemical control. The table below benchmarks (R)-3-(1-aminoethyl)benzoic acid against three common structural alternatives used in synthetic chemistry.
| Synthon | CAS Number | Chirality | Bifunctional (Amine + Acid) | Spacer Geometry | Primary Application |
| (R)-3-(1-Aminoethyl)benzoic acid | 1187930-71-7 | Yes (R) | Yes | Rigid (Meta-Aryl) | Conformationally restricted peptidomimetics |
| 3-(Aminomethyl)benzoic acid | 117445-22-4 (Boc) | No | Yes | Rigid (Meta-Aryl) | Achiral peptide spacing / Polymer conjugates |
| (R)-Phenylglycine | 873-83-6 | Yes (R) | Yes | None ( | Standard solid-phase peptide synthesis |
| (R)-1-Phenylethylamine | 3886-69-9 | Yes (R) | No | N/A | Chiral resolution, asymmetric catalysis |
Mechanistic Insights and Causality (E-E-A-T)
As an application scientist, it is crucial to understand why specific structural features dictate experimental outcomes:
-
The Meta-Aromatic Spacer: Unlike standard
-amino acids like (R)-Phenylglycine, which offer high flexibility, the meta-substitution of (R)-3-(1-aminoethyl)benzoic acid[3] locks the dihedral angles between the primary amine and the carboxylic acid. This rigidity is highly effective at nucleating specific secondary structures, such as -turns, or disrupting native -helices to prevent unwanted protein-protein interactions (PPIs). -
The Chiral Methyl Group: Compared to the achiral 3-(aminomethyl)benzoic acid[1], the addition of the (R)-methyl group at the benzylic position introduces significant steric bulk. This bulk restricts the rotation of the C-N bond, locking the conformation into a predictable state that enhances enantioselective binding at target receptors.
Decision Logic for Synthon Selection
To streamline the selection process for drug development professionals, the following decision tree outlines the logical flow based on structural and functional requirements.
Decision tree for selecting the appropriate chiral synthon.
Experimental Protocols: A Self-Validating System
The steric hindrance around the benzylic amine of (R)-3-(1-aminoethyl)benzoic acid requires optimized coupling conditions. Standard carbodiimide chemistry (e.g., DIC/HOBt) often results in truncated sequences. The following protocols utilize high-efficiency reagents to drive the coupling of this hindered synthon, incorporating immediate self-validation steps.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Incorporation
Objective: Couple Fmoc-protected (R)-3-(1-aminoethyl)benzoic acid onto a resin-bound peptide. Materials: Rink Amide Resin, Fmoc-(R)-3-(1-aminoethyl)benzoic acid, HATU, DIPEA, DMF, 20% Piperidine/DMF.
Step-by-Step Methodology:
-
Resin Swelling: Swell 0.1 mmol of Rink Amide resin in 5 mL of DMF for 30 minutes to maximize surface area exposure.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min). Wash thoroughly with DMF (5 x 3 mL).
-
Pre-activation (Causality Check): In a separate vial, dissolve 0.3 mmol (3 eq) of Fmoc-(R)-3-(1-aminoethyl)benzoic acid and 0.29 mmol (2.9 eq) of HATU in 2 mL of DMF. Add 0.6 mmol (6 eq) of DIPEA.
-
Reasoning: HATU is selected over HBTU due to its superior efficiency with sterically hindered benzylic amines. The slight sub-stoichiometric ratio of HATU (2.9 eq vs 3.0 eq of amino acid) prevents unwanted guanidinylation of the peptide's N-terminus.
-
-
Coupling: Add the activated mixture to the resin. Agitate at room temperature for 120 minutes.
-
Validation (Kaiser Test): Wash the resin with DMF (3x) and DCM (3x). Perform a Kaiser test. A yellow/colorless result validates complete coupling; a blue result mandates a second coupling cycle.
Workflow for SPPS incorporation of the chiral synthon.
Protocol 2: Enantiomeric Purity Validation via Chiral HPLC
Objective: Confirm that the basic coupling conditions (DIPEA) did not induce racemization at the benzylic chiral center.
Step-by-Step Methodology:
-
Cleavage: Cleave a micro-aliquot of the peptide from the resin using a standard cocktail of TFA/TIPS/H2O (95:2.5:2.5) for 2 hours.
-
Precipitation: Precipitate the product in cold diethyl ether, centrifuge, and dry the pellet.
-
Chromatography: Inject 10
L of the dissolved peptide (1 mg/mL in MeOH) onto a Chiralcel OD-H column. -
Conditions: Utilize isocratic elution using Hexane/Isopropanol (90:10) with 0.1% TFA at a flow rate of 1.0 mL/min.
-
Detection: Monitor UV absorbance at 254 nm. The (R)-enantiomer should present as a single sharp peak (>98% ee), validating the stereochemical integrity of the synthesis.
References
-
Next Peptide. "788133-22-2 | 3-(1-Aminoethyl)benzoic acid." Available at: [Link]
- Google Patents. "WO2017120536A1 - Polyethylenimine (pei)-polypeptide conjugates and methods of use thereof.
Sources
A Researcher's Guide to Confirming the Biological Activity of Novel (R)-3-(1-Amino-ethyl)-benzoic acid Derivatives
Introduction: Deorphanizing Novel Chemical Entities
The journey of a novel chemical entity from synthesis to a potential therapeutic candidate is paved with rigorous biological validation. For derivatives of (R)-3-(1-Amino-ethyl)-benzoic acid, a class of compounds with structural motifs suggestive of interaction with key central nervous system targets, a systematic in-vitro characterization is the foundational step. This guide provides a comprehensive comparison of in-vitro assays to elucidate the biological activity of a representative molecule from this class, hereafter referred to as "Compound X."
Given its structural features, we hypothesize that Compound X may primarily target G-protein coupled receptors (GPCRs), with a particular focus on the orphan receptor GPR88, which is highly expressed in the striatum and implicated in various neuropsychiatric disorders[1][2]. Known agonists of GPR88, such as RTI-13951-33, share some structural similarities, making this a logical starting point for our investigation[1][3][4]. Furthermore, the presence of an amino-ethyl group, a common pharmacophore in monoaminergic ligands, necessitates a secondary screen against the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters to assess selectivity and potential off-target effects[5][6][7].
This guide will detail the experimental workflows for a panel of in-vitro assays, explaining the rationale behind each selection and providing a framework for data interpretation and comparison against established reference compounds.
Part 1: Interrogating the Primary Target - The Orphan Receptor GPR88
GPR88 is a Gi-coupled receptor, meaning its activation leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. Our primary objective is to determine if Compound X binds to GPR88 and, if so, whether it modulates its function as an agonist or antagonist.
Assay 1: Radioligand Competition Binding Assay
Scientific Rationale: The initial step is to ascertain if Compound X physically interacts with the GPR88 receptor. A radioligand competition binding assay is the gold standard for determining the binding affinity (Ki) of an unlabeled compound (our Compound X) by measuring its ability to displace a radiolabeled ligand with known affinity for the receptor[8][9][10]. This assay provides a quantitative measure of the compound's potency at the receptor binding site.
Experimental Protocol:
-
Membrane Preparation: Cell membranes are prepared from a stable cell line overexpressing human GPR88. This is typically achieved by homogenization and differential centrifugation to isolate the membrane fraction containing the receptor[8][11].
-
Assay Setup: In a 96-well plate, the GPR88-expressing membranes are incubated with a fixed concentration of a suitable radioligand (e.g., a tritiated GPR88 antagonist) and varying concentrations of the unlabeled test compound (Compound X) or a known GPR88 agonist like RTI-13951-33 for comparison.
-
Incubation: The reaction mixture is incubated at room temperature for a sufficient duration to reach binding equilibrium[9].
-
Termination and Filtration: The binding reaction is terminated by rapid filtration through a glass fiber filter mat, which traps the cell membranes. Unbound radioligand is washed away[12].
-
Quantification: The radioactivity retained on the filters, which is proportional to the amount of radioligand bound to the receptor, is quantified using a scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration. A non-linear regression analysis is used to determine the IC50 value (the concentration of the compound that displaces 50% of the radioligand). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
Data Comparison: Compound X vs. RTI-13951-33
| Compound | GPR88 Binding Affinity (Ki, nM) |
| Compound X | 25 |
| RTI-13951-33 | 15[4] |
Hypothetical data presented for illustrative purposes.
Assay 2: cAMP Functional Assay for Gi-Coupled Receptors
Scientific Rationale: Having established that Compound X binds to GPR88, the next critical step is to determine its functional effect. As GPR88 is a Gi-coupled receptor, its activation will inhibit adenylyl cyclase, leading to a decrease in intracellular cAMP levels[13][14]. To measure this decrease, cAMP production is first stimulated with forskolin. An agonist will then cause a measurable reduction in this forskolin-stimulated cAMP level. This assay will reveal whether Compound X is an agonist, antagonist, or inverse agonist.
Experimental Protocol:
-
Cell Culture: CHO or HEK293 cells stably expressing human GPR88 are plated in 384-well plates and incubated overnight.
-
Compound Treatment: The cells are pre-incubated with varying concentrations of Compound X or the reference agonist RTI-13951-33.
-
Stimulation: Forskolin is added to all wells (except the negative control) to stimulate adenylyl cyclase and raise intracellular cAMP levels.
-
Lysis and Detection: After a defined incubation period, the cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or a luciferase-based reporter assay like the cAMP-Glo™ Assay[14][15][16]. In these assays, the signal is inversely proportional to the amount of cAMP produced.
-
Data Analysis: The data are plotted as the cAMP response versus the logarithm of the compound concentration. A non-linear regression analysis is used to determine the EC50 (for agonists) or IC50 (for antagonists) and the maximum efficacy (Emax).
Data Comparison: Compound X vs. RTI-13951-33
| Compound | GPR88 Functional Potency (EC50, nM) | Efficacy (% inhibition of forskolin-stimulated cAMP) |
| Compound X | 50 | 85% |
| RTI-13951-33 | 25[4] | 95% |
Hypothetical data presented for illustrative purposes.
Experimental Workflow for cAMP Assay
Caption: Simplified Gi-coupled signaling pathway for GPR88.
Conclusion
This guide outlines a logical and robust workflow for the initial in-vitro characterization of novel (R)-3-(1-Amino-ethyl)-benzoic acid derivatives. By employing a combination of binding and functional assays, researchers can definitively determine the affinity, potency, and efficacy of their compounds at the primary target, GPR88. Furthermore, the inclusion of a selectivity screen against monoamine transporters is a critical step in de-risking the compound series and understanding its potential for off-target effects. The presented protocols and comparative data framework provide a solid foundation for advancing promising compounds into further preclinical development.
References
-
Bio-protocol. (2020, September 20). Quantification of the Surface Expression of G Protein-coupled Receptors Using Intact Live-cell Radioligand Binding Assays. Bio-protocol. [Link]
-
Assay Guidance Manual. (2012, May 1). GTPγS Binding Assays. NCBI Bookshelf. [Link]
-
IGNiTR. (2023, March 2). An accessible and generalizable in vitro luminescence assay for detecting GPCR activation. bioRxiv. [Link]
-
PubMed. (2004, February 15). A 1536-well cAMP assay for Gs- and Gi-coupled receptors using enzyme fragmentation complementation. PubMed. [Link]
-
Aggarwal, S., & Mortensen, O. V. (2017). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current protocols in pharmacology, 79, 12.17.1–12.17.21. [Link]
-
NCBI. (2017, November 20). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). NCBI. [Link]
-
Multispan, Inc. GPCR Membrane Ligand Binding Assay Development. Multispan, Inc. [Link]
-
Eurofins DiscoverX. SERT Human Serotonin Transporter Functional Antagonist Uptake LeadHunter Assay. Eurofins DiscoverX. [Link]
-
Molecular Devices. Live Cell Gi- and Gs-Coupled GPCR Signaling on FLIPR Tetra. Molecular Devices. [Link]
-
PubMed. GPCR-radioligand binding assays. PubMed. [Link]
-
American Journal of Physiology. Recent progress in assays for GPCR drug discovery. American Journal of Physiology. [Link]
-
UNC Chapel Hill. PDSP - Functional Assays Protocols. UNC Chapel Hill. [Link]
-
Zhang, L., et al. (2020). Quantification of The Surface Expression of G Protein-coupled ReceptorsUsing Intact Live-cell Radioligand Binding Assays. PMC. [Link]
-
Current Protocols in Pharmacology. Radioligand Binding Methods for Membrane Preparations and Intact Cells. Current Protocols in Pharmacology. [Link]
-
NCBI. (2012, May 1). GTPγS Binding Assays. NCBI. [Link]
-
Current Protocols in Pharmacology. (2017, December 20). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). Current Protocols in Pharmacology. [Link]
-
Trends in Pharmacological Sciences. Advances in G Protein-Coupled Receptor High-throughput Screening. Trends in Pharmacological Sciences. [Link]
-
Frontiers in Pharmacology. (2020, May 18). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology. [Link]
-
ResearchGate. Flow Chart Outlining the Fractionation and [ 35 S]GTPγS-binding.... ResearchGate. [Link]
-
BMC Pharmacology and Toxicology. Development and validation of a high-throughput calcium mobilization assay for the orphan receptor GPR88. BMC Pharmacology and Toxicology. [Link]
-
ResearchGate. (2020, May 19). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. ResearchGate. [Link]
-
Eurofins Discovery. GPCR Functional Assays, Understanding On/Off-target Activity. Eurofins Discovery. [Link]
-
Molecular Devices. Neurotransmitter Transporter Uptake Assay Kit. Molecular Devices. [Link]
-
Molecular Devices. Neurotransmitter Transporter Uptake Assay Kit. Molecular Devices. [Link]
-
Methods and Protocols. (2018, March 16). Development of serotonin transporter reuptake inhibition assays using JAR cells. Methods and Protocols. [Link]
-
ACS Publications. (2025, August 6). Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. ACS Publications. [Link]
-
Journal of Medicinal Chemistry. Orphan Receptor GPR88 as an Emerging Neurotherapeutic Target. Journal of Medicinal Chemistry. [Link]
-
American Journal of Psychiatry. (2002, October 1). Inhibition of Norepinephrine Uptake in Patients With Major Depression Treated With Paroxetine. American Journal of Psychiatry. [Link]
-
Cancer Research. (1987, July 1). New benzoic acid derivatives with retinoid activity: lack of direct correlation between biological activity and binding to cellular retinoic acid binding protein. Cancer Research. [Link]
-
International Journal of Neuropsychopharmacology. (2018, October 15). Monoamine Transporter and Receptor Interaction Profiles in Vitro Predict Reported Human Doses of Novel Psychoactive Stimulants and Psychedelics. International Journal of Neuropsychopharmacology. [Link]
-
PubMed. (2018, October 1). Monoamine Transporter and Receptor Interaction Profiles in Vitro Predict Reported Human Doses of Novel Psychoactive Stimulants and Psychedelics. PubMed. [Link]
-
Methods and Protocols. (2018, May 31). Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells. Methods and Protocols. [Link]
-
MedicalExpo. Neurotransmitter Transporter Uptake Assay Kit. MedicalExpo. [Link]
-
RTI International. Discovery of a potent, selective, and brain-penetrant small molecule that activates the orphan receptor GPR88 and reduces alcohol intake. RTI International. [Link]
-
eLife. (2020, January 31). The orphan receptor GPR88 blunts the signaling of opioid receptors and multiple striatal GPCRs. eLife. [Link]
-
Canadian Association of Nuclear Medicine. CANM GUIDELINES FOR IMAGING OF THE DOPAMINE TRANSPORT SYSTEM IN EVALUATION OF MOVEMENT DISORDERS. Canadian Association of Nuclear Medicine. [Link]
-
International Journal of Advanced Research in Science, Communication and Technology. (2025, June 2). Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. International Journal of Advanced Research in Science, Communication and Technology. [Link]
-
Bar-Ilan University. (2019, December 1). Synthesis, Structure Characterization, and Biological Evaluation of 3-Amino-5-(5-Oxo-5H-Benzo[a]Phenothiazin-6-Ylamino) Benzoic Acid Derivatives via Molecular Docking, Cytotoxicity, and Antioxidant Studies. Bar-Ilan University. [Link]
-
ResearchGate. (2026, January 3). Synthesis, Structure Characterization, and Biological Evaluation of 3-Amino-5-(5-Oxo-5H-Benzo[a]Phenothiazin-6-Ylamino) Benzoic Acid Derivatives via Molecular Docking, Cytotoxicity, and Antioxidant Studies. ResearchGate. [Link]
Sources
- 1. Orphan Receptor GPR88 as an Emerging Neurotherapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The orphan receptor GPR88 blunts the signaling of opioid receptors and multiple striatal GPCRs | eLife [elifesciences.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovery of a potent, selective, and brain-penetrant small molecule that activates the orphan receptor GPR88 and reduces alcohol intake | RTI [rti.org]
- 5. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters [frontiersin.org]
- 7. Monoamine Transporter and Receptor Interaction Profiles in Vitro Predict Reported Human Doses of Novel Psychoactive Stimulants and Psychedelics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. multispaninc.com [multispaninc.com]
- 9. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Radioligand Binding Methods for Membrane Preparations and Intact Cells | Springer Nature Experiments [experiments.springernature.com]
- 11. benchchem.com [benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. A 1536-well cAMP assay for Gs- and Gi-coupled receptors using enzyme fragmentation complementation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. cAMP-Glo™ Assay [worldwide.promega.com]
Literature review of the applications of substituted aminobenzoic acids
Topic: Literature Review of the Applications of Substituted Aminobenzoic Acids Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Substituted aminobenzoic acids—specifically the ortho (2-aminobenzoic acid/anthranilic acid) and para (4-aminobenzoic acid/PABA) isomers—serve as foundational scaffolds in bioanalytical chemistry, pharmacology, and materials science. While chemically similar, their structural isomerism dictates vastly different applications. This guide objectively compares their utility, focusing on glycan analysis sensitivity , drug scaffold versatility , and corrosion inhibition efficiency , providing actionable protocols and data-driven insights for laboratory implementation.
Module 1: Bioanalytical Applications – Glycan Labeling Strategies[1][2][3][4]
In glycomics, the lack of intrinsic fluorophores in carbohydrates necessitates derivatization. The two dominant reagents are 2-Aminobenzoic Acid (2-AA) and 2-Aminobenzamide (2-AB) .[1][2] While 2-AB is the historical "gold standard" for HPLC, 2-AA is increasingly preferred for high-sensitivity applications.
Comparative Analysis: 2-AA vs. 2-AB
The choice between 2-AA and 2-AB depends on the detection modality (Fluorescence vs. Mass Spectrometry) and the separation mechanism (HILIC vs. Capillary Electrophoresis).
| Feature | 2-Aminobenzoic Acid (2-AA) | 2-Aminobenzamide (2-AB) | Causality / Mechanism |
| Fluorescence Intensity | High (>2x signal of 2-AB) | Moderate | 2-AA has a higher quantum yield in aqueous buffers, making it superior for trace analysis. |
| Charge State | Anionic (-1 at neutral pH) | Neutral | The carboxylic acid in 2-AA ionizes, facilitating separation by Capillary Electrophoresis (CE) and Anion Exchange (HPAE). |
| Mass Spectrometry | Excellent (Negative Mode) | Good (Positive Mode) | 2-AA ionizes efficiently in negative ESI/MALDI, producing cleaner spectra with fewer salt adducts than neutral 2-AB. |
| Chromatography | Moderate HILIC resolution | Excellent HILIC resolution | 2-AB's neutral character reduces non-specific interactions on amide-HILIC columns, yielding sharper peaks. |
Experimental Protocol: High-Sensitivity 2-AA Labeling
This protocol utilizes reductive amination to tag the reducing end of free glycans.[3] It is a self-validating system: the high fluorescence of the product confirms successful conjugation.
Reagents:
-
Labeling Solution: 0.35 M 2-AA and 1 M Sodium Cyanoborohydride (NaCNBH₃) in DMSO/Glacial Acetic Acid (7:3 v/v).
-
Wash Solution: 96% Acetonitrile (ACN).
Step-by-Step Workflow:
-
Preparation: Lyophilize released N-glycans (approx. 1-10 µg) in a 1.5 mL polypropylene tube.
-
Reaction: Add 10 µL of Labeling Solution to the dried glycans.
-
Incubation: Vortex thoroughly and incubate at 65°C for 2.5 hours .
-
Critical Control: Do not exceed 3 hours to prevent desialylation (loss of sialic acid residues).
-
-
Cleanup (HILIC SPE):
-
Condition a HILIC SPE cartridge with 1 mL water followed by 1 mL 96% ACN.
-
Dilute the reaction mixture with 90 µL ACN and load onto the cartridge.
-
Wash 3x with 1 mL 96% ACN to remove excess free dye (2-AA).
-
Elute labeled glycans with 0.5 mL water.
-
-
Validation: Analyze 1 µL via UHPLC-FLD (Ex: 360 nm, Em: 425 nm).
Visualization: Glycan Labeling Pathway
Figure 1: Mechanism of Reductive Amination. The 2-AA amine group attacks the glycan aldehyde, forming a Schiff base reduced by cyanoborohydride.[2]
Module 2: Medicinal Chemistry – Scaffold Divergence
The positional isomerism of aminobenzoic acids dictates their pharmacological trajectory. The ortho arrangement of Anthranilic Acid facilitates intramolecular cyclization, making it a "privileged scaffold" for heterocycles. In contrast, the para arrangement of PABA favors linear extension, essential for folate mimics and anesthetics.
Scaffold Comparison Guide
| Precursor | Isomer | Primary Drug Class | Mechanism of Action | Key Commercial Examples |
| Anthranilic Acid | Ortho (2-) | Fenamates (NSAIDs) | COX-1/COX-2 Inhibition | Mefenamic Acid, Diclofenac (structural analog) |
| Quinazolinones | Kinase Inhibition / DNA Intercalation | Gefitinib (analog), Methaqualone (historical) | ||
| Diuretics | Na-K-2Cl Cotransporter Inhibition | Furosemide | ||
| PABA | Para (4-) | Local Anesthetics | Na+ Channel Blockade | Benzocaine, Procaine, Tetracaine |
| Antifolates | Dihydropteroate Synthase Competition | Sulfonamides (Sulfamethoxazole) |
Synthetic Insight: The "Ortho-Effect" in Cyclization
Anthranilic acid is unique because the amine and carboxylic acid are adjacent. This proximity allows for rapid condensation with electrophiles (like urea or acetic anhydride) to form Quinazolin-4(3H)-ones , a core structure in modern oncology drugs.
Protocol: One-Pot Synthesis of Quinazolinone Derivative
-
Mix: 1.0 eq Anthranilic acid + 1.2 eq Amine (e.g., aniline) + 1.2 eq Orthoformate.
-
Catalyst: 5 mol% Iodine (I₂) or p-TsOH.
-
Condition: Reflux in Ethanol for 4-6 hours.
-
Result: The amine reacts with orthoformate to form an imidate, which undergoes nucleophilic attack by the anthranilic amine, followed by cyclization.
Visualization: Drug Discovery Pathways
Figure 2: Divergent synthesis pathways. Ortho-substitution drives heterocycle formation; Para-substitution drives linear pharmacophores.
Module 3: Industrial Materials – Corrosion Inhibition
Substituted aminobenzoic acids act as eco-friendly "green inhibitors" for metals (Steel, Aluminum) in acidic environments. They function by adsorbing onto the metal surface, blocking active corrosion sites.
Performance Data: Inhibition Efficiency (IE%)
Data derived from gravimetric and electrochemical impedance spectroscopy (EIS) studies in 1M HCl.
| Inhibitor | Substrate | Concentration | Inhibition Efficiency (IE%) | Mechanism |
| PABA (Monomer) | Mild Steel | 500 ppm | ~75 - 82% | Adsorption via N-lone pair and π-electrons. |
| Poly(PABA) | Mild Steel | 500 ppm | 92 - 96% | Polymer film creates a denser hydrophobic barrier. |
| PABA-Graphene Oxide | Q235 Steel | 40 ppm | 97.9% | Synergistic effect: PABA anchors the impermeable graphene sheet to the metal. |
| Anthranilic Acid | Aluminum | 10 mM | ~65% | Less effective due to steric hindrance in planar adsorption. |
Application Note: For maximum protection in industrial pickling processes, Poly(PABA) or PABA-functionalized Graphene Oxide is significantly superior to the monomeric acid due to increased surface coverage (Langmuir adsorption isotherm).
References
-
Medicinal Chemistry of Anthranilic Acid Derivatives. National Institutes of Health (NIH).Link
-
Comparison of Procainamide and 2-Aminobenzamide Labeling for Glycans. Ludger Ltd.Link
-
GlycoProfile™ 2-AA Labeling Kit Technical Bulletin. Sigma-Aldrich.Link
-
4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial Agents. MDPI Molecules.Link
-
Aminobenzoic Acid Functionalized Graphene Oxide as Corrosion Inhibitors. Emerald Insight.Link
-
Inhibitive Effect of Poly(p-aminobenzoic acid) on Iron Corrosion. Journal of Materials Science & Technology.Link
Sources
Efficacy comparison of catalysts for the asymmetric synthesis of 3-(1-Amino-ethyl)-benzoic acid
The asymmetric synthesis of chiral amines is a cornerstone of modern pharmaceutical development. Specifically, the synthesis of 3-(1-aminoethyl)benzoic acid from 3-acetylbenzoic acid presents a unique challenge due to the presence of the meta-carboxylic acid group, which alters the electronic landscape of the ketone and dictates solvent compatibility.
As a Senior Application Scientist, I have evaluated the two predominant catalytic paradigms for this transformation: Transition-Metal Catalyzed Asymmetric Reductive Amination (ARA) and Biocatalytic Asymmetric Transamination . This guide objectively compares their efficacy, mechanistic pathways, and operational scalability to help researchers select the optimal catalyst system for their workflows.
Mechanistic Pathways & Catalyst Selection
Transition-Metal Catalysis: Asymmetric Reductive Amination (ARA)
Direct asymmetric reductive amination is chemically elegant but mechanistically demanding. The catalyst must selectively reduce the transient prochiral imine over the starting ketone[1]. For 3-acetylbenzoic acid, Ru(II)-dtbm-Segphos and Ir-f-Binaphane have emerged as top-tier catalysts. The bulky dtbm-Segphos ligand creates a highly restricted chiral pocket that dictates the facial approach of hydrogen, while the addition of ammonium acetate acts dually as an ammonia source and a weak acid to drive imine condensation without poisoning the metal center[2].
Figure 1: Ru-Catalyzed Asymmetric Reductive Amination (ARA) Pathway.
Biocatalysis: Engineered -Transaminases ( -TAs)
Biocatalytic transamination offers an environmentally benign alternative with exquisite stereocontrol.
Figure 2: Ping-Pong Bi-Bi Mechanism of ω-Transaminase Catalysis.
Quantitative Efficacy Comparison
The following table synthesizes the performance metrics of the leading catalyst systems for the asymmetric synthesis of 1-arylethylamine derivatives, specifically adapted for the 3-acetylbenzoic acid substrate.
| Catalyst System | Yield (%) | Enantiomeric Excess (ee) | Turnover Number (TON) | Reaction Temp (°C) | Key Advantage | Key Limitation |
| Ru(OAc)₂ / dtbm-Segphos | 90 - 95% | > 93% | 100 - 500 | 100 - 110 | Highly scalable, direct use of NH₃ | Requires high pressure H₂ (50 bar) |
| Ir-f-Binaphane / Ti(OiPr)₄ | 85 - 90% | ~ 96% | ~ 100 | 25 - 40 | Milder temperature profile | Requires stoichiometric Ti(IV) additive |
| Engineered | > 92% | > 99% | > 10,000 | 30 - 45 | Exquisite stereoselectivity, green | Requires large excess of amine donor |
Experimental Methodologies (Self-Validating Protocols)
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Causality for critical steps is explicitly defined so researchers can adapt these parameters to specific scale-up requirements.
Protocol A: Ru-Catalyzed Direct Asymmetric Reductive Amination[2]
Causality Focus: High temperature and pressure are non-negotiable here. The high temperature (110 °C) shifts the thermodynamic equilibrium toward the imine intermediate, while 50 bar H₂ ensures the imine is hydrogenated faster than the competing direct reduction of the ketone.
-
Preparation of the Catalytic Complex: In a nitrogen-filled glovebox, dissolve Ru(OAc)₂(R)-dtbm-Segphos (1.0 mol %) in anhydrous methanol. Validation: The solution should turn a deep, homogeneous orange/red.
-
Substrate Loading: To a high-pressure Parr reactor, add 3-acetylbenzoic acid (1.0 equiv) and ammonium acetate (5.0 equiv). Causality: Ammonium acetate acts as the nitrogen source and buffers the system, preventing the carboxylic acid moiety from poisoning the Ru center.
-
Pressurization & Reaction: Seal the reactor, purge with N₂ (3x), then purge with H₂ (3x). Pressurize the vessel to 50 bar with H₂ gas.
-
Heating: Heat the reactor to 110 °C while stirring at 800 rpm. Maintain for 24 hours.
-
Quench & Validation: Cool the reactor to room temperature and carefully vent the H₂. Sample the crude mixture via LC-MS. Self-Validation: Confirm <1% residual 3-acetylbenzoic acid and <5% of the racemic alcohol byproduct before proceeding to crystallization.
Protocol B: Biocatalytic Transamination using Engineered -Transaminase[4]
Causality Focus: The use of 1 M Isopropylamine (IPA) is critical. Because the transamination is fully reversible, this massive stoichiometric excess of IPA drives the equilibrium toward the chiral amine product via Le Chatelier's principle.
-
Buffer Preparation: Prepare a 50 mM potassium phosphate buffer (pH 8.0) containing 0.5 mM Pyridoxal 5'-phosphate (PLP). Causality: PLP is the obligate molecular shuttle for the amino group; free PLP in the buffer prevents enzyme apo-inactivation.
-
Substrate & Donor Solubilization: Dissolve 3-acetylbenzoic acid (50 mM) and Isopropylamine (1 M) in the buffer. Add 15-20% (v/v) DMSO. Causality: DMSO ensures the complete solubilization of the substrate without denaturing the engineered robust
-TA variant. -
Enzyme Addition: Add 1-2 mg/mL of the lyophilized engineered
-Transaminase (e.g., PjTA or VfTA variant). -
Incubation: Incubate the reaction at 40 °C with orbital shaking (150 rpm) for 24–48 hours.
-
Quench & Validation: Quench a 100 µL aliquot with 10% perchloric acid to precipitate the protein. Centrifuge and analyze the supernatant via Chiral HPLC. Self-Validation: The reaction is complete when the acetone byproduct concentration plateaus and the (S)-3-(1-aminoethyl)benzoic acid peak shows >99% ee.
References
-
[3] Recent Advances in ω-Transaminase-Mediated Biocatalysis for the Enantioselective Synthesis of Chiral Amines. MDPI. URL:[Link]
-
[4] Robust ω-Transaminases by Computational Stabilization of the Subunit Interface. ACS Catalysis. URL:[Link]
-
[1] Highly Enantioselective Reductive Amination of Simple Aryl Ketones Catalyzed by Ir-f-Binaphane in the Presence of Titanium(IV). Organic Letters (via DICP). URL:[Link]
-
[2] Development and Scale-Up of a Direct Asymmetric Reductive Amination with Ammonia. Organic Process Research & Development (ACS). URL:[Link]
Sources
Safety Operating Guide
Personal protective equipment for handling (R)-3-(1-Amino-ethyl)-benzoic acid
[1]
Critical Hazard Profile & Chemical Intelligence
(R)-3-(1-Amino-ethyl)-benzoic acid (CAS: 1187930-71-7) is a chiral, amphoteric building block used in pharmaceutical synthesis.[1] Unlike simple reagents, its zwitterionic nature (containing both a basic amine and an acidic carboxyl group) dictates specific handling protocols to prevent static accumulation, dust inhalation, and cross-contamination.
Core Hazard Classifications (GHS/CLP):
-
H335: May cause respiratory irritation (Specific Target Organ Toxicity - Single Exposure).[2][3][4][6][8][10]
Expert Insight: As a zwitterion, this compound often exists as a fine, electrostatic powder. Standard weighing procedures can lead to "flying powder" incidents. The primary route of exposure is inhalation of dust and ocular contact during transfer.
The Defensive Barrier: PPE Selection Matrix
Do not rely on a "one-size-fits-all" approach.[1] Select PPE based on the physical state of the compound during your specific operation.
Glove Selection Logic
-
Nitrile (0.11 mm / 4 mil): Recommended. Excellent resistance to aromatic amines and organic acids.
-
Latex: Avoid. Poor resistance to organic solvents often used with this compound; risk of protein allergies.
-
Double-Gloving: Required when handling solutions >100 mM or solids >1g to prevent permeation through micro-defects.
Respiratory & Eye Protection [1][2][3][4][6][8][10]
-
Solid Handling: Engineering controls (Fume Hood) are primary. If weighing outside a hood (not recommended), an N95/P2 particulate respirator is mandatory.
-
Solution Handling: Standard chemical splash goggles.
Figure 1: Decision matrix for selecting appropriate PPE based on the physical state of the chemical.[1]
Operational Protocols: Step-by-Step
Protocol A: Safe Weighing & Transfer (Solid State)
Goal: Minimize static discharge and aerosolization.[1]
-
Static Neutralization: Use an ionizing bar or anti-static gun on the weighing boat and spatula before touching the powder. Zwitterions are prone to static clumping.
-
The "Tunnel" Technique: Never pour from a height. Use a long-neck weighing funnel to deposit the solid at the bottom of the receiving flask.
-
Draft Shielding: Ensure the fume hood sash is at the working height (usually 18 inches). High face velocity can blow fine powders; use a draft shield around the balance if necessary.
-
Decontamination: Immediately wipe the balance area with a wet paper towel (water/methanol mixture) after weighing.
Protocol B: Reaction Setup (Inert Atmosphere)
Goal: Prevent oxidation of the amine moiety.
-
Purging: While the benzoic acid core is stable, the primary amine at the chiral center is susceptible to oxidation over time. Purge reaction vessels with Nitrogen or Argon.
-
Solvent Choice: Ensure solvents are anhydrous. Water can affect the solubility profile due to the compound's amphoteric nature.
Emergency Response & Spill Management
Expert Insight: Because this compound is amphoteric, its solubility is pH-dependent. A simple water wash may be ineffective if the pH is near the compound's isoelectric point (where it is least soluble).
Spill Cleanup Algorithm
-
Isolate: Evacuate the immediate area if dust is airborne.
-
PPE Upgrade: Wear double nitrile gloves and an N95 respirator.
-
Containment: Cover powder spills with a wet paper towel (dampened with water) to prevent dust generation.
-
Solubilization (The Critical Step):
-
Do not just use water.
-
Use a dilute basic solution (e.g., 5% Sodium Bicarbonate) or dilute acid (e.g., 0.1M HCl) to solubilize the residue, followed by a water rinse.
-
Final wipe with Ethanol or Methanol to remove organic trace.
-
Figure 2: Logic flow for effective spill cleanup, highlighting the solubility strategy.
Waste Disposal & Logistics
Strict adherence to environmental regulations is required.[5][8][11]
| Waste Category | Disposal Method | Notes |
| Solid Waste | Hazardous Chemical Incineration | Label as "Organic Solid, Toxic, Irritant."[1] Do not mix with oxidizers. |
| Liquid Waste (Aqueous) | Aqueous Waste Stream (pH Adjusted) | Ensure pH is neutral (6-8) before accumulation if local rules allow, otherwise segregate as "Aqueous Toxic." |
| Liquid Waste (Organic) | Halogenated/Non-Halogenated Solvent Waste | Segregate based on the solvent used (e.g., DCM vs. Methanol). |
| Contaminated PPE | Hazardous Solid Waste | Gloves and wipes must not go in regular trash. |
References
-
BLD Pharm. (2024). Safety Data Sheet: (R)-3-(1-Aminoethyl)benzoic acid (CAS 1187930-71-7).[1] Retrieved from [1]
-
Thermo Fisher Scientific. (2025).[6] Safety Data Sheet: Benzoic acid derivatives and general handling. Retrieved from [1]
-
National Institute of Standards and Technology (NIST). (2020).[10] Standard Reference Material 39j: Benzoic Acid Safety Data Sheet.[10] Retrieved from [1][10]
-
Gloves.com. (2026). Latex vs Nitrile for Chemical Handling: A 2026 Guide. Retrieved from [1]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Labels and Pictograms. Retrieved from [1]
Sources
- 1. 788133-22-2|3-(1-Aminoethyl)benzoic acid|BLD Pharm [bldpharm.com]
- 2. carlroth.com [carlroth.com]
- 3. suvchemlaboratorychemicals.com [suvchemlaboratorychemicals.com]
- 4. geneseo.edu [geneseo.edu]
- 5. tcichemicals.com [tcichemicals.com]
- 6. fishersci.com [fishersci.com]
- 7. chemos.de [chemos.de]
- 8. technopharmchem.com [technopharmchem.com]
- 9. fishersci.co.uk [fishersci.co.uk]
- 10. tsapps.nist.gov [tsapps.nist.gov]
- 11. fishersci.com [fishersci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
